(R)-I-BET762 carboxylic acid
Description
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Properties
IUPAC Name |
2-[(4S)-6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O3/c1-11-23-24-20-16(10-18(26)27)22-19(12-3-5-13(21)6-4-12)15-9-14(28-2)7-8-17(15)25(11)20/h3-9,16H,10H2,1-2H3,(H,26,27)/t16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEIZLTSJCDOIBH-INIZCTEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=C(C=C(C=C3)OC)C(=NC2CC(=O)O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C2N1C3=C(C=C(C=C3)OC)C(=N[C@H]2CC(=O)O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (R)-I-BET762 Carboxylic Acid: A Potent BET Bromodomain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-I-BET762 carboxylic acid, the R-enantiomer of I-BET762 carboxylic acid, is a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[1] As a key epigenetic reader, BRD4 plays a crucial role in the transcriptional regulation of oncogenes such as c-Myc.[2][3] Inhibition of BET proteins by this compound disrupts their interaction with acetylated histones, leading to the downregulation of target gene expression, subsequent cell cycle arrest, and apoptosis in various cancer models.[4][5] This compound serves as a critical tool for researchers studying epigenetic mechanisms in cancer and is a key component in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation.[1][] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental data related to this compound.
Chemical Structure and Properties
This compound, also known by its synonyms (R)-Molibresib carboxylic acid and (R)-GSK525762A carboxylic acid, is a small molecule with the chemical formula C₂₀H₁₇ClN₄O₃.[1][7]
Chemical Structure:
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | 2-[(4R)-6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-[1][2][8]triazolo[4,3-a][1][8]benzodiazepin-4-yl]acetic acid | [][9] |
| CAS Number | 1786401-70-4 | [1] |
| Molecular Formula | C₂₀H₁₇ClN₄O₃ | [7] |
| Molecular Weight | 396.83 g/mol | [] |
| SMILES | CC1=NN=C2--INVALID-LINK--N=C(C3=CC=C(Cl)C=C3)C4=C(C=CC(OC)=C4)N21 | [1][10] |
| InChI Key | VEIZLTSJCDOIBH-INIZCTEOSA-N | [][9] |
| pIC₅₀ (BRD4) | 5.1 | [1][] |
| Purity | 99.50% | [1][10] |
| Solubility | DMSO: 7.14 mg/mL (ultrasonic) | [][] |
| Storage | Powder: -20°C (3 years), 4°C (2 years); In solvent: -80°C (6 months), -20°C (1 month) | [1][] |
Mechanism of Action
This compound functions as a competitive inhibitor of the BET family of proteins (BRD2, BRD3, BRD4, and BRDT).[12] These proteins are characterized by the presence of two tandem bromodomains (BD1 and BD2) that recognize and bind to acetylated lysine (B10760008) residues on histone tails.[12] This interaction is crucial for the recruitment of transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to the promoters and enhancers of target genes, thereby activating their transcription.[12]
By mimicking the structure of acetylated lysine, this compound binds to the acetyl-lysine binding pockets of BET bromodomains, preventing their association with chromatin.[13] This displacement of BET proteins from chromatin leads to the suppression of the transcriptional elongation of key oncogenes, most notably MYC.[2][3] The downregulation of c-Myc protein levels results in cell cycle arrest, primarily at the G1 phase, and the induction of apoptosis in susceptible cancer cell lines.[2][4]
The inhibitory activity of I-BET762 has been shown to be independent of MYC in some cancer types, such as osteosarcoma, where it induces apoptosis through alternative pathways.[5][14]
Signaling Pathway
The following diagram illustrates the proposed signaling pathway affected by this compound.
Caption: Mechanism of action of this compound.
Quantitative Biological Data
The biological activity of I-BET762 (the parent compound of the carboxylic acid derivative) has been evaluated in various cancer cell lines.
Table 2: In Vitro Activity of I-BET762 in Prostate Cancer Cell Lines
| Cell Line | gIC₅₀ (nM) | Source |
| LNCaP | 25 - 150 | [2] |
| VCaP | 25 - 150 | [2] |
| NCI-H660 | >150 | [2] |
| PC3 | >150 | [2] |
Table 3: In Vitro Activity of I-BET762 in Other Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Source | | :--- | :--- | :--- | | MDA-MB-231 | Triple Negative Breast Cancer | 0.46 ± 0.4 |[4] | | 494H | Mouse Osteosarcoma | Varies (nM range) |[5] | | 148I | Mouse Osteosarcoma | Varies (nM range) |[5] | | OS17 | Human Osteosarcoma | Varies (nM range) |[5] | | MG63 | Human Osteosarcoma | Varies (nM range) |[5] |
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
This protocol is a general guideline for determining the effect of this compound on cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. The final DMSO concentration should be kept constant across all wells and should not exceed a level toxic to the cells (typically <0.5%). Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO only).
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Addition of Viability Reagent:
-
For MTT assay: Add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C. Then, add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[15]
-
For MTS assay: Add 20 µL of MTS solution to each well and incubate for 1-4 hours at 37°C.[15]
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting the viability against the log of the compound concentration.
Western Blotting
This protocol provides a general procedure for analyzing protein expression levels (e.g., c-Myc) following treatment with this compound.[16][17][18][19]
Materials:
-
Cell culture dishes
-
This compound
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge
-
Protein assay kit (e.g., BCA)
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (e.g., anti-c-Myc)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound at the desired concentrations and for the specified duration.
-
Wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C or for 1-2 hours at room temperature.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Incubate the membrane with a chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
-
Analysis: Analyze the band intensities to determine the relative protein expression levels, often normalizing to a loading control like GAPDH or β-actin.
Conclusion
This compound is a valuable chemical probe for studying the role of BET proteins in gene regulation and disease. Its ability to potently and specifically inhibit BRD4 and downregulate key oncogenes like c-Myc makes it a crucial tool in cancer research and a foundational component for the development of novel therapeutics such as PROTACs. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemoprevention of preclinical breast and lung cancer with the bromodomain inhibitor I-BET 762 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BET inhibitors induce apoptosis through a MYC independent mechanism and synergise with CDK inhibitors to kill osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. I-BET762 carboxylic acid | C20H17ClN4O3 | CID 67173666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. I-BET762 carboxylic acid | 1300019-38-8 [sigmaaldrich.com]
- 10. medchemexpress.com [medchemexpress.com]
- 12. Achieving clinical success with BET inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. BET inhibitors induce apoptosis through a MYC independent mechanism and synergise with CDK inhibitors to kill osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. physiology.elte.hu [physiology.elte.hu]
- 16. immunoreagents.com [immunoreagents.com]
- 17. origene.com [origene.com]
- 18. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 19. bio-rad.com [bio-rad.com]
(R)-I-BET762 Carboxylic Acid: A Technical Guide for Researchers
FOR IMMEDIATE RELEASE
An In-depth Technical Guide on (R)-I-BET762 Carboxylic Acid for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of this compound, a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a primary focus on its application in biomedical research and drug discovery.
Core Quantitative Data
A summary of the key quantitative data for this compound is presented below.
| Property | Value | Reference(s) |
| Molecular Weight | 396.8 g/mol | [1] |
| Molecular Formula | C₂₀H₁₇ClN₄O₃ | [1] |
| BRD4 pIC₅₀ | 5.1 | [2] |
Introduction to this compound
This compound is the R-enantiomer of I-BET762 carboxylic acid and a key chemical probe for studying the biological functions of BET proteins, particularly BRD4.[2] It acts as a competitive inhibitor by binding to the acetyl-lysine recognition pockets of bromodomains, thereby displacing them from chromatin and disrupting downstream transcriptional programs. This molecule serves as a crucial warhead for the development of Proteolysis Targeting Chimeras (PROTACs), which are designed to induce the targeted degradation of BET proteins.[2]
BRD4 Signaling Pathway
BRD4 is a critical epigenetic reader that plays a pivotal role in regulating gene expression. It functions by recognizing and binding to acetylated lysine (B10760008) residues on histones, which leads to the recruitment of the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb, in turn, phosphorylates the C-terminal domain of RNA Polymerase II (Pol II), promoting transcriptional elongation and the expression of target genes, including oncogenes like c-Myc. The inhibition of BRD4 by molecules such as this compound disrupts this cascade, leading to the suppression of key inflammatory and cancer-related genes.
References
A Technical Guide to (R)-I-BET762 Carboxylic Acid: A Potent BET Bromodomain Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-I-BET762 carboxylic acid, with the Chemical Abstracts Service (CAS) number 1786401-70-4 , is the (R)-enantiomer of I-BET762 carboxylic acid (CAS: 1300019-38-8).[1][2] It serves as a crucial chemical probe and a warhead ligand for the development of Proteolysis Targeting Chimeras (PROTACs) aimed at the Bromodomain and Extra-Terminal (BET) family of proteins.[3][4] As a potent inhibitor of BRD4, it plays a significant role in epigenetic research and therapeutic development, particularly in oncology and inflammatory diseases.[5][6] This technical guide provides an in-depth overview of its biochemical properties, mechanism of action, and relevant experimental protocols.
Physicochemical and Bioactivity Data
This compound is a derivative of the well-characterized BET inhibitor, I-BET762 (Molibresib, GSK525762A). The carboxylic acid moiety enables its conjugation to other molecules, making it a valuable tool for targeted protein degradation strategies. The (R)-enantiomer exhibits significantly higher potency compared to its (S)-counterpart, highlighting the stereospecificity of its interaction with BET bromodomains.
| Property | Value | Reference |
| CAS Number | 1786401-70-4 | [1][2] |
| Molecular Formula | C₂₀H₁₇ClN₄O₃ | [7] |
| Molecular Weight | 396.83 g/mol | [] |
| IUPAC Name | 2-[(4S)-6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-[1][3][9]triazolo[4,3-a][3][9]benzodiazepin-4-yl]acetic acid | [] |
| BRD4 Inhibition (pIC₅₀) | 5.1 | [3][4] |
| Solubility | Soluble in DMSO | [] |
Mechanism of Action and Signaling Pathways
This compound functions by competitively binding to the acetyl-lysine binding pockets of BET bromodomains, particularly BRD4. This prevents the recruitment of transcriptional machinery to chromatin, leading to the downregulation of key oncogenes and pro-inflammatory genes.
BET-BRD4-c-Myc Axis
A primary mechanism of action for BET inhibitors is the suppression of the MYC oncogene. BRD4 is essential for the transcriptional elongation of MYC. By displacing BRD4 from the MYC promoter and enhancer regions, this compound effectively reduces c-Myc expression, leading to cell cycle arrest and apoptosis in various cancer models.[1][10]
Modulation of the NF-κB Pathway
BET proteins, including BRD4, also play a role in inflammatory signaling by interacting with transcription factors such as NF-κB.[5] I-BET762 has been shown to suppress the expression of NF-κB target genes by inhibiting the recruitment of BRD4 to their promoters. This anti-inflammatory effect is crucial for its therapeutic potential in various inflammatory conditions.[9]
Experimental Protocols
The following are representative protocols for assessing the biological activity of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic or cytostatic effects of the compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound or vehicle control (DMSO).
-
Incubate for the desired treatment period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Western Blot for c-Myc Expression
This protocol is used to assess the effect of the compound on the protein levels of c-Myc.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-c-Myc, anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-c-Myc antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Normalize the c-Myc band intensity to a loading control (β-actin or GAPDH).
Conclusion
This compound is a potent and specific ligand for BET bromodomains, making it an invaluable tool for chemical biology and drug discovery. Its ability to disrupt key oncogenic and inflammatory signaling pathways, such as the c-Myc and NF-κB pathways, underscores its potential for the development of novel therapeutics. The protocols and data presented in this guide offer a foundational resource for researchers investigating the biological effects of this important epigenetic modulator.
References
- 1. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemoprevention of preclinical breast and lung cancer with the bromodomain inhibitor I-BET 762 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. I-BET762 carboxylic acid | C20H17ClN4O3 | CID 67173666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
(R)-I-BET762 Carboxylic Acid: A Technical Guide to its Mechanism of Action as a BET Bromodomain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-I-BET762 carboxylic acid is the (R)-enantiomer of a derivative of the potent pan-BET (Bromodomain and Extra-Terminal domain) inhibitor, I-BET762 (also known as Molibresib or GSK525762A). As a member of this class of epigenetic modulators, its primary mechanism of action involves the competitive inhibition of BET family proteins (BRD2, BRD3, and BRD4), preventing their interaction with acetylated histones and thereby modulating gene expression. This guide provides an in-depth analysis of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows. While much of the detailed characterization has been performed on its parent compound, I-BET762, the carboxylic acid derivative serves as a crucial component for Proteolysis Targeting Chimeras (PROTACs), where it functions as the "warhead" that binds to the target protein.
Core Mechanism of Action
The fundamental mechanism of action of this compound is rooted in its ability to mimic acetylated lysine (B10760008) residues, the natural ligands for the bromodomains of BET proteins. By competitively binding to the acetyl-lysine binding pockets of BRD2, BRD3, and BRD4, it displaces these proteins from chromatin.[1] This displacement prevents the recruitment of the transcriptional machinery necessary for the expression of key genes involved in cell proliferation, survival, and inflammation.[1] A primary target of this inhibition is the MYC oncogene, a critical driver in many human cancers.[2][3][4] The downregulation of MYC is a key contributor to the anti-proliferative effects observed with BET inhibitors.[2][3]
Signaling Pathway
The signaling pathway affected by this compound is central to transcriptional regulation. In a normal state, BET proteins, particularly BRD4, bind to acetylated histones at enhancer and promoter regions of genes, recruiting the positive transcription elongation factor b (P-TEFb) complex. This leads to the phosphorylation of RNA Polymerase II and subsequent transcriptional elongation of target genes, including the oncogene MYC. This compound disrupts this cascade by competitively binding to the bromodomains of BET proteins, preventing their association with chromatin and leading to the transcriptional repression of target genes.
Quantitative Data
The following tables summarize the available quantitative data for I-BET762 and its carboxylic acid derivative. This data is crucial for understanding the potency and binding affinity of these compounds.
Table 1: Binding Affinity and Potency of I-BET762
| Target Protein Family | Parameter | Value Range |
| BET Family (BRD2, BRD3, BRD4) | IC₅₀ (FRET Assay) | 32.5 – 42.5 nM[4][5] |
| BET Family (BRD2, BRD3, BRD4) | Kd | 50.5 – 61.3 nM[1] |
| Non-BET Bromodomains | Activity | No significant interaction[1] |
Table 2: Potency of I-BET762 Carboxylic Acid
| Target Protein | Parameter | Value |
| BRD4 | pIC₅₀ | 5.1 |
Experimental Protocols
Detailed methodologies for key experiments used to characterize BET inhibitors like this compound are provided below.
Fluorescence Resonance Energy Transfer (FRET) Competition Assay
This assay quantitatively measures the ability of an inhibitor to disrupt the interaction between a BET bromodomain and an acetylated histone peptide.[1]
-
Reagents and Buffers:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 0.5 mM CHAPS.[1]
-
BET Proteins: Recombinant BRD2, BRD3, and BRD4 proteins.
-
Peptide: Biotinylated, tetra-acetylated Histone H4 peptide (H4Ac4).[1]
-
Inhibitor: this compound serially diluted.
-
Detection Reagents: Europium cryptate-labeled streptavidin (donor fluorophore) and XL665-labeled anti-6His antibody (acceptor fluorophore).[1]
-
-
Procedure:
-
Incubate the respective BET protein with the H4Ac4 peptide in the assay buffer.[1]
-
Add varying concentrations of the inhibitor to the protein-peptide mixture and allow it to equilibrate.[1]
-
Add the FRET detection reagents.[1]
-
Measure the FRET signal. As the inhibitor displaces the peptide, the FRET signal decreases.
-
Calculate the IC₅₀ value from the dose-response curve.
-
Western Blot for c-Myc Expression
This technique is used to detect changes in the protein levels of c-Myc in cells treated with the inhibitor.
-
Procedure:
-
Culture cells (e.g., LNCaP prostate cancer cells) and treat with varying concentrations of this compound for a specified time (e.g., 3 days).[2]
-
Lyse the cells to extract total protein.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for c-Myc.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
Analyze the band intensities to quantify changes in c-Myc expression relative to a loading control (e.g., actin).
-
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
ChIP-seq is a powerful method to identify the genome-wide binding sites of BET proteins and to assess how these are affected by an inhibitor.
-
Procedure:
-
Cross-link protein-DNA complexes in live cells with formaldehyde.[6]
-
Lyse the cells and shear the chromatin into small fragments by sonication.[6]
-
Immunoprecipitate the chromatin using an antibody specific to a BET protein (e.g., BRD4).
-
Reverse the cross-links and purify the immunoprecipitated DNA.[6]
-
Prepare a sequencing library from the purified DNA.
-
Perform high-throughput sequencing.
-
Analyze the sequencing data to identify genomic regions enriched for BET protein binding and determine how this is altered by treatment with this compound.
-
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Procedure:
-
Seed cells in a 96-well plate and treat with a range of concentrations of this compound.
-
Incubate for a specified period (e.g., 6 days).[3]
-
Add MTT reagent to each well and incubate to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[7][8]
-
Solubilize the formazan crystals with a solubilization solution (e.g., acidified isopropanol).[8]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).[7]
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ for cell growth inhibition.
-
Conclusion
This compound, as a derivative of the well-characterized BET inhibitor I-BET762, functions through a clear and potent mechanism of action. By competitively inhibiting the binding of BET proteins to acetylated chromatin, it effectively downregulates the transcription of key oncogenes such as MYC, leading to anti-proliferative effects in cancer cells. The availability of robust experimental protocols allows for the detailed characterization of its activity and provides a framework for its further investigation and development, particularly in the context of PROTACs where it serves as a critical targeting moiety. The quantitative data underscores its potency, and the visualized pathways and workflows provide a clear understanding of its biological effects and the methods used to study them.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. amsbio.com [amsbio.com]
- 5. tribioscience.com [tribioscience.com]
- 6. Cross-linking ChIP-seq protocol | Abcam [abcam.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
(R)-I-BET762 Carboxylic Acid: A Technical Overview for BRD4 Inhibition
Introduction
The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, have emerged as critical regulators of gene expression and are considered promising therapeutic targets in oncology and inflammatory diseases.[1][2] BRD4 acts as an epigenetic "reader," recognizing acetylated lysine (B10760008) residues on histones and recruiting transcriptional machinery to drive the expression of key oncogenes, such as MYC.[3][4][5] Inhibition of BRD4 has shown potential in suppressing cancer cell proliferation and survival.[6][7]
I-BET762 (also known as Molibresib or GSK525762) is a potent, orally bioavailable small-molecule inhibitor of the BET family of proteins (BRD2, BRD3, and BRD4).[8][9][10] It has been investigated in clinical trials for various cancers, including NUT (nuclear protein in testis) midline carcinoma.[2][9] (R)-I-BET762 carboxylic acid is the R-enantiomer of a carboxylic acid derivative of I-BET762. This derivative serves as a crucial warhead ligand for the development of Proteolysis Targeting Chimeras (PROTACs) aimed at targeted degradation of BET proteins, and it retains inhibitory activity against BRD4.[11][12][]
This technical guide provides an in-depth overview of this compound and its parent compound I-BET762 as BRD4 inhibitors, presenting key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.
Mechanism of Action
BET inhibitors like I-BET762 function by competitively binding to the acetyl-lysine binding pockets (bromodomains) of BET proteins.[14] This action displaces BET proteins from chromatin, preventing the recruitment of transcriptional regulators like the positive transcription elongation factor b (P-TEFb) and RNA Polymerase II.[4] The result is a significant downregulation of genes regulated by super-enhancers, which are heavily reliant on BRD4 activity.[5] A primary consequence of this inhibition is the suppression of critical oncogenes, most notably MYC, leading to cell cycle arrest and apoptosis in susceptible cancer cells.[7][15]
Quantitative Data
The inhibitory activity of I-BET762 and its carboxylic acid derivative has been characterized through various biochemical and cellular assays.
Biochemical Activity
The following table summarizes the binding affinity and inhibitory concentration of I-BET762 and its carboxylic acid derivative against BET bromodomains.
| Compound | Target | Assay Type | Value | Reference |
| I-BET762 (Molibresib) | BRD2, BRD3, BRD4 | FRET | IC50: 32.5–42.5 nM | [14][16] |
| BET Proteins | Cell-Free Assay | IC50: ~35 nM | [14] | |
| BRD2, BRD3, BRD4 | Binding Affinity | Kd: 50.5–61.3 nM | [14][17] | |
| I-BET762 Carboxylic Acid | BRD4 | Inhibition Assay | pIC50: 5.1 | [12][] |
| Peripheral Blood Mononuclear Cells (PBMC) | Inhibition Assay | pIC50: <4 | [12] |
Note: pIC50 is the negative logarithm of the IC50 value. A pIC50 of 5.1 corresponds to an IC50 of approximately 7.94 µM.
Cellular Activity
The functional consequences of BET inhibition in cellular models are highlighted below.
| Compound | Cell Line | Assay | Effect | Value | Reference |
| I-BET762 (Molibresib) | MV4-11 (Leukemia) | c-Myc Downregulation | Protein Modulation | IC50: 329 nM | [7] |
| MV4-11 (Leukemia) | Antiproliferation | Cell Growth Inhibition | IC50: 26 nM | [7] | |
| MOLM-13 (Leukemia) | Antiproliferation | Cell Growth Inhibition | IC50: 53 nM | [7] | |
| Breast Cancer Cell Lines (various) | Antiproliferation | Cell Growth Inhibition | IC50: <1 µM | [7] |
Signaling and Experimental Visualizations
BRD4 Signaling Pathway and Inhibition
BRD4 plays a central role in translating epigenetic marks into active gene transcription, particularly for genes controlling cell proliferation and survival. The diagram below illustrates this pathway and the mechanism of inhibition by I-BET762.
Experimental Workflow for Inhibitor Characterization
The evaluation of a BRD4 inhibitor typically follows a multi-step process, from initial biochemical screening to cellular and in vivo validation.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of inhibitor potency and efficacy.
Fluorescence Resonance Energy Transfer (FRET) Assay for BET Binding
This biochemical assay measures the ability of a compound to disrupt the interaction between a BET bromodomain and an acetylated histone peptide.
-
Objective: To determine the IC50 value of the inhibitor for the BRD4-histone interaction.
-
Materials:
-
Recombinant BRD4 bromodomain protein (e.g., BRD4-BD1) fused to a donor fluorophore (e.g., Terbium Cryptate).
-
Biotinylated tetra-acetylated Histone H4 peptide.
-
Streptavidin-conjugated acceptor fluorophore (e.g., d2).
-
Assay buffer: 50 mM HEPES pH 7.5, 50 mM NaCl, 0.5 mM CHAPS.[14]
-
Test compound (this compound) serially diluted in DMSO.
-
384-well microplates.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO, then dilute further into the assay buffer.
-
Add the BRD4 protein (e.g., 50 nM final concentration) and the acetylated Histone H4 peptide (e.g., 200 nM final concentration) to the wells of the microplate.[14]
-
Add the diluted test compound to the wells. Include controls with DMSO only (no inhibition) and a known inhibitor (positive control).
-
Incubate the plate for a specified time (e.g., 30 minutes) at room temperature to allow binding to reach equilibrium.
-
Add the streptavidin-d2 conjugate and incubate for another period (e.g., 60 minutes) to allow binding to the biotinylated peptide.
-
Read the plate on a FRET-compatible plate reader, measuring emission at two wavelengths (for the donor and acceptor).
-
Calculate the FRET ratio and plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Western Blot for c-Myc Downregulation
This cell-based assay confirms target engagement by measuring the levels of a key downstream protein, c-Myc, following inhibitor treatment.
-
Objective: To assess the ability of the inhibitor to reduce c-Myc protein levels in a cancer cell line.
-
Materials:
-
BRD4-sensitive cancer cell line (e.g., MV4-11 acute myeloid leukemia cells).
-
Cell culture medium and supplements.
-
Test compound (this compound).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-c-Myc, anti-BRD4, and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
-
Procedure:
-
Seed cells in multi-well plates and allow them to adhere or stabilize overnight.
-
Treat cells with increasing concentrations of the test compound for a defined period (e.g., 6-24 hours).
-
Harvest the cells, wash with cold PBS, and lyse them using lysis buffer on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Normalize protein samples to the same concentration and denature by boiling with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-c-Myc) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane (if necessary) and re-probe for the loading control to ensure equal protein loading.
-
Quantify band intensity using densitometry software.
-
Pharmacokinetics of Parent Compound: I-BET762 (Molibresib)
Understanding the pharmacokinetics of the parent drug provides context for its metabolites. In a phase I clinical trial, orally administered molibresib showed rapid absorption, with the maximum plasma concentration (Cmax) occurring within 2 hours.[8][18] The terminal half-life was reported to be between 3 and 7 hours.[8][18] Molibresib is primarily metabolized by cytochrome P450 3A4 (CYP3A4) enzymes, producing two major active metabolites that are considered equipotent to the parent molecule.[8][19]
Conclusion
This compound, as a derivative of the potent pan-BET inhibitor I-BET762 (molibresib), is a valuable chemical tool for cancer research. It demonstrates direct inhibitory activity against BRD4 and serves as a critical component in the development of next-generation therapeutics like PROTACs. The data and protocols summarized herein provide a comprehensive technical foundation for researchers and drug development professionals working to target the BET family of proteins for therapeutic intervention. The ability to disrupt the BRD4-chromatin interaction and consequently suppress oncogenic transcription programs remains a highly promising strategy in modern oncology.
References
- 1. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol [jdpo.org]
- 4. BRD4 regulates the induction and maintenance of cancer stem cells in squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Clinical trials for BET inhibitors run ahead of the science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting Brd4 for cancer therapy: inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Population pharmacokinetic modeling of molibresib and its active metabolites in patients with solid tumors: A semimechanistic autoinduction model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase 1 Study of Molibresib (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of epigenetic regulator I-BET762: lead optimization to afford a clinical candidate inhibitor of the BET bromodomains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. I-BET762 (GSK525762A) | Cell Signaling Technology [cellsignal.com]
- 16. I-BET762 (GSK525762A, Molibresib) | BET inhibitor | Probechem Biochemicals [probechem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
The Biological Activity of (R)-I-BET762 Carboxylic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-I-BET762 carboxylic acid is a potent and specific inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[1][2] As the R-enantiomer of I-BET762 carboxylic acid, it serves as a critical warhead ligand in the development of Proteolysis Targeting Chimeras (PROTACs) aimed at targeted protein degradation.[1][2] This document provides a comprehensive technical guide to the biological activity of this compound, drawing upon data from its parent compound, I-BET762 (also known as Molibresib or GSK525762A), to provide a broader context for its mechanism of action and therapeutic potential.
Core Mechanism of Action
The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a crucial role in regulating gene transcription.[3][4] They recognize and bind to acetylated lysine (B10760008) residues on histone tails, which in turn recruits transcriptional machinery to specific gene promoters and enhancers, driving the expression of genes involved in cell proliferation, inflammation, and cancer.[3][4]
This compound, like its parent compound, functions by competitively binding to the acetyl-lysine binding pockets of BET bromodomains. This prevents the interaction between BET proteins and acetylated histones, leading to the disruption of downstream transcriptional programs.[3][4] A primary consequence of this inhibition is the downregulation of key oncogenes, most notably c-Myc, and the suppression of pro-inflammatory signaling pathways.[3][5]
Quantitative Biological Data
The following tables summarize the key quantitative data for I-BET762 and this compound, providing a basis for understanding their potency and selectivity.
Table 1: Binding Affinity and Potency of I-BET762
| Target Protein | Assay Type | Value | Reference |
| BRD2 (1-473) | Isothermal Titration Calorimetry (ITC) | Kd = 61.3 nM | [6] |
| BRD3 (1-434) | Isothermal Titration Calorimetry (ITC) | Kd = 50.5 nM | [6] |
| BRD4 (1-477) | Isothermal Titration Calorimetry (ITC) | Kd = 55.2 nM | [6] |
| BRD2 | Competitive Binding Assay | IC50 = 32.5 nM | [6] |
| BRD3 | Competitive Binding Assay | IC50 = 42.4 nM | [6] |
| BRD4 | Competitive Binding Assay | IC50 = 36.1 nM | [6] |
Table 2: Potency of this compound
| Target Protein | Assay Type | pIC50 | Calculated IC50 | Reference |
| BRD4 | Inhibition Assay | 5.1 | ~7.94 µM | [1][2] |
Note: The IC50 was calculated from the pIC50 value using the formula: IC50 = 10(-pIC50) M.[7]
Key Signaling Pathways Modulated
The inhibitory action of this compound on BET proteins leads to the modulation of several critical signaling pathways implicated in cancer and inflammation.
Caption: Inhibition of BET proteins by this compound disrupts transcription of key oncogenes.
Studies on the parent compound, I-BET762, have demonstrated its ability to downregulate the expression of c-Myc, a critical transcription factor driving cell proliferation, as well as phosphorylated STAT3 (pSTAT3) and phosphorylated ERK (pERK), which are key components of pro-survival and inflammatory signaling pathways.[5]
Caption: this compound indirectly downregulates pSTAT3 and pERK signaling pathways.
Experimental Protocols
Detailed experimental protocols are essential for the accurate evaluation of the biological activity of this compound. Below are representative methodologies for key assays.
BRD4 Inhibition Assay (Representative)
This protocol describes a typical biochemical assay to determine the IC50 value of a compound against BRD4.
-
Reagents and Materials:
-
Recombinant human BRD4 protein (bromodomain 1).
-
Biotinylated histone H4 peptide acetylated at Lys5, 8, 12, and 16.
-
AlphaScreen™ Glutathione Donor Beads.
-
Streptavidin-coated Acceptor Beads.
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20, pH 7.4.
-
This compound stock solution in DMSO.
-
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add BRD4 protein to each well.
-
Add the serially diluted compound or DMSO (vehicle control) to the wells.
-
Incubate for 15 minutes at room temperature.
-
Add the biotinylated histone H4 peptide to all wells.
-
Incubate for 15 minutes at room temperature.
-
Add a mixture of Glutathione Donor Beads and Streptavidin-coated Acceptor Beads.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
-
-
Data Analysis:
-
The AlphaScreen signal is inversely proportional to the inhibition of the BRD4-histone interaction.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value using a non-linear regression curve fit.
-
Cell Viability Assay (MTT Assay)
This protocol outlines a common method to assess the effect of this compound on cancer cell proliferation.
-
Cell Culture:
-
Culture cancer cell lines (e.g., MDA-MB-231 breast cancer cells) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or DMSO for 72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
Western Blot Analysis
This protocol is used to detect changes in protein expression levels following treatment with this compound.
-
Cell Treatment and Lysis:
-
Treat cells with the desired concentrations of this compound for the specified time.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Immunoblotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against c-Myc, pSTAT3, pERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.
-
Caption: A general workflow for characterizing the biological activity of this compound.
In Vivo Preclinical Studies with I-BET762
In vivo studies using the parent compound, I-BET762, have demonstrated its therapeutic potential in preclinical cancer models. In a mouse model of breast cancer, I-BET762 treatment significantly delayed tumor development.[5] Similarly, in a lung cancer prevention model, I-BET762 was also effective.[5] These studies highlight the potential of targeting the BET pathway for cancer therapy and prevention.
Conclusion
This compound is a valuable chemical probe and a key component for the development of next-generation therapeutics like PROTACs. Its ability to potently and specifically inhibit BRD4 and other BET family members disrupts critical oncogenic and inflammatory signaling pathways. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and its derivatives. Future research should focus on detailed characterization of the (R)-carboxylic acid derivative in a broader range of cellular and in vivo models to fully elucidate its biological activity and therapeutic utility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stat3-mediated Myc expression is required for Src transformation and PDGF-induced mitogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemoprevention of preclinical breast and lung cancer with the bromodomain inhibitor I-BET 762 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. I-BET 762, 1260907-17-2 | BroadPharm [broadpharm.com]
- 7. collaborativedrug.com [collaborativedrug.com]
An In-depth Technical Guide to the Discovery and Synthesis of (S)-I-BET762 (Molibresib) and its Carboxylic Acid Precursor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the discovery, mechanism of action, and synthetic pathway of the potent Bromodomain and Extra-Terminal domain (BET) inhibitor, (S)-I-BET762 (Molibresib, GSK525762). I-BET762 is a selective, orally bioavailable small molecule that has undergone clinical investigation for various malignancies, including NUT midline carcinoma. The core of its discovery lies in the optimization of a benzodiazepine (B76468) scaffold, leading to a compound that mimics acetylated lysine (B10760008) residues to disrupt BET protein-chromatin interactions. This document provides a comprehensive summary of its biochemical activity, detailed experimental protocols for its characterization, and a plausible synthetic route to its key carboxylic acid intermediate and the final N-ethylacetamide product. All quantitative data are presented in tabular format for clarity, and key processes are visualized using logical diagrams.
Discovery and Lead Optimization
The discovery of I-BET762 originated from a high-throughput screening campaign to identify enhancers of apolipoprotein A-1 (ApoA1) gene expression, a target with implications in cardiovascular disease. This screen identified a benzodiazepine hit compound which, through subsequent investigation, was found to exert its effects by inhibiting the BET family of bromodomain-containing proteins (BRD2, BRD3, and BRD4).[1]
The medicinal chemistry program focused on optimizing this benzodiazepine scaffold to improve potency, selectivity, and pharmacokinetic properties. A key finding during the structure-activity relationship (SAR) studies was the critical importance of stereochemistry at the C4 position of the diazepine (B8756704) ring. The synthesis and separation of enantiomers revealed that the biological activity resides predominantly in one enantiomer. Although the initial user request specified the (R)-enantiomer, the preponderance of evidence from chemical suppliers and related CAS numbers indicates that the clinically evaluated and more potent enantiomer is, in fact, the (S)-enantiomer. The (S)-enantiomer was found to be significantly more potent than its (R)-counterpart.[2] This optimization effort culminated in the identification of I-BET762 (Molibresib, GSK525762) as a clinical candidate.[1]
Mechanism of Action
BET proteins are epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails and other proteins.[3] This interaction is crucial for recruiting transcriptional machinery to specific gene promoters, thereby activating the expression of key genes involved in cell proliferation and inflammation, such as the oncogene MYC.[4][5]
I-BET762 functions as a competitive inhibitor by mimicking the endogenous acetyl-lysine ligand.[3] It binds reversibly to the acetyl-lysine binding pockets of the bromodomains of BRD2, BRD3, and BRD4. This binding event physically displaces the BET proteins from chromatin, leading to the suppression of target gene transcription.[4][6] The downstream effect is the downregulation of oncogenic and pro-inflammatory signaling pathways, resulting in cell growth inhibition and anti-inflammatory effects.[4][7]
Synthesis of (S)-I-BET762 Carboxylic Acid and Final Amidation
The synthesis of I-BET762 (Molibresib) involves a multi-step sequence to construct the complex triazolo-benzodiazepine core, followed by the final amidation step. The key intermediate is the (S)-2-(6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-benzo[f][3][4][6]triazolo[4,3-a][4][6]diazepin-4-yl)acetic acid . This carboxylic acid is the direct precursor to the final active pharmaceutical ingredient.
The overall synthetic strategy involves the initial construction of a benzodiazepine ring system, followed by the annulation of the triazole ring, and finally, the introduction of the side chain at the stereogenic center. The chirality is established via resolution or asymmetric synthesis to isolate the desired (S)-enantiomer. The final step is a standard amide coupling reaction between the carboxylic acid intermediate and ethylamine (B1201723).
Detailed Experimental Protocol (Hypothetical)
While the exact, step-by-step process from the primary literature's supplementary information is not publicly available, a standard protocol for the final amidation step can be detailed as follows:
Synthesis of (S)-2-(6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-benzo[f][3][4][6]triazolo[4,3-a][4][6]diazepin-4-yl)-N-ethylacetamide (I-BET762) from its Carboxylic Acid Precursor
-
Reaction Setup : To a solution of (S)-2-(6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-benzo[f][3][4][6]triazolo[4,3-a][4][6]diazepin-4-yl)acetic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), add a peptide coupling agent such as HATU (1.2 eq) or EDC (1.2 eq) in combination with HOBt (1.2 eq).
-
Activation : Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition : Add a tertiary amine base such as N,N-Diisopropylethylamine (DIPEA) (3.0 eq) followed by ethylamine hydrochloride (1.5 eq) or a solution of ethylamine in THF.
-
Reaction : Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up : Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the title compound, I-BET762.
-
Characterization : Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Quantitative Data Summary
I-BET762 is a potent pan-BET inhibitor, demonstrating high affinity and inhibitory activity across the BET family members BRD2, BRD3, and BRD4.
Table 1: Biochemical Activity of I-BET762
| Assay Type | Target(s) | Value | Reference |
| Binding Affinity (Kd) | BET Bromodomains | 50.5–61.3 nM | [6] |
| FRET IC₅₀ | BET Bromodomains | 32.5–42.5 nM | [6] |
| Cell-Free IC₅₀ | BET Proteins | ~35 nM | [6] |
Table 2: Cellular Activity of I-BET762
| Cell Line | Cancer Type | Assay | IC₅₀ / EC₅₀ | Reference |
| HepG2 | Liver Cancer | ApoA1 Expression | EC₅₀ = 0.7 µM | [6] |
| MDA-MB-231 | Breast Cancer | Proliferation (MTT) | IC₅₀ = 0.46 µM | [7] |
| Prostate Cancer Lines | Prostate Cancer | Growth Inhibition | gIC₅₀ = 25–150 nM | [4] |
| Aspc-1 | Pancreatic Cancer | Proliferation | IC₅₀ = 231 nM | [8] |
| CAPAN-1 | Pancreatic Cancer | Proliferation | IC₅₀ = 990 nM | [8] |
| PANC-1 | Pancreatic Cancer | Proliferation | IC₅₀ = 2550 nM | [8] |
Key Experimental Protocols
Fluorescence Resonance Energy Transfer (FRET) Competition Assay
This biochemical assay is used to determine the potency (IC₅₀) of I-BET762 in disrupting the interaction between a BET bromodomain and an acetylated histone peptide.[3][6]
-
Reagents :
-
Recombinant His-tagged BET bromodomain (e.g., BRD4)
-
Biotinylated, tetra-acetylated Histone H4 peptide (H4Ac4)
-
Assay Buffer: 50 mM HEPES pH 7.5, 50 mM NaCl, 0.5 mM CHAPS
-
FRET Donor: Europium-labeled streptavidin (binds biotinylated peptide)
-
FRET Acceptor: Allophycocyanin (APC) or XL665-labeled anti-6His antibody (binds His-tagged protein)
-
I-BET762 serially diluted in DMSO.
-
-
Procedure :
-
Add the BET bromodomain protein and the H4Ac4 peptide to the wells of a microplate containing assay buffer.
-
Add serially diluted concentrations of I-BET762 to the wells.
-
Incubate the plate for a defined period (e.g., 60 minutes) at room temperature to allow the binding to reach equilibrium.
-
Add the FRET donor and acceptor reagents.
-
Incubate again to allow the detection reagents to bind.
-
-
Detection :
-
Read the plate on a compatible plate reader, exciting the Europium donor (e.g., at 320 nm) and measuring emission at two wavelengths: for the acceptor (e.g., 665 nm) and the donor (e.g., 615 nm).
-
The FRET signal (ratio of acceptor/donor emission) is proportional to the amount of protein-peptide interaction.
-
-
Analysis :
-
Plot the FRET signal against the logarithm of the I-BET762 concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of I-BET762 required to inhibit 50% of the BET-peptide interaction.
-
Conclusion
I-BET762 (Molibresib) is a potent, selective, and orally bioavailable BET inhibitor that emerged from a rigorous medicinal chemistry optimization of a benzodiazepine hit. Its mechanism, involving the competitive displacement of BET proteins from chromatin, leads to the transcriptional repression of key oncogenes like MYC, providing a strong rationale for its development as an anti-cancer agent. The synthesis of this complex molecule relies on the preparation of its key chiral carboxylic acid intermediate, which is then converted to the final N-ethylacetamide product. The detailed biochemical and cellular data, along with robust characterization assays, establish I-BET762 as a cornerstone chemical probe for studying BET biology and a promising therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. WO2013050424A1 - NOVEL CHIRAL N-ACYL-5,6,7,(8-SUBSTITUTED)-TETRAHYDRO-[1,2,4]TRIAZOLO[4,3-a]PYRAZINES AS SELECTIVE NK-3 RECEPTOR ANTAGONISTS, PHARMACEUTICAL COMPOSITION, METHODS FOR USE IN NK-3 RECEPTOR MEDIATED DISORDERS AND CHIRAL SYNTHESIS THEREOF - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of epigenetic regulator I-BET762: lead optimization to afford a clinical candidate inhibitor of the BET bromodomains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-[(4S)-6-(4-chlorophenyl)-1-methyl-8-(methyloxy)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]-N-4-piperidinylacetamide trifluoroacetate|lookchem [lookchem.com]
- 8. 8-Chloro-1-methyl-6-phenyl-4H-s-triazolo[4,3-a][1,4]benzodiazepines with substituents at C-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Enantiomeric Specificity of (R)-I-BET762 Carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
I-BET762 (also known as Molibresib or GSK525762) is a potent pan-inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting the tandem bromodomains of BRD2, BRD3, and BRD4. These proteins are epigenetic "readers" that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine (B10760008) residues on histones, BET proteins recruit transcriptional machinery to specific genomic loci, including those of key oncogenes such as c-Myc. The inhibition of this interaction by I-BET762 has shown therapeutic potential in various cancers and inflammatory diseases.
Chirality is a critical factor in drug design, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. This technical guide provides an in-depth analysis of the enantiomeric specificity of I-BET762, focusing on its active metabolite, (R)-I-BET762 carboxylic acid. While direct comparative data for the enantiomers of I-BET762 carboxylic acid is not extensively published, substantial evidence from closely related compounds strongly indicates that the biological activity resides predominantly in the (R)-enantiomer. This document summarizes the available data, provides detailed experimental protocols for characterization, and illustrates the relevant signaling pathways.
Core Concepts: Enantiomeric Specificity in BET Inhibition
The binding of I-BET762 and its analogues to the acetyl-lysine binding pocket of BET bromodomains is highly stereospecific. For a closely related class of benzodiazepine (B76468) BET inhibitors, the (R)-enantiomer has been demonstrated to be significantly more potent than the (S)-enantiomer. In one notable example, an analogue exhibited a 251-fold higher potency for BRD4 in its (R)-configuration compared to its (S)-counterpart[1][2]. This profound difference in activity underscores the importance of stereochemistry in the design of effective BET inhibitors. This compound, the active metabolite of I-BET762, functions as a "warhead" in Proteolysis Targeting Chimeras (PROTACs), further indicating its role as the primary binding moiety.
Quantitative Data Summary
| Compound | Target | Assay Type | Value | Reference(s) |
| I-BET762 (racemate) | BRD2 | IC50 | 32.5 nM | [3] |
| BRD3 | IC50 | 42.4 nM | [3] | |
| BRD4 | IC50 | 36.1 nM | [3] | |
| BRD2 | Kd | 61.3 nM | [3] | |
| BRD3 | Kd | 50.5 nM | [3] | |
| BRD4 | Kd | 55.2 nM | [3] | |
| I-BET762 Carboxylic Acid | BRD4 | pIC50 | 5.1 |
Signaling Pathway
BET inhibitors, including I-BET762, exert their effects by disrupting the interaction between BET proteins and acetylated histones. This prevents the recruitment of the positive transcription elongation factor b (P-TEFb) complex, which is essential for the transcription of key oncogenes like c-Myc. The downregulation of c-Myc leads to cell cycle arrest and apoptosis in susceptible cancer cells.
Caption: Mechanism of action of this compound.
Experimental Protocols
The following protocols provide detailed methodologies for the characterization and comparison of the enantiomeric specificity of I-BET762 carboxylic acid.
Experimental Workflow
Caption: Workflow for characterizing enantiomeric specificity.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) for BRD4 Binding
This assay is a bead-based method to quantify the binding of the I-BET762 carboxylic acid enantiomers to the BRD4 bromodomain.
Materials:
-
Recombinant GST-tagged BRD4 (BD1) (BPS Bioscience, Cat #31040 or equivalent)
-
Biotinylated Histone H4 peptide (acetylated)
-
AlphaLISA Glutathione Acceptor beads (PerkinElmer, Cat #AL109C)
-
AlphaScreen Streptavidin-conjugated Donor beads (PerkinElmer, Cat #6760002)
-
This compound and (S)-I-BET762 carboxylic acid
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS)
-
384-well white microplates (PerkinElmer, OptiPlate-384)
-
AlphaScreen-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of each enantiomer in DMSO, followed by a further dilution in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
Reaction Mixture Preparation: In a 384-well plate, add in the following order:
-
5 µL of Assay Buffer
-
5 µL of the diluted enantiomer or vehicle control (DMSO in Assay Buffer)
-
5 µL of GST-BRD4(BD1) in Assay Buffer
-
5 µL of biotinylated H4 peptide in Assay Buffer
-
-
Incubation: Seal the plate and incubate for 60 minutes at room temperature with gentle shaking.
-
Bead Addition:
-
Add 10 µL of a suspension of Glutathione Acceptor beads in Assay Buffer.
-
Incubate for 60 minutes at room temperature in the dark.
-
Add 10 µL of a suspension of Streptavidin Donor beads in Assay Buffer.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
-
Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader.
-
Data Analysis: Calculate the IC50 values for each enantiomer by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding, providing a complete thermodynamic profile of the interaction between the enantiomers and the BRD4 bromodomain.
Materials:
-
Recombinant BRD4 (BD1)
-
This compound and (S)-I-BET762 carboxylic acid
-
ITC Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl) - buffer must be identical for protein and ligand solutions.
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation:
-
Dialyze the BRD4(BD1) protein extensively against the ITC buffer.
-
Dissolve each enantiomer in the final dialysis buffer. The final DMSO concentration should be matched in both the cell and syringe solutions and kept to a minimum.
-
Degas all solutions immediately before use.
-
-
ITC Experiment:
-
Load the sample cell (typically ~200 µL) with BRD4(BD1) at a concentration of 10-20 µM.
-
Load the injection syringe (typically ~40 µL) with the enantiomer at a concentration 10-15 times that of the protein (e.g., 100-300 µM).
-
Set the experimental temperature (e.g., 25°C).
-
Perform an initial injection of ~0.5 µL, followed by 18-20 injections of ~2 µL each, with a spacing of 150-180 seconds between injections to allow for re-equilibration.
-
-
Control Experiment: Perform a control titration by injecting the enantiomer solution into the buffer alone to determine the heat of dilution.
-
Data Analysis: Subtract the heat of dilution from the binding data. Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) for each enantiomer.
NanoBRET™ Target Engagement Assay
This cell-based assay measures the engagement of the enantiomers with BRD4 in living cells.
Materials:
-
HEK293 cells
-
Plasmid encoding NanoLuc®-BRD4 fusion protein
-
NanoBRET™ tracer for BET bromodomains
-
This compound and (S)-I-BET762 carboxylic acid
-
Opti-MEM® I Reduced Serum Medium
-
FuGENE® HD Transfection Reagent
-
White, non-binding 96-well plates
-
Luminometer capable of measuring BRET signals
Procedure:
-
Cell Transfection: Transfect HEK293 cells with the NanoLuc®-BRD4 fusion plasmid using FuGENE® HD and seed into 96-well plates.
-
Compound Treatment: 24 hours post-transfection, treat the cells with a serial dilution of each enantiomer.
-
Tracer Addition: Add the NanoBRET™ tracer to all wells at a final concentration determined by a prior tracer titration experiment.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 2 hours.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.
-
Data Acquisition: Read the BRET signal on a luminometer.
-
Data Analysis: Calculate the IC50 values for each enantiomer, representing their ability to displace the tracer from BRD4 in a cellular context.
c-Myc Downregulation Assay (Western Blot)
This assay assesses the functional consequence of BET inhibition by measuring the downregulation of the c-Myc oncoprotein.
Materials:
-
A cancer cell line known to be sensitive to BET inhibitors (e.g., MV4-11, a human acute myeloid leukemia cell line)
-
This compound and (S)-I-BET762 carboxylic acid
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-c-Myc and anti-β-actin (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Treatment: Seed MV4-11 cells and treat with varying concentrations of each enantiomer or vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary anti-c-Myc antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the c-Myc signal to the β-actin signal to determine the relative c-Myc protein levels for each treatment condition.
Conclusion
The available evidence strongly suggests that the (R)-enantiomer of I-BET762 carboxylic acid is the eutomer, responsible for the majority of the BET inhibitory activity. This is consistent with the broader class of benzodiazepine-based BET inhibitors where stereochemistry plays a pivotal role in target engagement. The provided experimental protocols offer a comprehensive framework for researchers to quantitatively confirm the enantiomeric specificity of I-BET762 carboxylic acid and similar compounds. A thorough understanding of this stereoselectivity is essential for the continued development of safe and effective BET inhibitors for therapeutic applications.
References
(R)-I-BET762 Carboxylic Acid in Inflammation Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response implicated in a wide range of pathologies, from autoimmune diseases to cancer. A key area of therapeutic research focuses on the epigenetic regulation of inflammatory gene expression. The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4) have emerged as critical readers of histone acetylation marks, playing a pivotal role in transcriptional activation. Small molecule inhibitors targeting BET proteins have shown significant promise in preclinical and clinical studies for their anti-inflammatory and anti-neoplastic properties.
This technical guide provides an in-depth overview of (R)-I-BET762 carboxylic acid and its parent compound, I-BET762 (also known as Molibresib or GSK525762), in the context of inflammation research. This compound is a metabolite of I-BET762 and is also utilized as a warhead for Proteolysis Targeting Chimeras (PROTACs) designed to degrade BET proteins. While much of the available data pertains to I-BET762, this guide will specify information on the carboxylic acid form where possible, providing a comprehensive resource for researchers in the field.
Mechanism of Action: BET Inhibition and Modulation of Inflammatory Signaling
I-BET762 and its carboxylic acid metabolite are potent inhibitors of the BET family of proteins.[1][2][3][] They function by competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, thereby preventing their interaction with acetylated histones and transcription factors. This disruption of protein-protein interactions leads to the suppression of transcriptional programs essential for the inflammatory response. The primary signaling pathways modulated by I-BET762 in the context of inflammation are the NF-κB, STAT, and Nrf2 pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. Upon stimulation by inflammatory signals such as TNF-α or IL-1β, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and initiate gene transcription. I-BET762 has been shown to inhibit the transcription of a subset of NF-κB target genes, thereby reducing the production of key inflammatory mediators.[5]
STAT Signaling Pathway
Signal Transducer and Activator of Transcription (STAT) proteins are a family of transcription factors that are activated by cytokines and growth factors. Upon phosphorylation by Janus kinases (JAKs), STATs dimerize and translocate to the nucleus to regulate gene expression. I-BET762 has been shown to modulate STAT signaling, contributing to its anti-inflammatory effects.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of cellular defense against oxidative stress and inflammation. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus, where it activates the transcription of antioxidant and anti-inflammatory genes. I-BET762 has been shown to modulate the Nrf2 pathway, although the precise mechanisms are still under investigation.
Quantitative Data
The following tables summarize the available quantitative data for I-BET762 and its carboxylic acid form.
Table 1: In Vitro Potency of I-BET762 and this compound
| Compound | Target | Assay | Potency | Reference |
| I-BET762 (GSK525762) | BET Proteins (BRD2, BRD3, BRD4) | Cell-free | IC50 of ~35 nM | [1] |
| I-BET762 (GSK525762) | BET Bromodomains | FRET | IC50 of 32.5–42.5 nM | [1] |
| I-BET762 (GSK525762) | BET Bromodomains | FRET | Kd of 50.5–61.3 nM | [1] |
| This compound | BRD4 | - | pIC50 of 5.1 | [2][3] |
| I-BET762 Carboxylic Acid | PBMC | - | pIC50 of <4 | [3] |
Table 2: In Vivo Efficacy of I-BET762 in Inflammation Models
| Model | Species | Dose and Administration | Outcome | Reference |
| Lipopolysaccharide (LPS)-induced endotoxic shock | Mouse | 30 mg/kg, i.v. (single dose 1.5h post-LPS) | Protection against lethality | [1][6] |
| Sepsis (bacteria-induced) | Mouse | Twice-daily injections for 2 days | Protection against death | [1] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | Limited treatment during early priming | Inhibition of neuroinflammation and reduced macrophage recruitment | [1][6] |
| Breast Cancer Prevention (MMTV-PyMT model) | Mouse | 60 mg/kg/day by gavage for 1 week | Altered immune cell populations | [7] |
| Lung Carcinogenesis Prevention | Mouse | 40-60 mg/kg in diet | Significant reduction in tumor number, size, and burden | [7] |
| RSV-induced Airway Hyper-responsiveness | Mouse | i.v. twice on day 23 | Reduced macrophage and neutrophil numbers in BALF | [8] |
Table 3: Clinical Trial Data for Molibresib (GSK525762) in Solid Tumors (NCT01587703)
| Parameter | Value | Reference |
| Dosing | ||
| Recommended Phase II Dose | 80 mg once daily | [9][10][11][12] |
| Doses Tested | 2 mg to 100 mg once daily | [9][10][11][12] |
| Pharmacokinetics | ||
| Time to Maximum Plasma Concentration (Tmax) | 2 hours | [9][10][11][12] |
| Half-life (t1/2) | 3-7 hours | [9][10][11][12] |
| Pharmacodynamics | ||
| Biomarker | Dose-dependent reductions in circulating Monocyte Chemoattractant Protein-1 (MCP-1) | [9][10][11][12] |
| Common Treatment-Related Adverse Events (Any Grade) | ||
| Thrombocytopenia | 51% | [9][10][11][12] |
| Gastrointestinal Events (nausea, vomiting, diarrhea, decreased appetite, dysgeusia) | 22%-42% | [9][10][11][12] |
| Anemia | 22% | [9][10][11][12] |
| Fatigue | 20% | [9][10][11][12] |
| Dose-Limiting Toxicities (DLTs) | ||
| Grade 4 Thrombocytopenia | 6 instances at 60-100 mg | [9][10][11][12] |
Experimental Protocols
This section provides generalized methodologies for key experiments cited in the literature. Researchers should optimize these protocols for their specific experimental systems.
Western Blotting for NF-κB Pathway Activation
Objective: To assess the effect of this compound on the phosphorylation and total protein levels of key components of the NF-κB pathway (e.g., p65, IκBα) in response to an inflammatory stimulus.
Experimental Workflow:
Materials:
-
Cell line (e.g., RAW 264.7 macrophages)
-
This compound
-
Inflammatory stimulus (e.g., recombinant mouse TNF-α)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies (e.g., rabbit anti-phospho-NF-κB p65, rabbit anti-NF-κB p65, rabbit anti-IκBα)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulate cells with the inflammatory agent (e.g., 10 ng/mL TNF-α) for a predetermined time course (e.g., 0, 15, 30, 60 minutes).
-
Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
In Vivo Mouse Model of LPS-Induced Inflammation
Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound in a mouse model of acute inflammation.
Experimental Workflow:
Materials:
-
Mice (e.g., C57BL/6, 8-10 weeks old)
-
This compound
-
Vehicle for administration (e.g., 0.5% methylcellulose)
-
Lipopolysaccharide (LPS) from E. coli
-
Anesthesia
-
ELISA kits for inflammatory cytokines (e.g., TNF-α, IL-6)
-
Antibodies for flow cytometry (e.g., anti-CD11b, anti-Ly6G)
Procedure:
-
Acclimatize mice to the facility for at least one week.
-
Randomly assign mice to treatment groups (e.g., vehicle, different doses of this compound).
-
Administer the compound or vehicle via the chosen route (e.g., intraperitoneal injection or oral gavage) at a specified time before LPS challenge (e.g., 1 hour).
-
Induce inflammation by intraperitoneally injecting a sublethal dose of LPS (e.g., 10 mg/kg).
-
Monitor mice for clinical signs of inflammation (e.g., piloerection, lethargy) and record survival over a set period (e.g., 48 hours).
-
At a predetermined time point (e.g., 2, 6, or 24 hours post-LPS), euthanize a subset of mice and collect blood via cardiac puncture.
-
Harvest tissues of interest (e.g., spleen, liver, lungs) and either fix for histology or process for downstream analysis.
-
Measure cytokine levels in the serum using ELISA. Analyze immune cell populations in tissues or peritoneal lavage fluid by flow cytometry.
Conclusion
This compound and its parent compound, I-BET762, represent a promising class of anti-inflammatory agents that act through the epigenetic modulation of key inflammatory signaling pathways. Their ability to inhibit BET proteins and subsequently suppress the expression of pro-inflammatory genes highlights their therapeutic potential in a variety of inflammatory conditions. This technical guide provides a comprehensive overview of their mechanism of action, available quantitative data, and relevant experimental protocols to aid researchers in further exploring the utility of these compounds in inflammation studies and drug development. Further research is warranted to fully elucidate the specific roles and therapeutic advantages of the carboxylic acid form of I-BET762.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Role of BET Proteins in Inflammation and CNS Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemoprevention of preclinical breast and lung cancer with the bromodomain inhibitor I-BET 762 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phase 1 Study of Molibresib (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 12. Phase 1 Study of Molibresib (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Pharmacophore of (R)-I-BET762 Carboxylic Acid: A Technical Guide for Drug Development Professionals
An in-depth analysis of the essential molecular features required for the potent and selective inhibition of the Bromodomain and Extra-Terminal (BET) family of proteins by (R)-I-BET762 carboxylic acid. This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of its mechanism of action, key binding interactions, and the downstream signaling pathways it modulates.
This compound is the active metabolite of the clinical candidate molibresib (I-BET762, GSK525762). It functions as a potent inhibitor of the BET family of bromodomains – BRD2, BRD3, and BRD4 – which are critical epigenetic readers that regulate gene transcription. By mimicking acetylated lysine (B10760008) residues on histone tails, this compound competitively binds to the acetyl-lysine binding pocket of BET bromodomains, thereby displacing them from chromatin and disrupting the transcription of key oncogenes and pro-inflammatory genes.[1] This targeted inhibition has established BET proteins as promising therapeutic targets in oncology and inflammatory diseases.
Quantitative Binding Affinity
The inhibitory potency of I-BET762 (molibresib) and the pIC50 of its carboxylic acid derivative against various BET bromodomains are summarized in the table below. The data highlights the pan-BET inhibitory profile of these compounds.
| Compound | Target | Assay Type | Kd (nM) | IC50 (nM) | pIC50 |
| I-BET762 (Molibresib) | BRD2 (1-473) | ITC | 61.3 | - | - |
| I-BET762 (Molibresib) | BRD3 (1-434) | ITC | 50.5 | - | - |
| I-BET762 (Molibresib) | BRD4 (1-477) | ITC | 55.2 | - | - |
| I-BET762 (Molibresib) | BRD2 | TR-FRET | - | 32.5 | - |
| I-BET762 (Molibresib) | BRD3 | TR-FRET | - | 42.4 | - |
| I-BET762 (Molibresib) | BRD4 | TR-FRET | - | 36.1 | - |
| This compound | BRD4 | - | - | - | 5.1 |
The Pharmacophore: Key Molecular Interactions
The pharmacophore of this compound is defined by its specific interactions within the acetyl-lysine binding pocket of BET bromodomains. A representative crystal structure of a closely related analog, I-BET726, in complex with the first bromodomain of BRD4 (PDB ID: 4BJX) provides critical insights into these interactions.[2]
The essential features of the pharmacophore include:
-
A Hydrogen Bond Acceptor: The triazole ring nitrogen forms a crucial hydrogen bond with the side chain amide of a highly conserved asparagine residue (Asn140 in BRD4). This interaction mimics the acetylated lysine's carbonyl oxygen and is a hallmark of potent BET inhibition.
-
A Hydrophobic Moiety: The chlorophenyl group occupies a hydrophobic region of the binding pocket, contributing to the overall binding affinity.
-
A Shape-Complementary Scaffold: The benzodiazepine (B76468) core structure provides the necessary three-dimensional arrangement to fit snugly within the binding cavity.
-
The Carboxylic Acid Group: In this compound, the acetic acid moiety can form additional interactions with solvent or nearby residues, and it serves as a key linker for the development of Proteolysis Targeting Chimeras (PROTACs).
Downstream Signaling Pathways
The inhibition of BET proteins by this compound leads to the modulation of critical signaling pathways implicated in cancer and inflammation.
c-Myc Regulation
One of the most well-characterized downstream effects of BET inhibition is the suppression of the MYC oncogene. BRD4 is known to occupy the promoter and enhancer regions of the MYC gene, driving its transcription. By displacing BRD4 from these regulatory elements, I-BET762 and its carboxylic acid derivative effectively downregulate c-Myc expression, leading to cell cycle arrest and apoptosis in various cancer models.
NF-κB Signaling Pathway
BET proteins, particularly BRD4, also play a crucial role in the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation. BRD4 interacts with the acetylated RelA subunit of NF-κB, promoting the transcription of pro-inflammatory genes. Inhibition of BRD4 by compounds like I-BET762 disrupts this interaction, leading to a potent anti-inflammatory effect.
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
This assay quantitatively measures the binding of this compound to BET bromodomains by competing with a fluorescently labeled tracer.
Materials:
-
Recombinant His-tagged BET bromodomain (BRD2, BRD3, or BRD4)
-
Biotinylated histone H4 peptide (e.g., H4K5/8/12/16Ac) or a biotinylated small molecule probe
-
Europium-labeled anti-His antibody (Donor)
-
Streptavidin-conjugated fluorophore (e.g., APC or d2) (Acceptor)
-
This compound and I-BET762 (Molibresib)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
384-well low-volume black plates
Procedure:
-
Prepare serial dilutions of the test compounds (this compound and I-BET762) in assay buffer.
-
Add the test compounds to the assay plate.
-
Prepare a mixture of the His-tagged BET bromodomain and the biotinylated tracer in assay buffer.
-
Add the protein-tracer mixture to the wells containing the test compounds.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for binding equilibrium.
-
Prepare a detection mixture containing the Europium-labeled anti-His antibody and the streptavidin-conjugated acceptor in assay buffer.
-
Add the detection mixture to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) in the dark.
-
Read the plate on a TR-FRET compatible plate reader, with excitation at ~340 nm and emission at both ~615 nm (Europium) and ~665 nm (Acceptor).
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission) and plot the ratio against the log of the inhibitor concentration to determine the IC50 value.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based assay also measures competitive binding.
Materials:
-
Recombinant GST-tagged BET bromodomain and His-tagged BET bromodomain
-
Biotinylated histone H4 peptide or small molecule probe
-
Streptavidin-coated Donor beads
-
Anti-GST or Anti-His Acceptor beads
-
This compound and I-BET762 (Molibresib)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA)
-
384-well white opaque plates
Procedure:
-
Prepare serial dilutions of the test compounds.
-
Add the test compounds to the assay plate.
-
Add the GST-tagged (or His-tagged) BET bromodomain to the wells.
-
Add the biotinylated tracer to the wells.
-
Incubate at room temperature for a specified time (e.g., 30 minutes).
-
Add a mixture of Streptavidin-Donor beads and anti-GST (or anti-His) Acceptor beads to all wells in subdued light.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 60-90 minutes).
-
Read the plate on an AlphaScreen-capable plate reader.
-
Plot the signal against the log of the inhibitor concentration to determine the IC50 value.
This comprehensive guide provides a detailed understanding of the pharmacophore of this compound, its binding characteristics, and its impact on key cellular signaling pathways. This information is intended to support the ongoing research and development of BET inhibitors as a promising class of therapeutic agents.
References
(R)-I-BET762 Carboxylic Acid: A Technical Guide to its Role in Chromatin Remodeling and Therapeutic Potential
Executive Summary: This document provides a comprehensive technical overview of (R)-I-BET762 carboxylic acid, a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. BET proteins are crucial epigenetic "readers" that play a pivotal role in transcriptional regulation by recognizing acetylated lysine (B10760008) residues on histones.[1][2][3] By competitively binding to the acetyl-lysine binding pockets of BET proteins, particularly BRD4, this compound displaces them from chromatin, leading to the suppression of key oncogenes and inflammatory genes.[4] This guide details the compound's mechanism of action, summarizes its biological activity, provides in-depth experimental protocols for its characterization, and explores its application as a chemical probe and a warhead for Proteolysis Targeting Chimeras (PROTACs).
Introduction to BET Proteins and Chromatin Remodeling
The packaging of eukaryotic DNA into chromatin is a dynamic process that governs gene expression.[5] A key regulatory mechanism is the post-translational modification of histone proteins, such as acetylation. Acetylated lysine residues act as docking sites for specific reader proteins, which in turn recruit the transcriptional machinery necessary for gene expression.
The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are characterized by the presence of two N-terminal bromodomains (BD1 and BD2) that recognize and bind to these acetylated lysines.[3] This interaction is critical for tethering transcription factors and co-activators like the Positive Transcription Elongation Factor b (P-TEFb) to chromatin, thereby promoting the transcription of target genes.[6] BET proteins are implicated in the expression of critical genes involved in cell cycle progression, apoptosis, and inflammation, making them significant targets in oncology and inflammatory diseases.[1][][8]
This compound: An Overview
This compound is the R-enantiomer of I-BET762 carboxylic acid (also known as Molibresib carboxylic acid).[9] It is a derivative of the well-characterized pan-BET inhibitor I-BET762 (Molibresib, GSK525762A).[10][11] While I-BET762 itself is a clinical candidate, its carboxylic acid metabolite or derivative serves as a potent research tool.[1][10] Specifically, it functions as a BRD4 inhibitor and is frequently utilized as an I-BET762-based "warhead" ligand for conjugation in the development of PROTACs, which are designed to induce the targeted degradation of BET proteins.[][9][12]
Mechanism of Action: Disrupting the Epigenetic Readout
The primary mechanism of action for this compound is the competitive inhibition of BET bromodomains. By mimicking the structure of acetylated lysine, the molecule occupies the hydrophobic binding pocket within the bromodomains, thereby preventing their interaction with acetylated histones on the chromatin.[1][4][11]
This displacement from chromatin has profound downstream consequences:
-
Transcriptional Repression: The dissociation of BET proteins, particularly BRD4, from gene promoters and enhancers prevents the recruitment of the transcriptional elongation machinery.[4][6]
-
Oncogene Downregulation: This leads to a marked suppression of key oncogenes that are highly dependent on BET protein function, most notably MYC.[4][13]
-
Anti-Inflammatory Effects: In immune cells like macrophages, BET inhibitors block the expression of a specific subset of pro-inflammatory genes, including cytokines and chemokines such as IL-6 and CCL2, which are induced by stimuli like lipopolysaccharide (LPS).[3][8][10]
Quantitative Biological Activity
The potency of I-BET762 and its derivatives has been quantified across various assays. These values are crucial for designing experiments and understanding the compound's therapeutic window.
| Compound/Variant | Target/Assay | Value | Reference(s) |
| I-BET762 (Molibresib) | BRD2, BRD3, BRD4 (Binding Kd) | 50.5–61.3 nM | [10][11] |
| I-BET762 (Molibresib) | BET Bromodomains (FRET IC50) | 32.5–42.5 nM | [10][11] |
| I-BET762 (Molibresib) | Pancreatic Cancer Cells (IC50) | 231 - 2550 nM | [14] |
| I-BET762 Carboxylic Acid | BRD4 Inhibition (pIC50) | 5.1 | [][9][12] |
| I-BET762 Carboxylic Acid | PBMC Inhibition (pIC50) | < 4 | [12][15] |
Key Experimental Methodologies
Evaluating the effects of this compound requires a suite of well-defined cellular and molecular assays. Detailed protocols for the most critical experiments are provided below.
Cell Viability and Proliferation Assays
These assays determine the dose-dependent effect of the inhibitor on cancer cell growth and are fundamental for calculating IC50 values.[13] The ATP-based CellTiter-Glo® assay is a common and robust method.[16]
Protocol: CellTiter-Glo® Viability Assay
-
Cell Seeding: Seed cancer cells in an opaque-walled 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[13]
-
Incubation: Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment and recovery.[17]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the compound or vehicle control (e.g., DMSO) to the appropriate wells.[16] Typically, treatments are performed in triplicate.
-
Exposure: Incubate the plates for a period appropriate for the cell line's doubling time, commonly 72 hours.[6][17]
-
Assay Procedure: Equilibrate the plate to room temperature for approximately 30 minutes.[16]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[18]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[16]
-
Measurement: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Read the luminescence using a plate reader.[6]
-
Data Analysis: Normalize the raw data to the vehicle-treated control wells to determine relative cell viability. Plot the normalized values against the logarithm of the inhibitor concentration to generate a dose-response curve and calculate the IC50 value.[6]
Gene Expression Analysis by RT-qPCR
Quantitative real-time PCR (RT-qPCR) is used to measure changes in the mRNA levels of specific BET target genes (e.g., MYC, BCL2) following inhibitor treatment.[16]
Protocol: RT-qPCR for MYC Expression
-
Cell Treatment: Seed cells in 6-well plates to reach 70-80% confluency.[19] Treat cells with this compound at a relevant concentration (e.g., its IC50) for a suitable duration (e.g., 6-24 hours), as transcript changes are often rapid.[13][16]
-
RNA Isolation: Harvest the cells and isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit) following the manufacturer's protocol.[16]
-
RNA Quantification and Quality Control: Assess RNA concentration and purity (A260/280 ratio) using a spectrophotometer.[16][19]
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.[16][19]
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target gene (MYC) and a stable housekeeping gene (GAPDH or ACTB), and a SYBR Green master mix.[16]
-
qPCR Run: Run the reaction on a real-time PCR system with appropriate cycling conditions. Include a melt curve analysis at the end to verify product specificity.[19]
-
Data Analysis: Collect the cycle threshold (Ct) values. Calculate the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing the MYC expression to the housekeeping gene and comparing it to the vehicle-treated control.[16][19][20]
Chromatin Immunoprecipitation (ChIP-seq)
ChIP followed by next-generation sequencing (ChIP-seq) is a powerful technique to identify the genome-wide binding sites of a protein.[4] In this context, it is used to directly visualize the displacement of BRD4 from specific gene promoters and enhancers following treatment with a BET inhibitor.[4][13]
Protocol: ChIP-seq for BRD4 Displacement
-
Cell Treatment and Cross-linking: Treat cells with this compound or vehicle for a specified time. Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.[4][13]
-
Cell Lysis and Chromatin Shearing: Harvest and wash the cells. Lyse the cells to isolate nuclei. Resuspend the nuclei in a lysis buffer and shear the chromatin into fragments of 200-500 bp using sonication.[4] Empirically determine the optimal sonication conditions beforehand.
-
Immunoprecipitation: Dilute the sheared chromatin. Save a small aliquot as the "Input" control.[4] Pre-clear the chromatin with protein A/G magnetic beads.[4]
-
Add an anti-BRD4 antibody to the pre-cleared chromatin and incubate overnight at 4°C with rotation. An IgG control should be run in parallel.[4]
-
Add protein A/G magnetic beads to capture the antibody-chromatin complexes.[4]
-
Washing: Wash the beads sequentially with a series of low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.[4]
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the formaldehyde cross-links by incubating at 65°C overnight in the presence of high salt.[21]
-
DNA Purification: Treat the samples with RNase A and Proteinase K. Purify the immunoprecipitated DNA using phenol-chloroform extraction or a column-based kit.[13][21]
-
Sequencing and Analysis: Prepare a DNA library from the purified ChIP and Input DNA and perform next-generation sequencing. Analyze the data by mapping reads to the genome and calling peaks to identify regions of BRD4 enrichment. Compare the BRD4 binding profiles between inhibitor-treated and vehicle-treated samples to identify loci where BRD4 is displaced.[4]
Conclusion
This compound is a valuable chemical tool for investigating the biological roles of BET proteins in health and disease. Its function as a competitive inhibitor of acetyl-lysine binding provides a direct mechanism for modulating chromatin structure and gene expression. The detailed protocols provided herein offer a robust framework for researchers to quantify its effects on cell viability, target gene expression, and genome-wide chromatin occupancy. As a readily available warhead for PROTAC development, it continues to be a cornerstone in the ongoing effort to create novel therapeutics targeting the epigenetic machinery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Bromodomain Protein Inhibitors Reorganize the Chromatin of Synovial Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The mechanisms of action of chromatin remodelers and implications in development and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 8. Bromodomain inhibitors, JQ1 and I-BET 762, as potential therapies for pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. I-BET762 carboxylic acid | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 16. benchchem.com [benchchem.com]
- 17. texaschildrens.org [texaschildrens.org]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. An optimized protocol for stepwise optimization of real-time RT-PCR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. encodeproject.org [encodeproject.org]
Initial Characterization of (R)-Molibresib Carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Molibresib carboxylic acid, the (R)-enantiomer of I-BET762 carboxylic acid, is a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD4 with a reported pIC50 of 5.1.[1][2] This molecule serves as a critical component, or "warhead," in the development of Proteolysis Targeting Chimeras (PROTACs) aimed at the degradation of BET proteins.[1][2] This technical guide provides a comprehensive overview of the initial characterization of (R)-Molibresib carboxylic acid, including its physicochemical properties, biological activity, and detailed experimental protocols for its evaluation. The methodologies outlined herein are standard for the characterization of small molecule BET inhibitors and PROTAC warheads, providing a framework for researchers in the field of targeted protein degradation and epigenetic modulation.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of (R)-Molibresib carboxylic acid is presented in Table 1. It is important to note that some of these properties are derived from data for its enantiomer, (S)-I-BET762 carboxylic acid, and are expected to be identical.
Table 1: Physicochemical Properties of (R)-Molibresib Carboxylic Acid
| Property | Value | Source |
| IUPAC Name | 2-[(4R)-6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-[1][3][4]triazolo[4,3-a][1][4]benzodiazepin-4-yl]acetic acid | (Inferred) |
| Molecular Formula | C₂₀H₁₇ClN₄O₃ | [1] |
| Molecular Weight | 396.8 g/mol | [1] |
| pIC₅₀ (BRD4) | 5.1 | [1][2] |
| Solubility | DMSO: 100 mg/mL (252.00 mM) | [2] |
| Appearance | (Not specified, likely a solid) | |
| Storage | Stock solution: -80°C for 6 months; -20°C for 1 month | [2] |
Biological Activity and Mechanism of Action
(R)-Molibresib carboxylic acid functions as a competitive inhibitor of BET bromodomains. These bromodomains are "readers" of epigenetic marks, specifically recognizing acetylated lysine (B10760008) residues on histone tails. By binding to the acetyl-lysine binding pocket of BET proteins, particularly BRD4, (R)-Molibresib carboxylic acid displaces them from chromatin. This prevents the recruitment of transcriptional machinery necessary for the expression of key oncogenes, most notably c-MYC. The inhibition of this signaling pathway ultimately leads to decreased cell proliferation and induction of apoptosis in cancer cells dependent on BET protein function.
As a PROTAC warhead, the carboxylic acid moiety of the molecule provides a crucial attachment point for a linker connected to an E3 ligase-recruiting ligand. The resulting heterobifunctional PROTAC molecule brings the target BET protein into close proximity with the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the BET protein.
References
Methodological & Application
Application Notes and Protocols for (R)-I-BET762 Carboxylic Acid in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-I-BET762 carboxylic acid is the R-enantiomer of I-BET762 carboxylic acid, a derivative of the potent pan-BET (Bromodomain and Extra-Terminal) family inhibitor, I-BET762 (also known as GSK525762A or Molibresib). BET proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic readers that play a crucial role in the regulation of gene expression by recognizing acetylated lysine (B10760008) residues on histones.[1] By competitively binding to the acetyl-lysine binding pockets of BET proteins, I-BET762 and its derivatives displace them from chromatin, leading to the downregulation of key oncogenes such as MYC.[2][3] This activity results in the inhibition of cell proliferation, induction of cell cycle arrest, and apoptosis in various cancer models.[2][4] Furthermore, I-BET762 has demonstrated anti-inflammatory effects by attenuating the NF-κB signaling pathway.[5] I-BET762 carboxylic acid itself is a BRD4 inhibitor with a pIC50 of 5.1 and serves as a warhead for developing Proteolysis Targeting Chimeras (PROTACs) against BET proteins.[5]
These application notes provide detailed protocols for assessing the cellular activity of this compound, leveraging established methodologies for the parent compound I-BET762.
Quantitative Data Summary
The following table summarizes the in vitro efficacy of the parent compound, I-BET762 (Molibresib), in various cancer cell lines. These values can serve as a reference for designing experiments with this compound.
| Cell Line | Cancer Type | Assay Type | IC50 (nM) | Reference |
| MDA-MB-231 | Triple Negative Breast Cancer | MTT Assay | 460 | [6] |
| VCaP | Prostate Cancer | Growth Assay | 25 - 150 | [2] |
| LNCaP | Prostate Cancer | Growth Assay | 25 - 150 | [2] |
| 22RV1 | Prostate Cancer | Growth Assay | 25 - 150 | [2] |
| OPM-2 | Multiple Myeloma | Cell Proliferation | 60.15 | [4] |
| MM1.S | Multiple Myeloma | CCK8 Assay | 230 | [7] |
| HL60 | Acute Myeloid Leukemia | MTS Assay | Not specified | [7] |
| Loucy | T-cell Acute Lymphoblastic Leukemia | CellTiter-Glo | Not specified | [7] |
Signaling Pathway
BET inhibitors like I-BET762 function by displacing BET proteins from acetylated histones, thereby preventing the recruitment of transcriptional machinery to target gene promoters and enhancers. This leads to the downregulation of key oncogenes and pro-inflammatory genes.
Caption: Mechanism of action of this compound.
Experimental Protocols
Cell Viability and Proliferation Assay
This protocol determines the effect of this compound on cell viability and proliferation. The MTT assay is described here as a common and robust method.[1]
Experimental Workflow
Caption: Workflow for the cell viability and proliferation assay.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the cell line to ensure logarithmic growth during the assay period. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and typically should not exceed 0.5%. Add the diluted compound and vehicle control to the respective wells.
-
Incubation: Incubate the plates for a defined period, typically 72 hours, at 37°C in a humidified incubator with 5% CO2.[1]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[1]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay by Annexin V Staining
This protocol quantifies the induction of apoptosis following treatment with this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Experimental Workflow
Caption: Workflow for the apoptosis assay.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., IC50 and 2x IC50) and a vehicle control for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.
-
Staining: Wash the cells with cold PBS and then resuspend them in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic, while cells positive for both Annexin V and PI are in late apoptosis or necrosis.
Gene Expression Analysis by qRT-PCR
This protocol measures the change in mRNA levels of target genes, such as MYC, following treatment with this compound.
Experimental Workflow
Caption: Workflow for gene expression analysis.
Methodology:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for a shorter duration than protein studies, as transcript changes can be rapid (e.g., 6, 12, or 24 hours).
-
RNA Isolation: Isolate total RNA from the cells using a commercial kit (e.g., RNeasy Mini Kit) following the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
Quantitative PCR: Prepare the qPCR reaction mixture containing the cDNA template, forward and reverse primers for the gene of interest (e.g., MYC, BCL2), and a SYBR Green master mix. Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization. Run the reaction on a real-time PCR system.
-
Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method. Normalize the expression of the target genes to the housekeeping gene and compare it to the vehicle-treated control.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Chemoprevention of preclinical breast and lung cancer with the bromodomain inhibitor I-BET 762 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes: In Vitro Use of (R)-I-BET762 Carboxylic Acid
(R)-I-BET762 carboxylic acid, also known as (R)-Molibresib carboxylic acid, is a pivotal chemical probe and building block in epigenetic research and drug discovery. As the R-enantiomer of I-BET762 carboxylic acid, it functions primarily as a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[1][2] Its unique chemical structure, featuring a carboxylic acid group, makes it an ideal "warhead" ligand for the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to induce the targeted degradation of BET proteins.[1][]
The primary mechanism of action involves the compound mimicking acetylated lysine (B10760008) residues on histone tails.[][4] This allows it to bind to the acetyl-lysine binding pockets of BET bromodomains, competitively inhibiting their interaction with chromatin.[5] By preventing BET proteins from tethering to acetylated histones, this compound disrupts the formation of essential transcription complexes, leading to the transcriptional repression of key oncogenes and inflammatory genes.[][4] A significant downstream effect is the potent downregulation of the MYC oncogene, which contributes to its anti-proliferative effects in various cancer cell lines.[4][6][7]
These application notes provide an overview of its mechanism, key in vitro data, and detailed protocols for its use in cell-based assays.
Mechanism of Action: BET Inhibition
This compound functions by disrupting the interaction between BET proteins (like BRD4) and acetylated chromatin. This prevents the recruitment of the transcriptional machinery required for the expression of target genes, such as the oncogene c-Myc.
Caption: Mechanism of BET protein inhibition by this compound.
Quantitative In Vitro Data
The following table summarizes key quantitative metrics for I-BET762 and its carboxylic acid derivative from various in vitro assays.
| Parameter | Target/System | Value | Reference(s) |
| pIC₅₀ | BRD4 Inhibition | 5.1 | [1][2][] |
| pIC₅₀ | Peripheral Blood Mononuclear Cells (PBMCs) | < 4 | [2] |
| IC₅₀ | BET Proteins (Cell-Free Assay) | ~35 nM | [5] |
| IC₅₀ | FRET Assay (Displacement of H4 peptide) | 32.5 - 42.5 nM | [5] |
| IC₅₀ | MDA-MB-231 Breast Cancer Cells (MTT Assay) | 0.46 ± 0.4 μM | [4] |
| EC₅₀ | ApoA1 Gene Expression (HepG2 Cells) | 0.7 μM | [5] |
| Kᵈ | BRD2, BRD3, BRD4 (Tandem Bromodomains) | 50.5 - 61.3 nM | [5] |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This compound has specific solubility properties that must be considered for in vitro use. Always refer to the manufacturer's datasheet for specific lot-to-lot solubility.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer and sonicator
Procedure:
-
Stock Solution (High Concentration):
-
Prepare a 10 mM stock solution in DMSO. For example, to prepare 1 mL of a 10 mM stock, weigh 3.97 mg of the compound (MW: 396.83 g/mol ) and dissolve it in 1 mL of DMSO.[][8]
-
Vortex thoroughly to dissolve. If necessary, use an ultrasonic bath to aid dissolution.[]
-
Aliquot the stock solution into smaller volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles.
-
-
Storage:
-
Store the DMSO stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][]
-
-
Working Solution:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Prepare fresh serial dilutions from the stock solution using the appropriate cell culture medium. Ensure the final concentration of DMSO in the culture medium is consistent across all conditions and typically does not exceed 0.1% (v/v) to avoid solvent-induced toxicity.
-
Protocol 2: Cell Proliferation (MTT) Assay
This protocol assesses the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, LNCaP)[4][6]
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the compound in complete medium at 2x the final desired concentration. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control wells (medium with the same final DMSO concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 48-72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well. Mix gently on an orbital shaker for 10-15 minutes to dissolve the crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Protocol 3: Western Blot Analysis for c-Myc and p27
This protocol is used to verify the mechanism of action by measuring changes in the protein levels of downstream targets like c-Myc (downregulated) and p27 (upregulated).[4]
Caption: Standard experimental workflow for Western Blot analysis.
Materials:
-
Treated cells from culture plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors[6]
-
BCA protein assay kit[6]
-
SDS-PAGE gels and running buffer
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or Odyssey blocking buffer)
-
Primary antibodies (e.g., anti-c-Myc, anti-p27, anti-β-actin)
-
HRP- or fluorescently-conjugated secondary antibodies
-
Chemiluminescent substrate or imaging system (e.g., LI-COR Odyssey)
Procedure:
-
Cell Lysis: After treatment with this compound for the desired time (e.g., 24-72 hours), wash cells with ice-cold PBS and lyse them using supplemented RIPA buffer.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.[6]
-
SDS-PAGE: Denature an equal amount of protein (e.g., 20-30 µg) from each sample and separate them by size on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins from the gel to a nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Use antibodies against c-Myc, p27, and a loading control like β-actin.
-
Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-buffered saline with 0.1% Tween-20).
-
Secondary Antibody: Incubate with the appropriate secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, detect the protein bands using a suitable detection method.
-
Analysis: Quantify the band intensities relative to the loading control to determine the change in protein expression.
Application Note: Use in PROTAC Development
The carboxylic acid moiety of this compound serves as a crucial chemical handle for its conjugation to an E3 ubiquitin ligase ligand via a linker, forming a BET-targeting PROTAC. This application is a primary use case for this molecule in drug development.
Caption: Conceptual workflow for PROTAC synthesis and mechanism of action.
This workflow illustrates how this compound is a foundational component for creating bifunctional molecules that, instead of just inhibiting, lead to the complete removal of the target protein from the cell. Researchers can use standard chemical conjugation techniques (e.g., amide bond formation) to attach a linker and an E3 ligase ligand to the carboxylic acid group, enabling the development of novel therapeutics.[1][]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. Chemoprevention of preclinical breast and lung cancer with the bromodomain inhibitor I-BET 762 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. I-BET762 carboxylic acid | C20H17ClN4O3 | CID 67173666 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-I-BET762 Carboxylic Acid In Vivo Studies in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-I-BET762 carboxylic acid is the R-enantiomer of I-BET762 carboxylic acid and serves as a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs) aimed at the degradation of Bromodomain and Extra-Terminal (BET) proteins. As a derivative of the potent BET inhibitor I-BET762 (also known as molibresib or GSK525762A), it functions as a high-affinity ligand for the bromodomains of BET proteins, particularly BRD4.[1][2] While primarily utilized as a warhead for PROTACs, understanding its potential independent in vivo activity is valuable for interpreting the pharmacology of resulting PROTAC molecules.[1][2]
This document provides detailed application notes and protocols for the in vivo use of this compound in mice, with data and methodologies largely extrapolated from studies on its parent compound, I-BET762, due to the limited availability of in vivo data for the carboxylic acid form itself. These protocols are intended to serve as a starting point for researchers, and specific parameters should be optimized for each experimental context.
Mechanism of Action
I-BET762 and its derivatives, including the carboxylic acid form, are competitive inhibitors of the acetyl-lysine binding pocket of BET bromodomains.[3] This inhibition prevents the recruitment of BET proteins to acetylated histones on chromatin, thereby disrupting the formation of transcriptional complexes essential for the expression of key oncogenes and inflammatory mediators.[3] Notably, I-BET762 has been shown to downregulate the expression of the proto-oncogene c-Myc and modulate the STAT3 signaling pathway, both of which are critical drivers in various cancers.
Signaling Pathway of I-BET762
Caption: I-BET762 signaling pathway.
Quantitative Data from In Vivo Mouse Studies (I-BET762)
The following tables summarize quantitative data from in vivo studies in mice using the parent compound, I-BET762 (molibresib). This data can serve as a reference for designing studies with this compound.
Table 1: In Vivo Efficacy of I-BET762 in Mouse Models
| Mouse Model | Cancer Type | Dosing Regimen | Efficacy Outcome | Reference |
| NOD-SCID with OPM-2 xenograft | Myeloma | 10 mg/kg daily, oral | Significantly reduced plasma hLC concentration | [1] |
| NOD-SCID with OPM-2 xenograft | Myeloma | 30 mg/kg every other day, oral | Significantly reduced plasma hLC concentration | [1] |
| MMTV-PyMT | Breast Cancer | 60 mg/kg daily, gavage | Significantly delayed tumor development | [4] |
| KC mice (LSL-KrasG12D/+; Pdx-1-Cre) | Pancreatitis | 60 mg/kg in diet | Significantly reduced pancreas weight and immune cell infiltration | [5] |
| KPC mice (LSL-KrasG12D/+; LSL-Trp53R172H/+; Pdx-1-Cre) | Pancreatic Cancer | 60 mg/kg in diet for 8 weeks | Significantly reduced HO-1 protein in pancreas | [5] |
Table 2: Pharmacokinetic Parameters of I-BET762 in Mice
| Compound | Administration Route | Dose | Tmax | t1/2 | Bioavailability | Reference |
| I-BET762 | Oral | Varies | ~2 hours | 3-7 hours | Orally bioavailable | [6][7] |
Experimental Protocols
The following are detailed protocols for in vivo studies in mice, adapted from literature on I-BET762.
General Experimental Workflow
Caption: General in vivo experimental workflow.
Protocol 1: Evaluation of Anti-Tumor Efficacy in a Xenograft Mouse Model
1. Animal Model:
-
Use immunodeficient mice (e.g., NOD-SCID or NSG) aged 6-8 weeks.
-
Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 cells in 100 µL of a 1:1 mixture of PBS and Matrigel) into the flank of each mouse.
2. Compound Preparation and Dosing:
-
Formulation: Prepare a fresh solution of this compound for each administration. A common vehicle for oral gavage is 1% methylcellulose (B11928114) and 0.2% sodium lauryl sulfate (B86663) in sterile water.[8] For intraperitoneal injection, a formulation of DMSO, PEG300, Tween-80, and saline can be considered.[9]
-
Dosing: Based on data from I-BET762, a starting dose range of 10-30 mg/kg administered daily or every other day by oral gavage is recommended.[1] Dose optimization studies are crucial.
3. Treatment Schedule:
-
Begin treatment when tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into control (vehicle) and treatment groups.
-
Administer the compound for a predetermined period (e.g., 21-28 days).
4. Monitoring and Endpoint:
-
Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.
-
Monitor animal body weight and overall health status daily.
-
The primary endpoint is typically when tumors in the control group reach a predetermined maximum size or when signs of morbidity are observed.
5. Tissue Collection and Analysis:
-
At the endpoint, euthanize mice and collect tumors, blood, and other relevant organs.
-
Analyze tumor tissue for target engagement (e.g., c-Myc, pSTAT3 levels) by Western blot or immunohistochemistry.
Protocol 2: Assessment of Anti-inflammatory Effects in a Lipopolysaccharide (LPS)-Induced Endotoxic Shock Model
1. Animal Model:
-
Use wild-type mice (e.g., C57BL/6) aged 8-10 weeks.
2. Compound Preparation and Dosing:
-
Prepare this compound as described in Protocol 1.
-
Based on I-BET762 studies, a single dose of 30 mg/kg administered intravenously or intraperitoneally can be effective.[3]
3. Experimental Procedure:
-
Administer this compound or vehicle to the mice.
-
After a short pretreatment period (e.g., 1.5 hours), induce endotoxic shock by intraperitoneal injection of LPS (e.g., 15 mg/kg).[3]
-
Monitor mice for signs of endotoxemia and survival over a period of 48-72 hours.
4. Analysis:
-
Collect blood samples at various time points to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA.
-
At the endpoint, collect organs for histological analysis to assess inflammation-related damage.
Important Considerations
-
This compound vs. I-BET762: While protocols for I-BET762 provide a strong foundation, the pharmacokinetic and pharmacodynamic properties of the carboxylic acid derivative may differ. It is essential to conduct preliminary studies to determine the optimal formulation, dosing, and schedule for this compound.
-
Toxicity: Monitor for potential side effects. In clinical studies with molibresib, thrombocytopenia and gastrointestinal events were the most common treatment-related adverse events.[6]
-
Animal Welfare: All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical treatment of laboratory animals.
Conclusion
This compound is a valuable tool for researchers developing targeted protein degraders against BET proteins. The protocols and data presented here, primarily derived from its well-studied parent compound I-BET762, offer a comprehensive starting point for in vivo investigations in mice. Rigorous experimental design, including dose-response and pharmacokinetic studies, will be critical to successfully elucidating the in vivo properties and therapeutic potential of this compound and its PROTAC derivatives.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chemoprevention of Preclinical Breast and Lung Cancer with the Bromodomain Inhibitor I-BET 762 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. Phase 1 Study of Molibresib (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Phase I/II Open-Label Study of Molibresib for the Treatment of Relapsed/Refractory Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Developing PROTACs with (R)-I-BET762 Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to selectively eliminate target proteins by hijacking the cell's natural protein degradation machinery. These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation leads to the ubiquitination and subsequent degradation of the POI by the proteasome.
The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, are attractive therapeutic targets in oncology due to their role in regulating the transcription of key oncogenes like c-MYC. (R)-I-BET762 is a potent BET inhibitor. By incorporating a derivative of (R)-I-BET762, specifically its carboxylic acid form, into a PROTAC, it is possible to develop a potent and selective BET protein degrader.
This document provides detailed application notes and protocols for the conceptualization, synthesis, and evaluation of PROTACs derived from (R)-I-BET762 carboxylic acid.
Signaling Pathway and PROTAC Mechanism of Action
BET proteins, including BRD2, BRD3, and BRD4, are epigenetic readers that bind to acetylated lysine (B10760008) residues on histones, leading to the recruitment of transcriptional machinery and the expression of target genes such as c-MYC. Dysregulation of BET protein activity is implicated in various cancers. A PROTAC based on this compound targets these BET proteins for degradation, thereby downregulating the expression of downstream oncogenic proteins.
Caption: Mechanism of BET Protein Degradation by an (R)-I-BET762 PROTAC.
Experimental Protocols
Protocol 1: Synthesis of an this compound-Based PROTAC
This protocol describes a general method for synthesizing a PROTAC by coupling this compound with an E3 ligase ligand (e.g., a derivative of pomalidomide (B1683931) for CRBN or a VHL ligand) via a polyethylene (B3416737) glycol (PEG) linker.
Materials:
-
This compound
-
Amine-terminated PEG linker (e.g., 3-((2-(2-aminoethoxy)ethoxy)methyl)aniline)
-
Pomalidomide or VHL ligand with a suitable functional group for amide coupling
-
Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Purification: Preparative HPLC
Procedure:
-
Amide Coupling of this compound with Linker:
-
Dissolve this compound (1 equivalent) in DMF.
-
Add HATU (1.2 equivalents) and DIPEA (2 equivalents).
-
Stir the mixture for 10 minutes at room temperature.
-
Add the amine-terminated PEG linker (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to obtain the (R)-I-BET762-linker intermediate.
-
-
Amide Coupling of Intermediate with E3 Ligase Ligand:
-
The E3 ligase ligand (e.g., pomalidomide derivative with a carboxylic acid) is activated similarly with HATU and DIPEA.
-
The purified (R)-I-BET762-linker intermediate (with a terminal amine) is then added.
-
The reaction is stirred at room temperature overnight and monitored by LC-MS.
-
Work-up is performed as described in step 1.
-
The final PROTAC is purified by preparative HPLC.
-
Caption: General Synthetic Workflow for an (R)-I-BET762 PROTAC.
Protocol 2: Western Blotting for BET Protein Degradation
This protocol is used to assess the ability of the synthesized PROTAC to induce the degradation of BET proteins in a cellular context.
Materials:
-
Cancer cell line expressing BET proteins (e.g., HeLa, MCF-7, or a relevant cancer cell line)
-
Synthesized (R)-I-BET762 PROTAC
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132, as a negative control for degradation mechanism)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibodies: anti-BRD2, anti-BRD3, anti-BRD4, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of the (R)-I-BET762 PROTAC (e.g., 1 nM to 1000 nM) for a specified time (e.g., 24 hours).
-
Include a vehicle control (DMSO) and a positive control for inhibition of degradation (co-treatment with PROTAC and MG132).
-
-
Protein Extraction:
-
Wash cells with cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control.
-
Protocol 3: Cell Viability Assay (MTT Assay)
This assay determines the effect of the PROTAC on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line
-
(R)-I-BET762 PROTAC
-
This compound (as a comparator)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density.
-
After 24 hours, treat the cells with serial dilutions of the PROTAC or the parent inhibitor.
-
Incubate for 72 hours.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization and Absorbance Reading:
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values (the concentration of the compound that inhibits cell growth by 50%).
-
Data Presentation
The following tables present hypothetical but representative data that could be obtained from the experiments described above.
Table 1: Degradation of BET Proteins by an Exemplary (R)-I-BET762 PROTAC (PROTAC-X) in HeLa Cells after 24h Treatment.
| Concentration | % BRD2 Degradation | % BRD3 Degradation | % BRD4 Degradation |
| 1 nM | 15 ± 3 | 20 ± 4 | 25 ± 5 |
| 10 nM | 45 ± 6 | 55 ± 7 | 65 ± 8 |
| 100 nM | 80 ± 5 | 90 ± 4 | >95 |
| 1000 nM | >95 | >95 | >95 |
Data are presented as mean ± standard deviation. Degradation is normalized to vehicle control.
Table 2: Anti-proliferative Activity of PROTAC-X and this compound in a Cancer Cell Line.
| Compound | IC50 (nM) |
| This compound | 850 |
| PROTAC-X | 25 |
IC50 values were determined after 72 hours of treatment.
Conclusion
The development of PROTACs using this compound as a warhead presents a promising strategy for targeting BET proteins in cancer. The protocols outlined in this document provide a framework for the synthesis, characterization, and cellular evaluation of such molecules. The enhanced potency often observed with PROTAC-mediated degradation compared to simple inhibition highlights the potential of this approach in drug discovery. Further optimization of the linker and E3 ligase ligand can lead to the development of highly effective and selective BET protein degraders for therapeutic applications.
Application Notes and Protocols: (R)-I-BET762 Carboxylic Acid Linker Conjugation Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-I-BET762, also known as Molibresib or GSK525762, is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, and BRD4.[1][2][3][4] These proteins are epigenetic "readers" that play a crucial role in the transcriptional regulation of key oncogenes such as c-Myc.[5][6] By binding to the bromodomains of BET proteins, I-BET762 prevents their interaction with acetylated histones, thereby disrupting downstream gene expression and inhibiting cancer cell proliferation.[1][5][7] I-BET762 has been evaluated in clinical trials for the treatment of various cancers, including NUT carcinoma.[8][9]
The functionalization of (R)-I-BET762 with a carboxylic acid linker enables its conjugation to other molecules of interest, such as antibodies for targeted delivery (Antibody-Drug Conjugates or ADCs), fluorescent dyes for imaging, or E3 ligase ligands for targeted protein degradation (PROTACs). This document provides detailed protocols and guidelines for the conjugation of (R)-I-BET762 functionalized with a carboxylic acid linker, focusing on the widely used amide bond formation chemistry.
Signaling Pathway of I-BET762
I-BET762 exerts its therapeutic effects by inhibiting the transcriptional activity of BET proteins. The diagram below illustrates the signaling pathway affected by I-BET762.
Caption: Signaling pathway of (R)-I-BET762 action.
Conjugation Chemistry: Amide Bond Formation
The most common and reliable method for conjugating a carboxylic acid linker is through the formation of a stable amide bond with a primary or secondary amine on the target molecule. This reaction is typically mediated by a carbodiimide (B86325), such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like N-hydroxysuccinimide (NHS) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to improve efficiency and reduce side reactions.[10][11]
Experimental Workflow
The general workflow for the conjugation of (R)-I-BET762-COOH to an amine-containing molecule is depicted below.
Caption: General workflow for amide bond conjugation.
Experimental Protocols
The following protocols are provided as a general guideline. Researchers should optimize the reaction conditions, stoichiometry, and purification methods for their specific application.
Protocol 1: EDC/NHS-mediated Conjugation in an Organic Solvent
This protocol is suitable for conjugating (R)-I-BET762-COOH to molecules soluble in organic solvents.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Comments |
| (R)-I-BET762-COOH | - | Purity should be >95% |
| EDC hydrochloride | 191.70 | Store desiccated at -20°C |
| N-hydroxysuccinimide (NHS) | 115.09 | Store desiccated at room temperature |
| Amine-containing molecule | - | Must contain a primary or secondary amine |
| Anhydrous DMF or DMSO | - | High-purity, low-water content |
| Diisopropylethylamine (DIPEA) | 129.24 | Optional, as a non-nucleophilic base |
| Purification columns | - | e.g., HPLC, SEC |
Procedure:
-
Preparation:
-
Bring all reagents to room temperature.
-
Ensure all glassware is dry.
-
Perform all reactions under an inert atmosphere (e.g., nitrogen or argon).
-
-
Activation of (R)-I-BET762-COOH:
-
Dissolve (R)-I-BET762-COOH (1.0 eq) in anhydrous DMF or DMSO.
-
Add NHS (1.2 eq) to the solution and mix until dissolved.
-
Add EDC hydrochloride (1.2 eq) to the solution.
-
If the amine-containing molecule is in the form of a salt (e.g., hydrochloride), add DIPEA (2.5 eq).
-
Stir the reaction mixture at room temperature for 1-4 hours to form the active NHS ester. The progress can be monitored by TLC or LC-MS.
-
-
Conjugation:
-
In a separate vial, dissolve the amine-containing molecule (1.0-1.2 eq) in anhydrous DMF or DMSO.
-
Add the solution of the amine-containing molecule to the activated (R)-I-BET762-COOH mixture.
-
Let the reaction proceed at room temperature for 12-24 hours. The reaction can be gently agitated.
-
-
Purification:
-
Quench the reaction by adding a small amount of water.
-
Dilute the reaction mixture with an appropriate solvent system.
-
Purify the conjugate using a suitable chromatographic method, such as reversed-phase HPLC or size-exclusion chromatography (SEC) for larger biomolecules.
-
-
Analysis:
-
Confirm the identity and purity of the final conjugate by LC-MS.
-
For protein conjugates, SDS-PAGE can be used to visualize the increase in molecular weight.
-
Protocol 2: EDC/sulfo-NHS-mediated Conjugation in Aqueous Buffer
This protocol is adapted for the conjugation of (R)-I-BET762-COOH to biomolecules, such as antibodies or proteins, in an aqueous environment.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Comments |
| (R)-I-BET762-COOH | - | Should have some aqueous solubility or be dissolved in a water-miscible co-solvent |
| EDC hydrochloride | 191.70 | Prepare fresh solution |
| N-hydroxysulfosuccinimide (sulfo-NHS) | 217.14 | Water-soluble version of NHS |
| Amine-containing biomolecule | - | e.g., antibody in PBS |
| Activation Buffer | - | MES buffer (pH 4.5-5.0) |
| Reaction Buffer | - | PBS (pH 7.2-7.5) |
| Quenching Buffer | - | e.g., Tris or hydroxylamine |
| Desalting columns | - | To remove excess reagents |
Procedure:
-
Preparation:
-
Prepare all buffers and solutions using high-purity water.
-
Dissolve the amine-containing biomolecule in the Reaction Buffer (e.g., PBS pH 7.4).
-
-
Activation of (R)-I-BET762-COOH:
-
Dissolve (R)-I-BET762-COOH (5-20 eq) in a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF) and then dilute with Activation Buffer.
-
Add sulfo-NHS (5-20 eq) and EDC (5-20 eq) to the (R)-I-BET762-COOH solution.
-
Incubate at room temperature for 15-30 minutes to generate the sulfo-NHS ester.
-
-
Conjugation:
-
Immediately add the activated (R)-I-BET762-COOH solution to the biomolecule solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Purification:
-
Quench the reaction by adding Quenching Buffer (e.g., 1 M Tris, pH 8.0) to a final concentration of 20-50 mM and incubate for 15-30 minutes.
-
Remove unreacted small molecules and by-products by size-exclusion chromatography or dialysis against a suitable buffer (e.g., PBS).
-
-
Analysis:
-
Determine the degree of labeling (DOL) or drug-to-antibody ratio (DAR) using UV-Vis spectroscopy, if the drug has a distinct absorbance, or by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
Assess the purity and aggregation of the conjugate by SEC-HPLC.
-
Quantitative Data Summary
The following table summarizes typical parameters for the conjugation reactions. These values should be optimized for each specific application.
| Parameter | Protocol 1 (Organic) | Protocol 2 (Aqueous) |
| Stoichiometry | ||
| (R)-I-BET762-COOH | 1.0 eq | 5-20 eq (relative to biomolecule) |
| EDC | 1.2 eq | 5-20 eq |
| NHS/sulfo-NHS | 1.2 eq | 5-20 eq |
| Reaction Conditions | ||
| Solvent/Buffer | Anhydrous DMF or DMSO | MES (activation), PBS (conjugation) |
| pH | Not applicable (DIPEA may be used) | 4.5-5.0 (activation), 7.2-7.5 (conjugation) |
| Temperature | Room Temperature | Room Temperature or 4°C |
| Reaction Time | 12-24 hours | 2-4 hours (conjugation) |
Troubleshooting
-
Low Conjugation Efficiency:
-
Ensure reagents are fresh and anhydrous (for organic reactions).
-
Optimize the stoichiometry of coupling reagents.
-
Check the pH of the reaction buffers (for aqueous reactions).
-
Increase reaction time or temperature.
-
-
Precipitation of Reagents:
-
Ensure complete dissolution of all components before mixing.
-
For aqueous reactions, use sulfo-NHS for better solubility.
-
-
Side Reactions (e.g., N-acylurea formation):
-
Use of NHS or HOAt minimizes this side reaction.[10]
-
Optimize the order of addition of reagents.
-
Conclusion
The conjugation of (R)-I-BET762 functionalized with a carboxylic acid linker is a versatile method for the development of novel targeted therapeutics and research tools. The protocols provided herein, based on standard amide bond formation chemistries, offer a robust starting point for researchers. Careful optimization of reaction conditions and purification methods is critical to achieving a homogenous and active final conjugate.
References
- 1. Achieving clinical success with BET inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SID 252300198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Therapy Detail [ckb.genomenon.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemoprevention of preclinical breast and lung cancer with the bromodomain inhibitor I-BET 762 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phase 1 Study of Molibresib (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis Following (R)-I-BET762 Carboxylic Acid Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-I-BET762 carboxylic acid is the R-enantiomer of I-BET762 carboxylic acid, a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[1] BET proteins are epigenetic "readers" that play a crucial role in the transcriptional regulation of key oncogenes, such as MYC.[2] By binding to acetylated lysine (B10760008) residues on histones, BET proteins recruit transcriptional machinery to promoter and enhancer regions of target genes. Inhibition of this interaction by this compound leads to the downregulation of oncogenic transcription factors, resulting in cell cycle arrest and apoptosis in various cancer cell lines.[2][3]
These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the cellular effects of this compound treatment. The protocols outlined below detail the necessary steps from cell culture and treatment to protein detection, enabling researchers to effectively probe the downstream signaling pathways affected by this potent BET inhibitor.
Mechanism of Action: BET Inhibition
This compound functions by competitively binding to the acetyl-lysine binding pockets of BET bromodomains, thereby displacing them from chromatin. This prevents the recruitment of transcriptional activators, leading to a decrease in the expression of target genes. A primary and well-documented downstream effect of BET inhibition is the profound suppression of MYC gene expression.[2] The subsequent reduction in c-Myc protein levels triggers a cascade of events, including the upregulation of the cell cycle inhibitor p27 and the induction of apoptosis, which can be monitored by observing the cleavage of PARP.
Caption: Signaling pathway of this compound.
Quantitative Data Summary
The following tables summarize the quantitative effects of I-BET762 (the parent compound of this compound) on protein expression and cell viability in various cancer cell lines. This data is provided as a reference for expected outcomes.
Table 1: Effect of I-BET762 on Protein Expression
| Cell Line | Treatment Concentration (µM) | Treatment Duration | Target Protein | Fold Change (vs. Control) | Reference |
| LNCaP | 0.5 | 3 days | c-Myc | ~0.2 | [2] |
| VCaP | 0.5 | 3 days | c-Myc | ~0.1 | [2] |
| MDA-MB-231 | 0.25 | 48 hours | c-Myc | Decreased | [3] |
| MDA-MB-231 | 0.25 | 48 hours | p27 | Increased | [3] |
| PyMT Primary Cells | 1 | 48 hours | Cyclin D1 | Decreased | [3] |
Table 2: IC50 Values of I-BET762 in Cancer Cell Lines
| Cell Line | IC50 (µM) | Assay Duration | Reference |
| LNCaP | 0.1 - 0.5 | 6 days | [2] |
| VCaP | < 0.1 | 6 days | [2] |
| MDA-MB-231 | 0.46 ± 0.4 | Not Specified | [4] |
Experimental Protocols
This section provides a detailed protocol for Western blot analysis to assess the effects of this compound on target protein expression.
Caption: Experimental workflow for Western blot analysis.
Cell Culture and Treatment
-
Cell Lines: Prostate cancer cell lines (LNCaP, VCaP) and breast cancer cell lines (MDA-MB-231) have been shown to be responsive to I-BET762 treatment.[2][3]
-
Culture Conditions: Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO2.
-
Treatment:
-
Seed cells in 6-well plates or 10 cm dishes and allow them to adhere and reach 60-70% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in culture medium to the desired final concentrations (e.g., 0.1 µM to 5 µM). A vehicle control (DMSO) should be run in parallel.
-
Treat cells for the desired duration (e.g., 24, 48, or 72 hours).
-
Protein Extraction
-
Lysis Buffer: Prepare a suitable lysis buffer, such as RIPA buffer, supplemented with a protease and phosphatase inhibitor cocktail immediately before use.
-
Procedure:
-
Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of ice-cold lysis buffer to each well or dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.
-
Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, according to the manufacturer's instructions.
SDS-PAGE
-
Sample Preparation:
-
Based on the protein quantification results, normalize the protein concentration for all samples.
-
Add 4x Laemmli sample buffer to each protein sample to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
Electrophoresis:
-
Load equal amounts of protein (typically 20-30 µg) into the wells of an SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation and transfer efficiency.
-
Run the gel in 1x running buffer at a constant voltage until the dye front reaches the bottom of the gel.
-
Protein Transfer
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Ensure complete removal of air bubbles between the gel and the membrane.
-
Transfer efficiency can be checked by staining the membrane with Ponceau S solution.
Blocking
-
Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature with gentle agitation. This step prevents non-specific binding of the antibodies.
Antibody Incubation
-
Primary Antibody:
-
Dilute the primary antibody against the protein of interest (e.g., c-Myc, p27, cleaved PARP, GAPDH, or β-actin as a loading control) in the blocking solution at the manufacturer's recommended dilution.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation
-
Secondary Antibody:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the primary antibody's host species. Dilute the secondary antibody in blocking solution according to the manufacturer's instructions.
-
Incubate for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detection
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's protocol.
-
Incubate the membrane with the ECL reagent for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
Data Analysis
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to the intensity of the corresponding loading control band (e.g., GAPDH or β-actin).
-
Express the results as a fold change relative to the vehicle-treated control.
Recommended Antibodies
| Target Protein | Supplier | Catalog Number | Recommended Dilution |
| c-Myc | Cell Signaling Technology | #5605 | 1:1000 |
| p27 Kip1 | Cell Signaling Technology | #3686 | 1:1000 |
| Cleaved PARP (Asp214) | Cell Signaling Technology | #5625 | 1:1000 |
| Cyclin D1 | Cell Signaling Technology | #2978 | 1:1000 |
| GAPDH | Cell Signaling Technology | #5174 | 1:1000 |
| β-actin | Sigma-Aldrich | A5441 | 1:5000 |
Note: Optimal antibody dilutions should be determined empirically by the end-user.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak signal | Inefficient protein transfer | Confirm transfer with Ponceau S stain. Optimize transfer time and voltage. |
| Insufficient antibody concentration | Increase primary or secondary antibody concentration or incubation time. | |
| Inactive ECL reagent | Use fresh ECL reagent. | |
| High background | Insufficient blocking | Increase blocking time or use a different blocking agent. |
| Antibody concentration too high | Decrease primary or secondary antibody concentration. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Non-specific bands | Antibody cross-reactivity | Use a more specific antibody. Try a different blocking buffer. |
| Protein degradation | Use fresh samples and add protease inhibitors to the lysis buffer. |
By following these detailed application notes and protocols, researchers can effectively utilize Western blot analysis to investigate the molecular mechanisms of this compound and its potential as a therapeutic agent.
References
- 1. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The BRD4 Inhibitor I-BET-762 Reduces HO-1 Expression in Macrophages and the Pancreas of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Gene Expression Analysis with (R)-I-BET762 Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-I-BET762 carboxylic acid, a potent and specific inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, has emerged as a critical tool in cancer research and drug development. BET proteins, including BRD2, BRD3, and BRD4, are epigenetic "readers" that play a pivotal role in transcriptional regulation by recognizing acetylated lysine (B10760008) residues on histones. By binding to these acetylated histones, BET proteins recruit transcriptional machinery to specific gene promoters and enhancers, driving the expression of key oncogenes such as c-Myc.[1][2]
This compound functions by competitively binding to the acetyl-lysine binding pockets of BET bromodomains, thereby displacing them from chromatin and preventing the transcription of their target genes.[2] This inhibitory action leads to the downregulation of critical oncogenes, resulting in cell cycle arrest and apoptosis in various cancer models.[1][3] Notably, treatment with I-BET762 has been shown to downregulate the expression of c-Myc, a key driver of cell proliferation, and to modulate other critical signaling pathways involving pSTAT3 and pERK.[1]
These application notes provide a comprehensive overview of the use of this compound for gene expression analysis, including detailed protocols for key experiments and a summary of its effects on various cancer cell lines.
Data Presentation
The following tables summarize the quantitative effects of I-BET762 on cell viability and gene expression in various cancer cell lines.
Table 1: IC50 Values of I-BET762 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Triple Negative Breast Cancer | 0.46 ± 0.4 |
| LNCaP | Prostate Cancer | ~0.025 - 0.15 |
| VCaP | Prostate Cancer | ~0.025 - 0.15 |
| NCI-H660 | Prostate Cancer | >1 |
| DU145 | Prostate Cancer | >1 |
| PC3 | Prostate Cancer | >1 |
Data compiled from multiple sources.[1][4]
Table 2: Summary of Key Gene Expression Changes Induced by I-BET762 Treatment
| Gene | Regulation | Cancer Type(s) | Effect |
| c-Myc | Downregulated | Breast, Lung, Prostate Cancer | Inhibition of cell proliferation, induction of apoptosis[1][2][5] |
| p27 | Upregulated | Breast, Lung Cancer | Induction of G1 phase cell cycle arrest[1] |
| Cyclin D1 | Downregulated | Breast, Lung Cancer | Induction of G1 phase cell cycle arrest[1] |
| pSTAT3 | Downregulated | Breast, Lung Cancer | Alteration of tumor microenvironment and immune populations[1] |
| pERK | Downregulated | Breast, Lung Cancer | Inhibition of proliferation signaling pathways[1] |
| XIAP | Downregulated | Non-Small Cell Lung Cancer | Sensitization to pro-apoptotic agents[6] |
| FLIP | Downregulated | Non-Small Cell Lung Cancer | Sensitization to pro-apoptotic agents[6] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
This compound
-
Cancer cell line of interest
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blotting for c-Myc, pSTAT3, and pERK
This protocol is for analyzing changes in protein expression following treatment with this compound.
Materials:
-
This compound
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-c-Myc, anti-pSTAT3, anti-STAT3, anti-pERK, anti-ERK, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with the desired concentration of this compound for the specified time.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control.
RNA Sequencing (RNA-Seq)
This protocol provides a general workflow for analyzing global gene expression changes induced by this compound.
Materials:
-
This compound
-
Treated and untreated cells
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
DNase I
-
RNA quality assessment instrument (e.g., Bioanalyzer)
-
RNA-Seq library preparation kit
-
Next-generation sequencing (NGS) platform
Procedure:
-
Cell Treatment and RNA Extraction: Treat cells with this compound at the desired concentration and time point. Harvest the cells and extract total RNA using a preferred method. Perform DNase I treatment to remove any contaminating genomic DNA.
-
RNA Quality Control: Assess the quantity and quality of the extracted RNA. A high-quality RNA sample should have an RNA Integrity Number (RIN) of ≥ 8.0.
-
Library Preparation: Prepare RNA-Seq libraries from the high-quality RNA samples according to the manufacturer's protocol. This typically involves mRNA purification (poly-A selection) or ribosomal RNA depletion, followed by fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on a compatible NGS platform.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify genes that are significantly upregulated or downregulated upon treatment with this compound compared to the control.
-
Pathway and Functional Analysis: Perform gene ontology and pathway enrichment analysis on the differentially expressed genes to identify the biological processes and signaling pathways affected by the compound.
-
Mandatory Visualization
Caption: Signaling pathway of this compound.
Caption: Gene expression analysis workflow.
References
Application Notes and Protocols for Cell Viability Assays Using (R)-I-BET762 Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-I-BET762 carboxylic acid is an active metabolite of the potent Bromodomain and Extra-Terminal (BET) inhibitor, I-BET762 (also known as GSK525762A or Molibresib). BET proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic readers that play a crucial role in the regulation of gene expression. They recognize and bind to acetylated lysine (B10760008) residues on histones, thereby recruiting transcriptional machinery to promoters and enhancers of target genes. Dysregulation of BET protein activity is implicated in the pathogenesis of various cancers, making them a compelling target for therapeutic intervention.
This compound, like its parent compound, functions by competitively binding to the acetyl-lysine binding pockets of BET bromodomains. This disrupts the interaction between BET proteins and acetylated chromatin, leading to the downregulation of key oncogenes, most notably c-Myc, and pro-survival proteins like Bcl-2. The subsequent effects include the induction of cell cycle arrest and apoptosis in cancer cells. These application notes provide detailed protocols for assessing the cytotoxic and anti-proliferative effects of this compound on cancer cell lines using common cell viability assays.
Data Presentation
The inhibitory activity of I-BET762, the parent compound of this compound, has been quantified across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | Assay Type | IC50 (µM) | Reference |
| MDA-MB-231 | Triple Negative Breast Cancer | MTT Assay | 0.46 ± 0.4 | [1] |
| 494H | Mouse Osteosarcoma (fibroblastic) | Cell Viability Assay | ~0.1 | [2] |
| 148I | Mouse Osteosarcoma (osteoblastic) | Cell Viability Assay | ~0.2 | [2] |
| OS17 | Human Osteosarcoma (primary) | Cell Viability Assay | ~0.3 | [2] |
| MG63 | Human Osteosarcoma | Cell Viability Assay | ~0.5 | [2] |
| LNCaP | Prostate Cancer | Growth Assay | ~0.1 | |
| VCaP | Prostate Cancer | Growth Assay | ~0.05 | |
| C4-2 | Prostate Cancer | Growth Assay | ~0.2 | |
| 22Rv1 | Prostate Cancer | Growth Assay | >10 | |
| PC3 | Prostate Cancer | Growth Assay | >10 | |
| DU145 | Prostate Cancer | Growth Assay | >10 |
Note: The IC50 values presented are for the parent compound I-BET762 (GSK525762A). The activity of this compound is expected to be comparable.
Signaling Pathways
This compound exerts its effects on cell viability primarily through the inhibition of BET proteins, which leads to the transcriptional repression of key oncogenes and survival factors.
Experimental Protocols
General Considerations
-
This compound Preparation: Prepare a stock solution of this compound in sterile DMSO. For example, a 10 mM stock solution. Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Cell Culture: Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before seeding for experiments.
-
Controls: Include vehicle controls (DMSO-treated cells) at the same final concentration of DMSO used for the highest concentration of the compound. Also, include wells with medium only as a background control for absorbance/fluorescence readings.
Protocol 1: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][3] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.
Materials:
-
96-well flat-bottom plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range could be 0.01 µM to 100 µM.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[4]
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the medium-only wells (background) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value using a suitable software package (e.g., GraphPad Prism).
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. BET inhibitors induce apoptosis through a MYC independent mechanism and synergise with CDK inhibitors to kill osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-I-BET762 Carboxylic Acid in Co-Immunoprecipitation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-I-BET762 carboxylic acid, a derivative of the potent BET inhibitor Molibresib (I-BET762), serves as a valuable chemical probe for studying the biological functions of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2][3] BET proteins, including BRD2, BRD3, BRD4, and BRDT, are epigenetic "readers" that play a critical role in transcriptional regulation by recognizing acetylated lysine (B10760008) residues on histones and other proteins.[1][4] By competitively binding to the acetyl-lysine binding pockets of BET bromodomains, I-BET762 and its derivatives displace these proteins from chromatin, thereby modulating the transcription of target genes, including key oncogenes like MYC.[1][5]
Co-immunoprecipitation (Co-IP) is a powerful technique to study protein-protein interactions. When coupled with the use of small molecule inhibitors like this compound, Co-IP can elucidate how these compounds affect the formation and stability of protein complexes. These application notes provide a framework for utilizing this compound in Co-IP assays to investigate its impact on BET protein interactions.
Mechanism of Action of BET Inhibitors
I-BET762 functions by mimicking acetylated histones, thereby competitively inhibiting the binding of BET proteins to chromatin. This leads to the repression of target gene expression.[1] this compound acts as a BRD4 inhibitor and is also utilized as a warhead ligand for the development of Proteolysis Targeting Chimeras (PROTACs) aimed at degrading BET proteins.[2][] Understanding this mechanism is crucial for designing Co-IP experiments to probe the disruption of specific protein-protein interactions.
Data Presentation
Table 1: In Vitro Activity of I-BET762 and this compound
| Compound | Target | Assay Type | IC50 / pIC50 | Reference |
| I-BET762 (Molibresib) | BRD2, BRD3, BRD4 | FRET | ~35 nM | [7] |
| This compound | BRD4 | Not Specified | pIC50 = 5.1 | [2][3][] |
| This compound | PBMC | Not Specified | pIC50 < 4 | [2] |
Signaling Pathway
BET inhibitors like I-BET762 are known to downregulate the expression of the MYC oncogene, which is a critical driver in many cancers.[5][8][9] The following diagram illustrates the simplified signaling pathway affected by I-BET762.
Caption: Simplified signaling pathway of BET inhibition by this compound leading to downregulation of MYC expression.
Experimental Protocols
The following is a generalized protocol for a co-immunoprecipitation experiment to investigate the effect of this compound on the interaction of a BET protein (e.g., BRD4) with a known or suspected binding partner.
Experimental Workflow
Caption: General workflow for a co-immunoprecipitation experiment with a small molecule inhibitor.
Detailed Protocol
1. Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the desired concentration of this compound for a specified duration. A vehicle-treated control (e.g., DMSO) must be included. The optimal concentration and treatment time should be determined empirically.
2. Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add ice-cold, non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.[10][11]
-
Incubate on ice for 10-15 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (protein lysate).
3. Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
4. Pre-clearing the Lysate (Optional but Recommended):
-
To a defined amount of protein lysate (e.g., 500 µg - 1 mg), add control IgG (from the same species as the primary antibody) and Protein A/G agarose (B213101) or magnetic beads.
-
Incubate with gentle rotation for 1 hour at 4°C.
-
Pellet the beads by centrifugation and transfer the supernatant to a new tube. This pre-cleared lysate is now ready for immunoprecipitation.
5. Immunoprecipitation:
-
To the pre-cleared lysate, add the primary antibody specific for the target protein (e.g., anti-BRD4).
-
As a negative control, add an equivalent amount of control IgG to a separate tube of pre-cleared lysate.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
6. Capture of Immune Complexes:
-
Add Protein A/G beads to each sample.
-
Incubate with gentle rotation for 1-2 hours at 4°C.
7. Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer (or a designated wash buffer). With each wash, resuspend the beads and then pellet them.
8. Elution:
-
After the final wash, remove all supernatant.
-
Elute the proteins from the beads by adding 1X SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Pellet the beads and collect the supernatant containing the eluted proteins.
9. Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against the target protein (e.g., BRD4) and the suspected interacting protein(s).
-
Use appropriate secondary antibodies and a detection reagent to visualize the protein bands.
Application: Investigating the Effect of this compound on BRD4-Histone Interaction
A key application of this protocol is to demonstrate that this compound disrupts the interaction between BRD4 and acetylated histones.
-
Experimental Design: Perform a Co-IP with an anti-BRD4 antibody on lysates from cells treated with either vehicle or this compound.
-
Expected Outcome: In the Western blot analysis of the eluted proteins, the amount of co-immunoprecipitated acetylated histones (e.g., detected with an anti-acetyl-H3 or anti-acetyl-H4 antibody) should be significantly reduced in the sample treated with this compound compared to the vehicle-treated control, while the amount of immunoprecipitated BRD4 should remain comparable.
Conclusion
The use of this compound in co-immunoprecipitation assays is a valuable approach to dissect the molecular consequences of BET inhibition. By following the outlined protocols, researchers can gain insights into how this compound modulates the protein-protein interaction landscape of BET family members, contributing to a deeper understanding of their biological roles and the therapeutic potential of BET inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Chemoprevention of preclinical breast and lung cancer with the bromodomain inhibitor I-BET 762 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 11. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
Application Notes and Protocols for (R)-I-BET762 Carboxylic Acid in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (R)-I-BET762 carboxylic acid, a potent bromodomain and extra-terminal (BET) inhibitor, in flow cytometry-based assays. The protocols detailed below are essential tools for investigating the compound's effects on cell cycle progression, apoptosis, and cell size, which are critical for cancer research and drug development.
Introduction to this compound
This compound, also known as I-BET762 or molibresib (GSK525762), is a small molecule inhibitor of the BET family of proteins (BRD2, BRD3, BRD4, and BRDT). These proteins are epigenetic "readers" that play a crucial role in regulating gene expression by binding to acetylated lysine (B10760008) residues on histones. By competitively binding to the acetyl-lysine recognition pockets of BET proteins, I-BET762 displaces them from chromatin, leading to the transcriptional repression of key oncogenes, most notably MYC. This mechanism underlies the compound's potent anti-proliferative and pro-apoptotic effects in various cancer models. Flow cytometry is an indispensable tool for elucidating and quantifying these cellular responses.
Key Flow Cytometry Applications
Flow cytometry is a powerful technique for the single-cell analysis of heterogeneous populations. In the context of I-BET762 research, it is primarily employed for:
-
Cell Cycle Analysis: To determine the effect of I-BET762 on cell cycle progression. Treatment with I-BET762 typically leads to a G1 phase arrest in susceptible cancer cell lines.
-
Apoptosis Detection: To quantify the induction of programmed cell death following I-BET762 treatment.
-
Cell Size Measurement: To assess changes in cell size, as BET inhibitor treatment can lead to a reduction in cell volume.
Data Presentation
The following tables summarize quantitative data on the effects of I-BET762 from various studies.
Table 1: IC50 Values of I-BET762 in Osteosarcoma Cell Lines
| Cell Line | Type | IC50 (µM) |
| OS17 | Primary Human | ~0.5 |
| MG63 | Established Human | ~1.0 |
Data extracted from a study on the effects of BET inhibitors in osteosarcoma[1].
Table 2: Effect of I-BET762 on Apoptosis in Rituximab/Chemoresistant Human Lymphoma Models (240h treatment)
| Cell Line | I-BET762 Concentration (µM) | % Annexin V Positive Cells |
| Raji-4RH | 0.5 | ~20% |
| Raji-4RH | 1.0 | ~35% |
| RL-4RH | 0.5 | ~15% |
| RL-4RH | 1.0 | ~25% |
Approximated data based on graphical representation in a study on I-BET762-mediated apoptosis[2].
Table 3: Effect of I-BET762 on Cell Cycle Distribution in Rituximab/Chemoresistant Human Lymphoma Models (240h treatment)
| Cell Line | I-BET762 Concentration (µM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Raji-4RH | 0.5 | Increased | Decreased | No significant change |
| Raji-4RH | 1.0 | Significantly Increased | Significantly Decreased | No significant change |
| RL-4RH | 0.5 | Increased | Decreased | No significant change |
| RL-4RH | 1.0 | Significantly Increased | Significantly Decreased | No significant change |
Qualitative summary based on cell cycle analysis histograms from a study on I-BET762's effects[2].
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the mechanism of action of I-BET762 and the general workflows for its analysis using flow cytometry.
Caption: Mechanism of action of this compound.
Caption: General workflow for analyzing the effects of I-BET762 using flow cytometry.
Experimental Protocols
Protocol 1: Cell Cycle Analysis using Propidium Iodide (PI) Staining
Objective: To assess the effect of this compound on the cell cycle distribution of a cancer cell line.
Materials:
-
Cancer cell line of interest
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), ice-cold
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will allow for logarithmic growth during the treatment period.
-
Treatment: The following day, treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Cell Harvesting:
-
For suspension cells, collect the cells by centrifugation.
-
For adherent cells, detach the cells using a gentle cell dissociation reagent (e.g., TrypLE) and then collect by centrifugation.
-
-
Washing: Wash the cell pellet once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cells to flow cytometry tubes.
-
Analyze the samples on a flow cytometer, exciting with a 488 nm or 561 nm laser and detecting the PI fluorescence in the appropriate channel (e.g., PE-Texas Red, ~610 nm).
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis: Use appropriate software (e.g., FlowJo, FCS Express) to gate on single cells and then analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 2: Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V Binding Buffer (1X)
-
Fluorochrome-conjugated Annexin V (e.g., FITC, APC)
-
Propidium Iodide (PI) solution (e.g., 100 µg/mL)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting:
-
Collect both the floating (apoptotic) and adherent cells.
-
Centrifuge the cells and discard the supernatant.
-
-
Washing: Wash the cell pellet once with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of fluorochrome-conjugated Annexin V.
-
Add 5 µL of PI solution.
-
Gently vortex and incubate in the dark at room temperature for 15 minutes.
-
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Use appropriate laser lines and detectors for the chosen fluorochromes (e.g., 488 nm laser for FITC and PI).
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis: Use appropriate software to create a dual-parameter dot plot of Annexin V versus PI fluorescence. Gate the populations to distinguish between:
-
Live cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
Protocol 3: Cell Size Analysis using Forward Scatter (FSC)
Objective: To measure changes in cell size following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting: Harvest the cells as described in Protocol 1.
-
Washing and Resuspension: Wash the cells once with PBS and resuspend in a suitable sheath fluid or PBS for flow cytometry analysis.
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Measure the forward scatter (FSC) signal, which is proportional to cell size.
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis: Use appropriate software to generate a histogram of the FSC signal for each treatment condition. Compare the mean or median FSC values between the treated and control samples to assess changes in cell size. A decrease in the FSC signal indicates a reduction in cell size.
References
Application Notes and Protocols for Preparing Stock Solutions of (R)-I-BET762 Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation, storage, and handling of stock solutions of (R)-I-BET762 carboxylic acid, a potent bromodomain and extra-terminal (BET) inhibitor. Accurate preparation of stock solutions is crucial for ensuring reproducible and reliable experimental results.
This compound, also known as (R)-Molibresib carboxylic acid, is a selective inhibitor of the BRD4 protein. It functions by binding to the acetyl-lysine recognition pockets of BET bromodomains, thereby preventing their interaction with acetylated histones and transcriptional machinery. This inhibition leads to the downregulation of key oncogenes, such as c-Myc, and subsequent cell cycle arrest and apoptosis in various cancer models.
Chemical Properties and Solubility
Properly understanding the chemical properties of this compound is essential for its effective use in research. The compound is an organic small molecule with the following key characteristics:
| Property | Value | Source |
| Synonyms | (R)-Molibresib carboxylic acid, (R)-GSK525762A carboxylic acid | |
| Molecular Formula | C₂₀H₁₇ClN₄O₃ | |
| Molecular Weight | 396.83 g/mol | |
| Appearance | Solid powder | |
| Purity | >98% (typical) | |
| Solubility in DMSO | 100 mg/mL (252.00 mM) with ultrasonic treatment | |
| Solubility in DMSO | 7.14 mg/mL with ultrasonic treatment |
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Calibrated precision balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Equilibrate to Room Temperature: Before opening the vial, allow the this compound powder to equilibrate to room temperature for at least 20-30 minutes. This prevents the condensation of moisture, which can affect the stability and solubility of the compound.
-
Weigh the Compound: Carefully and accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. To prepare 1 mL of a 10 mM stock solution, weigh 3.968 mg of the compound.
-
Calculation: Mass (mg) = Desired Concentration (mol/L) * Molecular Weight ( g/mol ) * Volume (L) * 1000
-
Mass (mg) = 0.010 mol/L * 396.83 g/mol * 0.001 L * 1000 = 3.968 mg
-
-
Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed powder. For a 10 mM stock solution, add 1 mL of DMSO.
-
Ensure Complete Dissolution: Tightly cap the vial and vortex thoroughly. If necessary, use an ultrasonic bath to aid dissolution. Visually inspect the solution to ensure that all the solid has completely dissolved.
-
Sterilization (Optional): If the stock solution will be used in sterile cell culture applications, it can be sterilized by filtering through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. Clearly label each aliquot with the compound name, concentration, and date of preparation.
Storage and Stability
Proper storage is critical to maintain the integrity and activity of this compound.
| Form | Storage Temperature | Storage Period | Source |
| Powder | -20°C | 3 years | |
| Powder | 4°C | 2 years | |
| Stock Solution in DMSO | -80°C | 6 months | |
| Stock Solution in DMSO | -20°C | 1 month |
Note: It is recommended to use freshly opened DMSO, as it is hygroscopic and absorbed moisture can impact the solubility and stability of the compound.
Preparation of Working Solutions
For cell-based assays, the concentrated DMSO stock solution must be diluted to the final working concentration in the appropriate cell culture medium.
-
Thaw Stock Solution: Thaw a single aliquot of the stock solution at room temperature.
-
Serial Dilution: It is best practice to perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentration. Direct dilution of a highly concentrated DMSO stock into an aqueous buffer can cause the compound to precipitate.
-
Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of the inhibitor used in the experiment.
Visualizations
Experimental Workflow
Caption: Workflow for preparing this compound stock and working solutions.
Signaling Pathway
Caption: Inhibition of BRD4 by (R)-I-BET762 leads to downstream effects on gene transcription.
Designing (R)-I-BET762 Carboxylic Acid-Based Degraders: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the design, synthesis, and evaluation of proteolysis-targeting chimeras (PROTACs) based on the (R)-I-BET762 warhead, incorporating a carboxylic acid-based linker strategy. These guidelines are intended to facilitate the development of potent and selective degraders of Bromodomain and Extra-Terminal (BET) proteins, particularly BRD4.
Introduction to (R)-I-BET762-Based PROTACs
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of a target protein.[1] A PROTAC consists of a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. (R)-I-BET762, a potent BET inhibitor, serves as an effective warhead for targeting BET proteins, including BRD2, BRD3, and BRD4.[2] The degradation of these proteins, especially BRD4, leads to the downregulation of key oncogenes like c-Myc, making this a promising strategy for cancer therapy.[3]
The linker component of a PROTAC is not merely a spacer but plays a critical role in determining the efficacy, selectivity, and physicochemical properties of the degrader.[4] Carboxylic acid-containing linkers can be strategically employed to modulate solubility, cell permeability, and to provide a convenient handle for conjugation to E3 ligase ligands.
Data Presentation: Comparative Analysis of BRD4 Degraders
| Target Protein | E3 Ligase Recruited | PROTAC Example | DC50 | Dmax | Cell Line |
| BRD4 | CRBN | PROTAC 1 | < 1 nM | >90% | Burkitt's lymphoma (BL) cells |
| BRD4 | CRBN | PROTAC 4 | pM range | Not specified | MV-4-11, MOLM-13, RS4;11 |
| BRD4 | VHL | PROTAC 17 | Low nM range | >90% | Not specified |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are highly dependent on the specific PROTAC architecture and experimental conditions (e.g., cell line, treatment time). The data presented is for illustrative purposes.[5]
Signaling Pathway and Experimental Workflow
PROTAC-Mediated BRD4 Degradation and Downstream Effects on c-Myc
The degradation of BRD4 by an (R)-I-BET762-based PROTAC disrupts the transcriptional machinery responsible for the expression of the c-Myc oncogene. This leads to cell cycle arrest and apoptosis in cancer cells.
Caption: PROTAC-mediated degradation of BRD4 and its downstream effects on c-Myc.
Experimental Workflow for (R)-I-BET762 Degrader Development
The development of a novel (R)-I-BET762-based degrader follows a systematic workflow from initial design to in vivo evaluation.
Caption: A comprehensive workflow for the development of (R)-I-BET762-based degraders.
Experimental Protocols
Synthesis of an (R)-I-BET762-Based Degrader with a Carboxylic Acid Linker
This protocol describes a general method for the synthesis of an (R)-I-BET762-based PROTAC. The synthesis involves the coupling of a carboxylic acid-functionalized (R)-I-BET762 warhead to an amine-terminated linker-E3 ligase ligand conjugate.
Materials:
-
(R)-I-BET762 carboxylic acid derivative
-
Amine-terminated linker-E3 ligase ligand conjugate (e.g., Pomalidomide-linker-NH2)
-
N,N-Dimethylformamide (DMF), anhydrous
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Activation of this compound:
-
Dissolve the this compound derivative (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
-
Coupling Reaction:
-
To the activated (R)-I-BET762 solution, add the amine-terminated linker-E3 ligase ligand conjugate (1.1 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with EtOAc.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the final (R)-I-BET762-based PROTAC.
-
Western Blot Analysis of BRD4 Degradation
This protocol details the procedure for quantifying the degradation of BRD4 in cultured cells following treatment with an (R)-I-BET762-based degrader.[3]
Materials:
-
Human cancer cell line expressing BRD4 (e.g., HeLa, MDA-MB-231)
-
(R)-I-BET762-based PROTAC stock solution in DMSO
-
Vehicle control (DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-c-Myc, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of the (R)-I-BET762-based PROTAC for the desired time points (e.g., 4, 8, 16, 24 hours). Include a vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane with TBST and apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
NanoBRET™ Assay for Ternary Complex Formation
This protocol describes a live-cell assay to monitor the formation of the BRD4-PROTAC-E3 ligase ternary complex using NanoBioluminescence Resonance Energy Transfer (NanoBRET™).[6]
Materials:
-
HEK293 cells
-
Plasmids: NanoLuc®-BRD4 fusion (donor) and HaloTag®-E3 ligase (e.g., CRBN or VHL) fusion (acceptor)
-
Transfection reagent
-
HaloTag® NanoBRET™ 618 Ligand (acceptor fluorophore)
-
NanoBRET™ Nano-Glo® Substrate (donor substrate)
-
(R)-I-BET762-based PROTAC
-
White, opaque 96-well or 384-well plates
-
Luminometer with 460nm and >610nm filters
Procedure:
-
Cell Transfection:
-
Co-transfect HEK293 cells with the NanoLuc®-BRD4 and HaloTag®-E3 ligase plasmids and seed into assay plates.
-
Incubate for 24 hours.
-
-
Labeling and Treatment:
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate for 1 hour to label the acceptor protein.
-
Add serial dilutions of the (R)-I-BET762-based PROTAC to the wells.
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate to the wells.
-
Immediately measure the donor emission at 460nm and the acceptor emission at >610nm using a luminometer.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
An increase in the NanoBRET™ ratio upon PROTAC treatment indicates ternary complex formation. Plot the ratio against the PROTAC concentration to generate a dose-response curve.
-
References
Troubleshooting & Optimization
(R)-I-BET762 carboxylic acid solubility in different solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of (R)-I-BET762 carboxylic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to support your research.
Solubility Data
The solubility of this compound is crucial for the preparation of stock solutions and experimental working solutions. The following table summarizes the available solubility data.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (252.00 mM) | Sonication may be required to achieve complete dissolution. It is recommended to use anhydrous, high-purity DMSO as it is hygroscopic, and absorbed water can reduce solubility. |
| Ethanol | Data not readily available | As an organic solvent, some degree of solubility is expected, but empirical determination is recommended for precise concentrations. |
| Water | Data not readily available | The carboxylic acid moiety may confer some aqueous solubility, particularly at a basic pH. However, for most biological experiments, it is common to first dissolve the compound in an organic solvent like DMSO before further dilution in aqueous media. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the R-enantiomer of I-BET762 carboxylic acid, which acts as a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4. BET proteins are epigenetic "readers" that bind to acetylated lysine (B10760008) residues on histones, thereby recruiting transcriptional machinery to drive the expression of key genes involved in cell proliferation and inflammation, such as the MYC oncogene. By competitively binding to the acetyl-lysine binding pockets of BET proteins, this compound displaces them from chromatin, leading to the downregulation of target gene transcription.
Q2: I am having trouble dissolving this compound. What should I do?
A2: The recommended solvent for preparing a stock solution is high-purity, anhydrous DMSO. If you encounter solubility issues, consider the following:
-
Use Anhydrous DMSO: Ensure you are using a fresh or properly stored bottle of anhydrous DMSO, as absorbed water can significantly impact solubility.
-
Sonication and Gentle Warming: Vortex the solution vigorously and use a sonicating water bath for 10-15 minutes. Gentle warming to 37°C can also aid dissolution.
-
Visual Inspection: Always visually inspect the solution to ensure there are no visible particles before use.
Q3: My compound precipitates when I dilute my DMSO stock solution into aqueous cell culture media. How can I prevent this?
A3: This is a common issue known as "salting out." To prevent precipitation:
-
Stepwise Dilution: Perform an intermediate dilution of your DMSO stock in your cell culture medium or buffer before making the final dilution.
-
Lower Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% in your experiment to minimize both solubility issues and potential cellular toxicity. Always include a vehicle control with the same final DMSO concentration.
-
Use of Serum: For cell-based assays, diluting the inhibitor into a medium containing fetal bovine serum (FBS) can sometimes help to keep the compound in solution.
Q4: How should I store my this compound stock solution?
A4: For long-term storage, it is recommended to store DMSO stock solutions at -80°C. For short-term storage (up to one month), -20°C is acceptable. It is best practice to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or No Biological Effect | Compound Instability: The compound may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare a fresh stock solution from powder. Ensure proper storage of stock solutions at -80°C in single-use aliquots. |
| Low Cellular Uptake: The compound may not be efficiently entering the cells. | Verify the final DMSO concentration is within a tolerable range for your cell line (typically <0.5%). Ensure cells are healthy and not overly confluent. | |
| Incorrect Concentration: The concentration used may be too low to elicit a response. | Perform a dose-response experiment to determine the optimal concentration for your cell line and assay. | |
| Cellular Toxicity | High DMSO Concentration: The final concentration of the DMSO vehicle may be toxic to the cells. | Ensure the final DMSO concentration in the culture medium is below the toxic level for your specific cell line (generally <0.5%). Always include a vehicle-only control. |
| Off-Target Effects: At high concentrations, the inhibitor may have off-target effects. | Use the lowest effective concentration determined from your dose-response experiments. | |
| Precipitation in Media | Poor Aqueous Solubility: The compound is precipitating out of the aqueous culture medium. | Follow the recommendations in FAQ Q3, such as stepwise dilution and minimizing the final DMSO concentration. |
Experimental Protocols
Preparation of Stock and Working Solutions
This protocol outlines the preparation of a 10 mM stock solution of this compound in DMSO and its subsequent dilution for cell culture experiments.
Caption: Workflow for preparing stock and working solutions of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of a cancer cell line.
Caption: Experimental workflow for a typical MTT cell viability assay.
Signaling Pathway
This compound primarily targets the BRD4 protein, a key regulator of gene transcription. Its inhibitory action disrupts the BRD4-mediated transcriptional activation of oncogenes and pro-inflammatory genes.
Caption: Signaling pathway illustrating the inhibitory action of this compound on BRD4.
Technical Support Center: (R)-I-BET762 Carboxylic Acid Solution Stability
Welcome to the technical support center for (R)-I-BET762 carboxylic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability challenges encountered during their experiments with this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: To ensure the stability of your this compound stock solutions, it is recommended to aliquot the solution after preparation to avoid repeated freeze-thaw cycles, which can lead to degradation. For long-term storage, solutions can be kept at -80°C for up to 6 months. For short-term storage, -20°C is suitable for up to 1 month.[1][2][3]
Q2: What solvents are recommended for dissolving this compound?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[4] When preparing stock solutions, ensure the compound is fully dissolved. For aqueous buffers in your experiments, it is crucial to first dissolve the compound in a minimal amount of DMSO before further dilution, while being mindful of the final DMSO concentration in your assay.
Q3: My this compound solution has changed color. What could be the cause?
A3: A change in color can be an indicator of chemical degradation. Potential causes include oxidation or other degradation pathways, possibly accelerated by exposure to light, elevated temperatures, or incompatible buffer components. It is advisable to prepare fresh solutions and re-evaluate your storage and handling procedures.
Q4: I am observing a decrease in the activity of my this compound solution over time. What are the likely reasons?
A4: A loss of activity suggests that the compound is degrading in your solution. As a carboxylic acid-containing triazolobenzodiazepine derivative, (R)-I-BET762 may be susceptible to hydrolysis and oxidation, particularly under non-optimal pH conditions or upon exposure to light and elevated temperatures. The stability of carboxylic acid drugs can be pH-dependent.[5]
Troubleshooting Guides
Issue 1: Precipitate Formation in Aqueous Solution
-
Problem: A precipitate forms when I dilute my DMSO stock solution of this compound into my aqueous experimental buffer.
-
Possible Causes:
-
Poor Aqueous Solubility: Carboxylic acid-containing compounds can have limited solubility in aqueous solutions, especially at lower pH where the carboxylic acid is protonated.[5]
-
Buffer Incompatibility: Components of your buffer system may be interacting with the compound, leading to precipitation.
-
-
Solutions:
-
pH Adjustment: Experiment with adjusting the pH of your aqueous buffer. Increasing the pH can deprotonate the carboxylic acid, potentially increasing its solubility.
-
Use of Solubilizing Excipients: Consider the use of solubilizing agents such as cyclodextrins or surfactants in your formulation.
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible while maintaining solubility, as high concentrations of organic solvents can be detrimental to some biological assays.
-
Issue 2: Inconsistent Experimental Results
-
Problem: I am observing high variability in my experimental results when using this compound solutions.
-
Possible Causes:
-
Solution Instability: The compound may be degrading over the course of your experiment.
-
Inaccurate Pipetting of Stock Solution: High viscosity of DMSO can lead to pipetting errors.
-
-
Solutions:
-
Prepare Fresh Solutions: Prepare fresh dilutions of your this compound from a frozen stock for each experiment.
-
Stability Assessment: Perform a preliminary stability study in your experimental buffer to understand the degradation kinetics. An example protocol is provided below.
-
Careful Pipetting Technique: Use positive displacement pipettes or reverse pipetting techniques for viscous DMSO stock solutions to ensure accurate dispensing.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and establish a stability-indicating analytical method.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. One-Pot Synthesis of Triazolobenzodiazepines Through Decarboxylative [3 + 2] Cycloaddition of Nonstabilized Azomethine Ylides and Cu-Free Click Reactions - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of (R)-I-BET762 carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the BET (Bromodomain and Extra-terminal domain) inhibitor, (R)-I-BET762 carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is the active enantiomer of I-BET762 (also known as molibresib or GSK525762). It is a potent, cell-permeable pan-BET inhibitor that competitively binds to the acetyl-lysine binding pockets (bromodomains) of the BET family of proteins: BRD2, BRD3, and BRD4. This binding prevents BET proteins from tethering to acetylated histones on the chromatin, thereby disrupting the formation of transcriptional complexes and leading to the downregulation of target genes, including the oncogene MYC.[1]
Q2: What is the known on-target selectivity of this compound?
A2: this compound exhibits high affinity for the bromodomains of BRD2, BRD3, and BRD4. It is highly selective for the BET family over other bromodomain-containing proteins. For instance, it shows minimal interaction with bromodomains from other families, such as CREBBP.[2]
Q3: What are the potential on-target toxicities observed with I-BET762 (molibresib) in clinical settings?
A3: As a pan-BET inhibitor, I-BET762 can affect normal tissues where BET proteins play crucial physiological roles. The most frequently reported on-target toxicities in clinical trials include thrombocytopenia (low platelet count), anemia, and gastrointestinal issues such as nausea, vomiting, diarrhea, and decreased appetite.[3][4][5]
Q4: Are there any known or potential non-BET off-target effects for I-BET762 or similar BET inhibitors?
A4: While I-BET762 is highly selective for BET bromodomains, a notable off-target effect has been identified for the structurally related and widely studied BET inhibitor, JQ1. Both the active (+)-JQ1 and inactive (-)-JQ1 enantiomers have been shown to directly bind to and activate the pregnane (B1235032) X receptor (PXR).[6] PXR is a nuclear receptor that regulates the expression of drug-metabolizing enzymes, such as CYP3A4.[6] This represents a potential BET-independent mechanism that could lead to unexpected biological effects and drug-drug interactions. It is advisable to consider this possibility when interpreting data from experiments with this compound.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Unexpected Phenotype or Gene Expression Changes Not Correlated with MYC Downregulation | 1. Off-target effects: The compound may be interacting with proteins other than BETs. For example, activation of the PXR nuclear receptor has been observed with the similar compound JQ1.[6] 2. BET-independent functions of the compound. | 1. Perform a PXR activation assay: Use a reporter assay to determine if this compound activates PXR in your experimental system. 2. Conduct a broad off-target screen: Screen the compound against a panel of kinases and other relevant protein families to identify potential off-target interactions. 3. Use a negative control: If available, use the inactive (S)-enantiomer of I-BET762 carboxylic acid. An effect observed with both enantiomers may suggest an off-target mechanism. |
| Variability in Cellular Potency (IC50) Across Different Cell Lines | 1. Different dependencies on BET proteins: Cell lines have varying levels of dependence on BET proteins for their growth and survival. 2. Expression levels of drug transporters: Overexpression of efflux pumps can reduce the intracellular concentration of the inhibitor. 3. Metabolism of the compound: Cell lines may metabolize the compound at different rates. | 1. Characterize BET protein expression: Use Western blotting to determine the relative expression levels of BRD2, BRD3, and BRD4 in your panel of cell lines. 2. Assess drug efflux pump activity: Use known inhibitors of ABC transporters to see if they potentiate the effect of this compound. |
| Discrepancy Between Biochemical Potency and Cellular Activity | 1. Poor cell permeability: The compound may not efficiently cross the cell membrane. 2. Compound instability in culture media. | 1. Assess cell permeability: Use techniques like the Parallel Artificial Membrane Permeability Assay (PAMPA). 2. Measure compound stability: Use LC-MS to determine the concentration of the compound in the culture media over time. |
| In Vivo Efficacy Does Not Correlate with In Vitro Potency | 1. Suboptimal pharmacokinetic properties: The compound may have poor oral bioavailability, rapid clearance, or unfavorable tissue distribution. 2. Activation of drug metabolism pathways in vivo: Activation of PXR by the compound could lead to its own accelerated metabolism and clearance.[6] | 1. Perform pharmacokinetic studies: Determine the half-life, clearance, and bioavailability of the compound in the animal model being used. 2. Analyze drug metabolism: Measure the levels of metabolites in plasma and tissues. |
Quantitative Data Summary
On-Target Binding Affinity and Potency of I-BET762
| Target | Assay Type | Value | Reference |
| BRD2 | Isothermal Titration Calorimetry (ITC) | Kd = 61.3 nM | [7] |
| BRD3 | Isothermal Titration Calorimetry (ITC) | Kd = 50.5 nM | [7] |
| BRD4 | Isothermal Titration Calorimetry (ITC) | Kd = 55.2 nM | [7] |
| BRD2 | FRET-based Competition Assay | IC50 = 32.5 nM | [7] |
| BRD3 | FRET-based Competition Assay | IC50 = 42.4 nM | [7] |
| BRD4 | FRET-based Competition Assay | IC50 = 36.1 nM | [7] |
Selectivity Profile of I-BET762 Against Other Bromodomains
| Off-Target | Interaction | Reference |
| CREBBP | Negligible | [2] |
| ATAD2 | Little to no affinity | [7] |
| BAZ2B | Little to no affinity | [7] |
| PCAF | Little to no affinity | [7] |
| SP140 | Little to no affinity | [7] |
In Vitro Growth Inhibition by I-BET762 in Prostate Cancer Cell Lines
| Cell Line | gIC50 (nM) | Reference |
| LNCaP | ~25 | [1] |
| VCaP | ~50 | [1] |
| NCI-H660 | ~150 | [1] |
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competition Assay
Principle: This assay measures the ability of a test compound to disrupt the interaction between a BET bromodomain and an acetylated histone peptide. The bromodomain is typically tagged (e.g., with GST or His) and associated with a donor fluorophore (e.g., Terbium-cryptate). The acetylated histone peptide is biotinylated and linked to an acceptor fluorophore (e.g., XL665) via streptavidin. When in proximity, excitation of the donor leads to energy transfer and emission from the acceptor. A competing compound will disrupt this interaction, leading to a decrease in the FRET signal.
Methodology:
-
Reagent Preparation: Prepare a working solution of His-tagged BET bromodomain protein, biotinylated tetra-acetylated Histone H4 peptide, Terbium-cryptate labeled anti-His antibody, and XL665-labeled streptavidin in an appropriate assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA).
-
Compound Dispensing: In a low-volume 384-well plate, perform serial dilutions of this compound. Include wells for positive control (no inhibitor) and negative control (no BET protein).
-
Incubation: Add the BET protein/anti-His-Tb complex to the wells and incubate for 15-30 minutes at room temperature.
-
Addition of Peptide Complex: Add the biotinylated peptide/streptavidin-XL665 complex to all wells.
-
Equilibration: Incubate the plate for 60-120 minutes at room temperature, protected from light.
-
Measurement: Read the plate on a TR-FRET compatible reader, measuring emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm) after excitation at the donor's excitation wavelength (e.g., 320 nm).
-
Data Analysis: Calculate the ratio of acceptor to donor emission and plot against the inhibitor concentration to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA assesses the target engagement of a drug in a cellular environment. The binding of a ligand, such as this compound, to its target protein (e.g., BRD4) stabilizes the protein, leading to an increase in its melting temperature.
Methodology:
-
Cell Treatment: Treat intact cells with either vehicle or this compound at the desired concentration for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
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Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
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Protein Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein (e.g., BRD4) remaining in the soluble fraction by Western blotting.
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Data Analysis: Plot the amount of soluble target protein as a function of temperature for both vehicle- and drug-treated samples. A shift in the melting curve to higher temperatures in the drug-treated sample indicates target engagement.
Visualizations
References
- 1. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Phase 1 Study of Molibresib (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. A bromodomain-independent mechanism of gene regulation by the BET inhibitor JQ1: direct activation of nuclear receptor PXR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing (R)-I-BET762 Carboxylic Acid Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (R)-I-BET762 carboxylic acid in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges and ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the R-enantiomer of I-BET762 carboxylic acid, a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[1] It functions by binding to the acetyl-lysine recognition pockets of BET bromodomains, preventing their interaction with acetylated histones on chromatin. This disrupts the transcription of key oncogenes and pro-inflammatory genes, most notably c-Myc, leading to cell cycle arrest and apoptosis in susceptible cancer cell lines.[2][3][4] It is also utilized as a warhead ligand in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation.[1][][6]
Q2: What is a good starting concentration for this compound in my cell culture experiments?
The optimal concentration of this compound is highly dependent on the cell line being used. Based on studies with the parent compound, I-BET762 (GSK525762A), a starting range of 25 nM to 1 µM is recommended for initial dose-response experiments. For sensitive cell lines, such as some prostate and breast cancers, IC50 values for growth inhibition can be in the nanomolar range.[2][7] It is crucial to perform a dose-response curve to determine the IC50 for your specific cell line.
Q3: How should I prepare and store this compound?
This compound is soluble in DMSO.[] For stock solutions, it is recommended to dissolve the compound in DMSO. Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[1][] When preparing working solutions for cell culture, the final concentration of DMSO should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q4: What are the expected downstream effects of treating cells with this compound?
The primary downstream effect is the suppression of c-Myc expression.[2][3][7] This can be observed at both the mRNA and protein levels. Inhibition of BRD4 can also lead to the downregulation of other signaling molecules such as pSTAT3 and pERK.[7] In some cellular contexts, the effects of BET inhibitors can be independent of c-Myc and may involve other transcription factors like FOSL1.[8][9] Phenotypically, treatment often results in G1 cell cycle arrest and/or induction of apoptosis.[2]
Data Presentation
Table 1: Reported IC50 Values for I-BET762 (GSK525762A) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (Growth Inhibition) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.46 ± 0.4 µM | [7] |
| LNCaP | Prostate Cancer | 25 nM - 150 nM | [2] |
| VCaP | Prostate Cancer | 25 nM - 150 nM | [2] |
| AsPC-1 | Pancreatic Cancer | 231 nM | [10] |
| Capan-1 | Pancreatic Cancer | 990 nM | [10] |
| PANC-1 | Pancreatic Cancer | 2550 nM | [10] |
| Multiple Osteosarcoma Cell Lines | Osteosarcoma | Varies | [8] |
Note: Data is for the parent compound I-BET762. The carboxylic acid derivative is expected to have similar activity, but it is recommended to determine the IC50 experimentally for your specific cell line and compound batch.
Experimental Protocols
Detailed Methodology 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 of this compound.
Materials:
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96-well cell culture plates
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This compound stock solution (in DMSO)
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Complete cell culture medium
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
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Microplate reader
Procedure:
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Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (DMSO at the same final concentration as the highest drug concentration).
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Remove the medium from the cells and replace it with the medium containing the different concentrations of the compound.
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Incubate the plate for the desired treatment duration (e.g., 72 hours).
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Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
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Carefully remove the medium and add 100 µL of solubilization solution to each well.
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Mix thoroughly to dissolve the formazan crystals.
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Measure the absorbance at 570 nm using a microplate reader.
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Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.
Detailed Methodology 2: Western Blotting for c-Myc and BRD4
Materials:
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6-well cell culture plates
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This compound
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RIPA buffer with protease and phosphatase inhibitors
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BCA protein assay kit
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SDS-PAGE gels
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Transfer buffer
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PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (anti-c-Myc, anti-BRD4, anti-β-actin or other loading control)
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HRP-conjugated secondary antibody
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ECL substrate
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Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for the appropriate duration.
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Wash cells with ice-cold PBS and lyse them in RIPA buffer.
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Determine protein concentration using a BCA assay.
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Denature protein lysates by boiling with Laemmli sample buffer.
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Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
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Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with primary antibodies overnight at 4°C.
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Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again and detect the signal using ECL substrate and an imaging system.
Detailed Methodology 3: Cell Cycle Analysis by Propidium Iodide Staining
Materials:
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6-well cell culture plates
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This compound
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PBS
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70% cold ethanol (B145695)
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RNase A
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Propidium Iodide (PI) staining solution
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Flow cytometer
Procedure:
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Seed cells and treat with this compound as described for western blotting.
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Harvest cells (including floating cells) and wash with PBS.
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Fix the cells by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
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Wash the cells with PBS to remove the ethanol.
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Resuspend the cell pellet in PI staining solution containing RNase A.
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Incubate in the dark for 30 minutes at room temperature.
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Analyze the cell cycle distribution by flow cytometry.
Visualizations
Caption: Mechanism of action of this compound.
Caption: A logical workflow for troubleshooting experiments.
Troubleshooting Guide
Issue 1: No significant effect observed at expected concentrations.
-
Possible Cause 1: Suboptimal Concentration.
-
Solution: Perform a dose-response experiment with a wider range of concentrations to determine the IC50 for your specific cell line. Cell line sensitivity to BET inhibitors can vary significantly.
-
-
Possible Cause 2: Compound Degradation.
-
Solution: Ensure that the stock solution has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.
-
-
Possible Cause 3: Insufficient Treatment Duration.
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Solution: The effects on cell viability and protein expression may take time to manifest. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.
-
-
Possible Cause 4: Cell Line Resistance.
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Solution: Some cell lines may be inherently resistant to BET inhibitors. Confirm the expression of BRD4 and c-Myc in your cell line.
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Issue 2: High levels of cytotoxicity observed, even at low concentrations.
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Possible Cause 1: High Sensitivity of the Cell Line.
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Solution: Your cell line may be particularly sensitive. Lower the concentration range in your dose-response experiments.
-
-
Possible Cause 2: Off-Target Effects.
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Solution: While I-BET762 is selective for BET proteins, high concentrations can lead to off-target effects. Use the lowest effective concentration that gives the desired on-target phenotype.
-
-
Possible Cause 3: Carboxylic Acid-Related Effects.
-
Solution: The carboxylic acid moiety could slightly alter the pH of the culture medium at very high concentrations. Ensure the medium is adequately buffered and check the pH after adding the compound. The cellular uptake and efflux of the carboxylic acid form may differ from the parent compound.[11]
-
Issue 3: Inconsistent results between experiments.
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Possible Cause 1: Variation in Cell Seeding Density.
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Solution: Ensure consistent cell numbers are seeded for each experiment, as this can significantly impact the outcome of viability and proliferation assays.
-
-
Possible Cause 2: Inconsistent Compound Dilutions.
-
Solution: Prepare fresh serial dilutions from a validated stock solution for each experiment to avoid inaccuracies from storing diluted solutions.
-
-
Possible Cause 3: Mycoplasma Contamination.
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Solution: Regularly test your cell lines for mycoplasma contamination, as this can alter cellular responses to treatment.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. oncotarget.com [oncotarget.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Chemoprevention of preclinical breast and lung cancer with the bromodomain inhibitor I-BET 762 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BET inhibitors induce apoptosis through a MYC independent mechanism and synergise with CDK inhibitors to kill osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BET inhibitors induce apoptosis through a MYC independent mechanism and synergise with CDK inhibitors to kill osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fast Release of Carboxylic Acid inside Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of (R)-I-BET762 Carboxylic Acid Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-I-BET762 carboxylic acid analogs.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing (R)-I-BET762 and its analogs?
A1: The main challenge lies in achieving the desired stereochemistry. Early synthetic routes for similar BET inhibitors often resulted in racemic mixtures, necessitating costly and material-intensive chiral separation to isolate the biologically active (R)-enantiomer.[1][2] These methods involved problematic late-stage alkylation and epimerization steps, which are inefficient.[1][2] More recent approaches focus on stereoselective synthesis to produce the desired enantiomer with high purity (e.g., 99% enantiomeric excess), thus avoiding chiral chromatography.[2]
Q2: How is the carboxylic acid functionality typically introduced in these analogs?
A2: The carboxylic acid moiety is generally introduced by the hydrolysis of a corresponding ester precursor, such as a methyl or ethyl ester. This is often one of the final steps in the synthetic sequence. Basic hydrolysis, also known as saponification, is commonly preferred over acidic hydrolysis because the reaction is irreversible and tends to proceed to completion.[3][4][5]
Q3: What are the common issues encountered during the final ester hydrolysis step?
A3: Researchers may face several challenges during the hydrolysis of the ester precursor to the final carboxylic acid:
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Incomplete Reaction: The hydrolysis may not go to completion, leading to a mixture of starting material and product, which can complicate purification.
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Side Reactions: The core (R)-I-BET762 scaffold contains other functional groups that could potentially react under the hydrolysis conditions, leading to impurities.
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Epimerization: While less common under basic conditions for this specific scaffold, there is always a risk of epimerization at the chiral center, especially if the reaction conditions are harsh (e.g., high temperatures for extended periods).
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Work-up and Purification Difficulties: The resulting carboxylic acid is often a polar compound, which can be challenging to extract and purify.
Q4: What purification techniques are recommended for the final this compound analogs?
A4: Due to the polar nature of the carboxylic acid products, standard normal-phase silica (B1680970) gel chromatography can be challenging, often resulting in poor separation and streaking of the product on the column.[6] The following techniques are more suitable for purifying these polar compounds:
-
Reversed-Phase Chromatography (C18): This is a common and effective method for purifying polar compounds.[7]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of highly polar compounds and can be an excellent alternative to reversed-phase chromatography.
-
Ion-Exchange Chromatography: This technique can be employed to separate the acidic product from neutral or basic impurities.
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Crystallization: If the product is a solid, crystallization can be a highly effective method for purification.
Troubleshooting Guides
Problem 1: Incomplete or Slow Ester Hydrolysis
| Symptom | Possible Cause | Suggested Solution |
| Reaction mixture shows a significant amount of starting ester after the expected reaction time. | Insufficient base or water. | Increase the equivalents of the base (e.g., LiOH, NaOH) and ensure an adequate amount of water is present in the solvent system to drive the reaction. |
| Steric hindrance around the ester group. | Increase the reaction temperature and/or extend the reaction time. Monitor the reaction closely by TLC or LC-MS to avoid potential degradation. | |
| Poor solubility of the starting material. | Use a co-solvent system such as THF/water or Dioxane/water to improve the solubility of the ester. |
Problem 2: Formation of Unknown Impurities
| Symptom | Possible Cause | Suggested Solution |
| Multiple new spots appear on TLC/LC-MS during hydrolysis. | Degradation of the triazolobenzodiazepine core. | Use milder reaction conditions. For example, use LiOH at room temperature instead of NaOH at reflux. Minimize the reaction time. |
| Reaction with other functional groups on the molecule. | If the molecule contains other base-sensitive groups, consider using alternative deprotection strategies for the ester, such as enzymatic hydrolysis or different protecting groups that can be removed under neutral conditions. |
Problem 3: Difficult Purification of the Carboxylic Acid Product
| Symptom | Possible Cause | Suggested Solution |
| Product streaks on normal-phase silica gel column. | The compound is too polar for silica gel. | Switch to a more appropriate purification method such as reversed-phase HPLC, HILIC, or ion-exchange chromatography. |
| Product is insoluble in common extraction solvents. | During the work-up, carefully adjust the pH of the aqueous layer to the isoelectric point of the carboxylic acid to promote precipitation, which can then be collected by filtration. Alternatively, use a more polar extraction solvent like butanol. | |
| Co-elution of impurities in reversed-phase chromatography. | Optimize the gradient and mobile phase composition. The addition of a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape and resolution for carboxylic acids.[7] |
Experimental Protocols
Illustrative Protocol for Ester Hydrolysis
This is a general, illustrative protocol for the hydrolysis of a methyl ester precursor of an (R)-I-BET762 analog. Note: This protocol should be optimized for specific substrates.
-
Dissolution: Dissolve the methyl ester precursor (1.0 eq) in a mixture of tetrahydrofuran (B95107) (THF) and water (e.g., a 3:1 ratio).
-
Addition of Base: Add lithium hydroxide (B78521) monohydrate (LiOH·H₂O, 3.0 eq) to the solution.
-
Reaction: Stir the mixture at room temperature and monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Quenching and Acidification: Once the reaction is complete, carefully add 1N HCl to the reaction mixture until the pH is approximately 3-4.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and isopropanol).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Purification: Purify the crude product using an appropriate method, such as reversed-phase flash chromatography.
Data Presentation
Table 1: Comparison of Hydrolysis Conditions (Illustrative Data)
| Entry | Base | Solvent | Temp (°C) | Time (h) | Conversion (%) |
| 1 | NaOH (3 eq) | THF/H₂O | 60 | 4 | 85 |
| 2 | LiOH (3 eq) | THF/H₂O | 25 | 6 | 95 |
| 3 | KOH (3 eq) | Dioxane/H₂O | 40 | 5 | 90 |
This table presents illustrative data to show how different reaction conditions can be compared. Actual results will vary depending on the specific substrate.
Visualizations
Signaling Pathway
Caption: Mechanism of action of (R)-I-BET762 analogs.
Experimental Workflow
Caption: General workflow for synthesis.
Troubleshooting Logic
Caption: Troubleshooting decision tree.
References
- 1. researchgate.net [researchgate.net]
- 2. Stereoselective synthesis of allele-specific BET inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB01165G [pubs.rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Ester Reactions Summary and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. Ch20: Hydrolysis of Esters [chem.ucalgary.ca]
- 6. reddit.com [reddit.com]
- 7. teledyneisco.com [teledyneisco.com]
Technical Support Center: (R)-I-BET762 Carboxylic Acid In Vivo Toxicity Minimization
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for minimizing the in vivo toxicity of (R)-I-BET762 carboxylic acid. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target toxicities associated with BET inhibitors like I-BET762?
A1: The most commonly reported on-target toxicities for pan-BET inhibitors stem from their mechanism of action in normal tissues. These include hematological toxicities, primarily thrombocytopenia (low platelet count), and gastrointestinal (GI) disturbances such as diarrhea, nausea, and vomiting.[1][2] These adverse effects are considered on-target but off-tissue, arising from the inhibition of BET proteins in non-cancerous cells where they play physiological roles.[1]
Q2: How can I mitigate thrombocytopenia observed during in vivo studies with this compound?
A2: Preclinical studies suggest that co-administration of supportive care agents can mitigate BET inhibitor-induced thrombocytopenia. Agents such as recombinant human erythropoietin (rhEPO) and Romiplostim have been shown to partially reverse this toxicity in rodent models.[3] Folic acid has also demonstrated a partial mitigation of thrombocytopenia.[3] Additionally, careful dose optimization and scheduling can help manage platelet counts.
Q3: What formulation strategies can be employed to reduce the toxicity of this compound?
A3: As a carboxylic acid-containing compound, formulation strategies should focus on improving solubility and bioavailability to ensure consistent exposure and potentially reduce peak concentration-related toxicities. The use of co-solvents, such as PEG300 and Tween 80, or excipients like cyclodextrins, can enhance aqueous solubility.[4] For oral administration, formulating the compound in a suitable vehicle is critical.
Q4: Can adjusting the dosing schedule of this compound impact its toxicity profile?
A4: Yes, optimizing the dosing schedule is a key strategy to manage toxicity. Continuous infusion or more frequent, lower-dose administrations can maintain therapeutic concentrations while avoiding the high peak plasma levels that may be associated with acute toxicities.[5] The goal is to find a balance that maximizes efficacy while minimizing adverse events.
Q5: What is the primary mechanism of action of I-BET762 that is relevant to both efficacy and potential toxicity?
A5: I-BET762 is a potent inhibitor of the BET (Bromodomain and Extra-Terminal) family of proteins, particularly BRD4.[6] It competitively binds to the acetyl-lysine recognition pockets of bromodomains, displacing them from chromatin.[6] This leads to the transcriptional repression of key oncogenes, most notably MYC, and its downstream targets, which are crucial for cell proliferation and survival.[6][7][8] This mechanism is central to its anti-tumor activity but can also affect normal cell processes, leading to on-target toxicities.
Troubleshooting Guides
Issue 1: Unexpectedly High Toxicity or Animal Morbidity
| Potential Cause | Troubleshooting Steps |
| Improper Formulation | Ensure the compound is fully solubilized in the vehicle. Precipitation of the compound can lead to inconsistent dosing and localized toxicity. Visually inspect the formulation for any particulates before administration. |
| Dosing Errors | Double-check all calculations for dose and concentration. Ensure accurate weighing of the compound and measurement of vehicle volume. |
| Vehicle Toxicity | Run a vehicle-only control group to assess any toxicity associated with the formulation excipients. |
| High Peak Plasma Concentration (Cmax) | Consider splitting the daily dose into multiple smaller doses or exploring a continuous infusion model to reduce Cmax-related toxicity. |
| Animal Strain Sensitivity | Be aware that different rodent strains may exhibit varying sensitivities to the compound. Consult literature for strain-specific responses if available. |
Issue 2: Significant Body Weight Loss in Study Animals
| Potential Cause | Troubleshooting Steps |
| Gastrointestinal Toxicity | Monitor animals for signs of diarrhea, dehydration, or reduced food intake. Provide supportive care such as supplemental hydration and palatable, high-calorie food. Consider reducing the dose or modifying the dosing schedule. |
| Systemic Toxicity | Perform regular clinical observations and consider interim blood collection for hematology and clinical chemistry analysis to identify potential organ toxicity. |
| Off-Target Effects | While I-BET762 is selective, off-target effects at high concentrations cannot be entirely ruled out. Titrate to the lowest effective dose to minimize such risks. |
Issue 3: Low Platelet Counts (Thrombocytopenia)
| Potential Cause | Troubleshooting Steps |
| On-Target Inhibition of Megakaryopoiesis | This is a known on-target effect of BET inhibitors.[1] Monitor platelet counts regularly. |
| Dose-Dependent Toxicity | Evaluate if thrombocytopenia is dose-dependent by testing a lower dose. |
| Mitigation Strategies | Consider co-administration with agents like Romiplostim or rhEPO, which have shown preclinical efficacy in mitigating BET inhibitor-induced thrombocytopenia.[3] |
Quantitative Data Summary
Table 1: Preclinical Mitigation of BET Inhibitor-Induced Thrombocytopenia in Rats
| Treatment Group | Platelet Count (x10^9 cells/mL) | Reference |
| Control | 1175 | [3] |
| BETi alone | 465 | [3] |
| BETi + rhEPO | 808 | [3] |
| Control | 1138 | [3] |
| BETi alone | 529 | [3] |
| BETi + 3 mg/kg Folic Acid | 585 | [3] |
| BETi + 30 mg/kg Folic Acid | 973 | [3] |
| Romiplostim alone | 2678 | [3] |
| BETi alone | 808 | [3] |
| BETi + Romiplostim | 1150 | [3] |
Data is from a study using a pan-BET inhibitor in Sprague Dawley rats and suggests potential mitigation strategies.
Table 2: In Vitro IC50 Values for I-BET762 in Osteosarcoma Cell Lines
| Cell Line | IC50 (nM) | Reference |
| OS17 (human) | 260 | [6] |
| MG63 (human) | 330 | [6] |
| 494H (mouse) | 300 | [6] |
| 148I (mouse) | 270 | [6] |
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Gavage in Mice
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a Stock Solution: Accurately weigh the desired amount of this compound and dissolve it in a minimal amount of DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Gentle warming and sonication can aid dissolution.
-
Prepare the Vehicle: In a separate sterile tube, prepare the vehicle by mixing PEG300 and Tween 80. A common ratio is 40% PEG300 and 5% Tween 80 in the final formulation.
-
Formulate the Dosing Solution:
-
Add the required volume of the DMSO stock solution to the PEG300/Tween 80 mixture and vortex thoroughly.
-
Slowly add sterile saline to the desired final volume while continuously vortexing to maintain a homogenous suspension. For example, a final formulation could consist of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
-
Final Preparation: Ensure the final solution is clear and free of precipitates. Prepare fresh on the day of dosing.
Protocol 2: Assessment of In Vivo Toxicity in a Mouse Model
Animal Model:
-
Use an appropriate mouse strain (e.g., C57BL/6 or immunodeficient mice for xenograft studies).
-
Acclimatize animals for at least one week before the start of the experiment.
Dosing and Monitoring:
-
Dosing: Administer the formulated this compound or vehicle control via oral gavage at the desired dose and schedule. The maximum volume for oral gavage in mice should not exceed 10 mL/kg.[9]
-
Clinical Observations: Monitor the animals daily for clinical signs of toxicity, including changes in posture, activity, grooming, and stool consistency.
-
Body Weight: Record the body weight of each animal at least three times per week.
-
Hematology: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at baseline and at specified time points during the study to monitor complete blood counts, with a focus on platelet levels.
-
Clinical Chemistry: At the end of the study, collect blood for clinical chemistry analysis to assess liver and kidney function (e.g., ALT, AST, BUN, creatinine).
-
Necropsy and Histopathology: At the termination of the study, perform a gross necropsy and collect major organs (liver, spleen, kidneys, heart, lungs, gastrointestinal tract) for histopathological analysis to identify any treatment-related changes.
Visualizations
Caption: I-BET762 inhibits BRD4, leading to downregulation of MYC and cell cycle arrest.
Caption: Workflow for assessing the in vivo toxicity of this compound.
References
- 1. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bromodomain and extra-terminal inhibitors emerge as potential therapeutic avenues for gastrointestinal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Therapeutic impact of BET inhibitor BI 894999 treatment: backtranslation from the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BET inhibitors induce apoptosis through a MYC independent mechanism and synergise with CDK inhibitors to kill osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chemoprevention of preclinical breast and lung cancer with the bromodomain inhibitor I-BET 762 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
Technical Support Center: Troubleshooting (R)-I-BET762 Carboxylic Acid PROTAC Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-I-BET762 carboxylic acid-based Proteolysis Targeting Chimeras (PROTACs). This guide is designed to help you overcome common experimental hurdles and achieve successful protein degradation.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Problem 1: No or Poor Degradation of the Target Protein
Question: I've treated my cells with my this compound PROTAC, but I'm not seeing any degradation of my target protein. What could be the issue?
Answer: Lack of degradation is a common challenge in PROTAC experiments. Here's a systematic approach to troubleshoot this issue:
-
PROTAC Integrity and Stability:
-
Solution: Confirm the purity and structural integrity of your synthesized PROTAC using analytical techniques like LC-MS and NMR. Assess the stability of your PROTAC in your cell culture medium over the time course of your experiment, as degradation of the compound can prevent a therapeutic effect.[1]
-
-
Cellular Permeability:
-
Solution: PROTACs are often large molecules with poor membrane permeability.[2][3] Consider modifying the linker to improve physicochemical properties, such as incorporating polyethylene (B3416737) glycol (PEG) moieties to enhance solubility or reducing the number of hydrogen bond donors.[4][5] You can assess permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).[6]
-
-
Target and E3 Ligase Engagement:
-
Ternary Complex Formation:
-
Solution: The formation of a stable ternary complex between the target protein, PROTAC, and E3 ligase is crucial for ubiquitination.[8][9] If this complex doesn't form, degradation will not occur.[10] Biophysical assays such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Förster Resonance Energy Transfer (FRET) can be used to confirm ternary complex formation in vitro.[8][11] In-cell co-immunoprecipitation (Co-IP) can also be used to pull down the complex.[12]
-
-
E3 Ligase Expression:
-
Solution: Verify that your chosen cell line expresses sufficient levels of the E3 ligase you are targeting.[10] If expression is low, consider using a different cell line or overexpressing the E3 ligase.
-
-
Proteasome Activity:
-
Solution: The final step in the PROTAC mechanism is degradation by the proteasome.[9] To confirm that the proteasome is active in your cells, include a positive control such as the proteasome inhibitor MG132.[10] If your PROTAC is working, treatment with MG132 should rescue the degradation of the target protein.[12]
-
Problem 2: The "Hook Effect" is Complicating My Dose-Response Curve
Question: My dose-response curve is bell-shaped, with degradation decreasing at higher PROTAC concentrations. How do I interpret this "hook effect"?
Answer: The hook effect is a characteristic phenomenon for PROTACs where high concentrations lead to the formation of non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the productive ternary complex, thus reducing degradation efficiency.[1][13][14]
-
Solution:
-
Perform a Wide Dose-Response: Always test your PROTAC over a broad range of concentrations (e.g., from low nanomolar to high micromolar) to fully characterize the dose-response curve and identify the optimal concentration for maximal degradation (Dmax) and the concentration at which 50% of the maximum degradation is observed (DC50).[1][15]
-
Focus on the "Sweet Spot": The most effective concentration for your PROTAC will be at the peak of the bell-shaped curve.[1] Subsequent experiments should be performed at or near this optimal concentration.
-
Ternary Complex Assays: Use biophysical assays to correlate ternary complex formation with the observed degradation profile.[1] This can help you understand the relationship between the hook effect and the stability of the ternary complex.
-
Problem 3: Off-Target Effects are Observed
Question: My PROTAC is degrading proteins other than my intended target. How can I improve its selectivity?
Answer: Off-target effects can be a significant concern in PROTAC development.[16] Here are some strategies to enhance selectivity:
-
Optimize the Warhead: While (R)-I-BET762 is a potent BET inhibitor, slight modifications to the warhead could potentially improve selectivity for a specific BET family member if desired.[17]
-
Modify the Linker: The length, composition, and attachment points of the linker are critical for the geometry of the ternary complex and can influence which proteins are presented for ubiquitination.[4][][19] Systematically varying the linker can improve selectivity.[20]
-
Change the E3 Ligase: Different E3 ligases have distinct sets of endogenous substrates.[1] Switching the E3 ligase recruiter (e.g., from a VHL-based ligand to a Cereblon-based one) can alter the off-target degradation profile.[21]
-
Proteomics Analysis: Perform unbiased proteomic studies (e.g., TMT-based mass spectrometry) to get a global view of protein level changes upon PROTAC treatment and identify any off-target degradation.[22]
Frequently Asked Questions (FAQs)
Q1: What is (R)-I-BET762 and why is its carboxylic acid form used in PROTACs?
A1: (R)-I-BET762, also known as Molibresib, is a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4).[17][23] The carboxylic acid derivative of (R)-I-BET762 serves as a convenient chemical handle for conjugation to a linker, which is then attached to an E3 ligase-recruiting ligand to create the final PROTAC molecule.[24][25] This allows for the targeted degradation of BET proteins.
Q2: What are the key parameters to determine the efficacy of my PROTAC?
A2: The two primary parameters for quantifying PROTAC efficacy are:
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.[10]
-
Dmax: The maximum percentage of target protein degradation achieved.[10] These values are determined by performing a dose-response experiment and fitting the data to a suitable curve model.[26]
Q3: How do I choose the optimal linker for my this compound PROTAC?
A3: Linker design is a crucial and often empirical process in PROTAC development.[19][20] The optimal linker length and composition depend on the specific target and E3 ligase pair.[4][27]
-
Length: A linker that is too short may cause steric hindrance, while a linker that is too long may not effectively bring the two proteins together.[4]
-
Composition: The chemical makeup of the linker affects the PROTAC's solubility, cell permeability, and metabolic stability.[4] For example, PEG-based linkers can improve solubility.[5] A good starting point is to synthesize a small library of PROTACs with varying linker lengths and compositions to empirically determine the optimal design.[]
Q4: What cell lines are suitable for my experiments?
A4: The choice of cell line is critical. You should select cell lines that:
-
Express your target protein of interest (a BET protein in this case) at a detectable level.
-
Have sufficient expression of the E3 ligase your PROTAC is designed to recruit (e.g., VHL or Cereblon).[10]
-
Are relevant to the biological question you are investigating. For instance, various cancer cell lines show sensitivity to BET inhibitors like I-BET762.[28][29]
Quantitative Data Summary
| Parameter | (R)-I-BET762 | Description | Reference |
| Binding Affinity (Kd) | BRD2: 61.3 nM | The equilibrium dissociation constant, indicating the strength of binding between (R)-I-BET762 and the BET bromodomains. Lower values indicate stronger binding. | [23] |
| BRD3: 50.5 nM | [23] | ||
| BRD4: 55.2 nM | [23] | ||
| Inhibitory Concentration (IC50) | ~35 nM (cell-free) | The concentration of (R)-I-BET762 required to inhibit 50% of BET protein activity in a cell-free assay. | [17] |
| Varies by cell line (e.g., 25-150 nM for growth inhibition in prostate cancer lines) | The concentration of (R)-I-BET762 that inhibits 50% of cell growth. This can vary depending on the cell type and the assay conditions. | [28] |
Note: The DC50 and Dmax values for your specific this compound PROTAC will need to be determined experimentally as they are highly dependent on the linker and the E3 ligase recruiter used.
Key Experimental Protocols
Western Blotting for Protein Degradation Analysis
This is the most common method to quantify changes in target protein levels.[26]
-
Cell Seeding and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat with a range of PROTAC concentrations for a predetermined time (e.g., 6, 12, or 24 hours).[26]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[26]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[26]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[26]
-
Immunoblotting: Block the membrane and probe with a primary antibody against your target protein and a loading control (e.g., GAPDH, β-actin). Then, incubate with an appropriate HRP-conjugated secondary antibody.[26]
-
Detection and Quantification: Visualize the protein bands using an ECL substrate and quantify the band intensities. Normalize the target protein signal to the loading control.[26]
In-Cell Ubiquitination Assay
This assay confirms that the target protein is being ubiquitinated, a key step in the PROTAC mechanism.[12]
-
Cell Treatment: Treat cells with your PROTAC. It is crucial to also treat a set of cells with a proteasome inhibitor (e.g., MG132) for 4-6 hours before harvesting to allow ubiquitinated proteins to accumulate.[12]
-
Cell Lysis and Immunoprecipitation: Lyse the cells and perform immunoprecipitation for your target protein.[12]
-
Western Blot Analysis: Elute the immunoprecipitated proteins, run them on an SDS-PAGE gel, and probe the Western blot with an anti-ubiquitin antibody. An increase in a high-molecular-weight smear or laddering pattern indicates successful ubiquitination.[12]
Ternary Complex Formation Assays
These assays confirm the formation of the Target:PROTAC:E3 ligase complex.[7][30]
-
Co-Immunoprecipitation (Co-IP):
-
Treat cells with your PROTAC.
-
Lyse the cells in a non-denaturing buffer.
-
Immunoprecipitate the E3 ligase or the target protein.
-
Perform a Western blot on the immunoprecipitated sample and probe for the other two components of the complex.[12]
-
-
NanoBRET™ Assay: This is a live-cell assay that uses bioluminescence resonance energy transfer to measure the proximity of the target protein and the E3 ligase.[7]
-
AlphaLISA®: This is a bead-based immunoassay that can be used to detect and quantify ternary complex formation in vitro.[30]
Visualizations
Caption: General mechanism of action for an (R)-I-BET762 PROTAC.
Caption: A typical experimental workflow for PROTAC characterization.
Caption: A troubleshooting decision tree for lack of PROTAC-induced degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 6. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ternary Complex Formation [promega.com]
- 8. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Predicting PROTAC off-target effects via warhead involvement levels in drug–target interactions using graph attention neural networks - PMC [pmc.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
- 19. explorationpub.com [explorationpub.com]
- 20. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 21. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - JP [thermofisher.com]
- 23. I-BET 762, 1260907-17-2 | BroadPharm [broadpharm.com]
- 24. medchemexpress.com [medchemexpress.com]
- 25. medchemexpress.com [medchemexpress.com]
- 26. benchchem.com [benchchem.com]
- 27. researchgate.net [researchgate.net]
- 28. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Chemoprevention of preclinical breast and lung cancer with the bromodomain inhibitor I-BET 762 - PMC [pmc.ncbi.nlm.nih.gov]
- 30. resources.revvity.com [resources.revvity.com]
proper storage and handling of (R)-I-BET762 carboxylic acid
This guide provides researchers, scientists, and drug development professionals with comprehensive information on the proper storage, handling, and use of (R)-I-BET762 carboxylic acid. It includes troubleshooting advice and frequently asked questions to ensure experimental success.
Product Information and Specifications
This compound, also known as (R)-Molibresib carboxylic acid, is the R-enantiomer of I-BET762 carboxylic acid.[1] It functions as a potent inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, particularly BRD4, with a pIC50 of 5.1.[1][] It is commonly used as a warhead ligand in the development of Proteolysis Targeting Chimeras (PROTACs) aimed at degrading BET proteins.[1][][4]
Table 1: Chemical and Physical Properties
| Property | Value | Reference |
| Synonyms | (R)-Molibresib carboxylic acid, (R)-GSK525762A carboxylic acid | [5] |
| Molecular Formula | C20H17ClN4O3 | [] |
| Molecular Weight | 396.83 g/mol | [][6] |
| CAS Number | 1300019-38-8 (Racemic mixture) | [4][7] |
| Mechanism of Action | BET Bromodomain Inhibitor | [] |
Storage and Stability
Proper storage is critical to maintain the stability and activity of this compound. Below are the recommended conditions for both the solid powder and solvated stock solutions.
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Shelf Life | Reference |
| Solid (Powder) | -20°C | 3 years | [1] |
| 4°C | 2 years | [1] | |
| In Solvent | -80°C | 6 months | [1][5] |
| -20°C | 1 month | [1][5] |
Key Handling Recommendations:
-
Solid Form: Before opening the vial, allow the product to equilibrate to room temperature to prevent moisture condensation.
-
Stock Solutions: Once prepared, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[1][4]
-
Shipping: The compound is typically shipped at room temperature for continental US destinations.[1][]
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues and questions that may arise during the handling and use of this compound.
Q1: I am having trouble dissolving the compound. What should I do?
A1: this compound has high solubility in DMSO. One supplier indicates a solubility of up to 100 mg/mL (252.00 mM) with the aid of ultrasonication. If you are experiencing issues:
-
Use Fresh Solvent: DMSO is hygroscopic (absorbs moisture from the air), and the presence of water can significantly reduce the solubility of the compound. Always use newly opened or properly stored anhydrous DMSO.
-
Apply Ultrasonication: Place the solution in an ultrasonic bath for short intervals to aid dissolution.
-
Gentle Warming: Gentle warming (to no more than 37°C) can also assist, but be cautious as excessive heat may degrade the compound.
Table 3: Solubility Data
| Solvent | Concentration | Notes | Reference |
| DMSO | 100 mg/mL (252.00 mM) | Requires ultrasonication. Use of newly opened DMSO is highly recommended. | [1] |
Q2: My experimental results are inconsistent. What could be the cause?
A2: Inconsistent results are often traced back to compound stability and handling.
-
Improper Storage: Ensure the compound, both in solid and solvent form, is stored at the recommended temperatures (see Table 2). Storing a stock solution at -20°C for longer than one month is not recommended.[1][5]
-
Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of your stock solution by making single-use aliquots.[4]
-
Solution Age: Do not use stock solutions that have been stored beyond their recommended shelf life (6 months at -80°C or 1 month at -20°C).[1][5]
Q3: What personal protective equipment (PPE) is required when handling this compound?
A3: According to the Safety Data Sheet (SDS), this compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[7] Therefore, the following PPE is mandatory:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
-
Ventilation: Use only in areas with appropriate exhaust ventilation to avoid inhalation of dust or aerosols.[7]
Q4: How should I dispose of waste containing this compound?
A4: Dispose of the contents and container in accordance with all local, regional, national, and international regulations.[7] Do not allow the compound to enter drains or waterways. Consult your institution's environmental health and safety office for specific guidance.
Q5: What is the primary mechanism of action for this compound?
A5: this compound is a BET inhibitor. It functions by binding to the bromodomains of BET proteins (like BRD4), preventing them from recognizing and binding to acetylated histones on chromatin.[][] This disrupts the formation of transcriptional complexes, leading to the downregulation of key target genes, including oncogenes like MYC.
Caption: Workflow for proper handling and storage of this compound.
Experimental Protocols and Visualizations
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Preparation: Before opening, allow the vial of solid this compound to warm to room temperature.
-
Weighing: In a chemical fume hood, carefully weigh out the desired amount of powder. For example, to make 1 mL of a 10 mM solution, weigh 3.97 mg.
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO. For 3.97 mg, add 1 mL of DMSO.
-
Solubilization: Vortex the solution briefly and then place it in an ultrasonic water bath for 5-10 minutes, or until the solid is completely dissolved, to create a clear solution.
-
Aliquoting: Dispense the stock solution into single-use, low-retention microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for up to 6 months.[1][5]
Signaling Pathway and Application
This compound works by disrupting a key process in gene regulation. The diagram below illustrates this mechanism of action.
Caption: Mechanism of action of this compound as a BRD4 inhibitor.
As a "warhead" ligand, this molecule is a critical component for building PROTACs. The workflow below provides a conceptual overview of its use in this advanced application.
Caption: Conceptual workflow for using the compound in PROTAC synthesis.
References
quality control measures for (R)-I-BET762 carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control measures for (R)-I-BET762 carboxylic acid. Below you will find frequently asked questions and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is the R-enantiomer of I-BET762 carboxylic acid. It functions as a potent inhibitor of BRD4, a member of the bromodomain and extra-terminal domain (BET) family of proteins.[1][][3] Its primary application is as a warhead ligand in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation.[1][3]
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored under the following conditions:
| Storage Type | Temperature | Duration |
| Solid Form | Room Temperature | Varies by location |
| Stock Solution | -20°C | 1 month |
| -80°C | 6 months |
Data sourced from multiple suppliers. Always refer to the manufacturer's certificate of analysis for specific storage recommendations.[1]
Q3: What level of purity can I expect for commercially available this compound?
Commercially available this compound is typically supplied at a high purity, often exceeding 99.50%.[1][4] It is crucial to obtain a certificate of analysis (CoA) from the supplier for each batch, which will provide the exact purity value.
Q4: What analytical techniques are used to confirm the identity and purity of this compound?
The identity and purity of this compound are typically confirmed using a combination of the following analytical methods:
-
High-Performance Liquid Chromatography (HPLC): To assess purity and quantify impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight and identify impurities.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure.
-
Chiral HPLC: To determine the enantiomeric excess and ensure the correct stereoisomer is present.
Troubleshooting Guide
Issue 1: Inconsistent or unexpected results in biological assays.
| Potential Cause | Troubleshooting Steps |
| Degradation of the compound | 1. Verify that the compound has been stored correctly according to the recommended conditions (-20°C for short-term, -80°C for long-term storage of stock solutions).[1] 2. Prepare fresh stock solutions from solid material. 3. Re-analyze the purity of the stock solution using HPLC to check for degradation products. |
| Incorrect concentration of the stock solution | 1. Ensure accurate weighing of the solid compound and precise volume measurements during solvent addition. 2. Use a calibrated analytical balance and volumetric glassware. 3. If possible, verify the concentration using a UV-Vis spectrophotometer with a known extinction coefficient or by quantitative NMR (qNMR). |
| Presence of impurities | 1. Review the certificate of analysis for any reported impurities. 2. If the CoA is unavailable or lacks detail, perform impurity profiling using LC-MS.[5] |
| Enantiomeric impurity | 1. The presence of the (S)-enantiomer could affect biological activity. 2. Confirm the enantiomeric purity using a validated chiral HPLC method. |
Issue 2: Poor solubility of this compound in aqueous buffers.
| Potential Cause | Troubleshooting Steps |
| Inherent low aqueous solubility | 1. Prepare a high-concentration stock solution in an organic solvent such as DMSO.[3] 2. Serially dilute the stock solution into the aqueous buffer to the desired final concentration, ensuring the final concentration of the organic solvent is compatible with the assay (typically <0.5%). |
| Precipitation upon dilution | 1. Vortex or sonicate the solution after dilution to aid dissolution. 2. Consider the use of a small percentage of a non-ionic surfactant like Tween-20 or Pluronic F-68 in the final buffer to improve solubility. |
Issue 3: Discrepancies in analytical results (HPLC, LC-MS).
| Potential Cause | Troubleshooting Steps |
| Inappropriate HPLC method | 1. Ensure the mobile phase composition is optimized for the separation of this compound and its potential impurities. A reverse-phase C18 column is a common starting point.[6] 2. The mobile phase should contain an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to ensure good peak shape for the carboxylic acid.[7] |
| Mass spectrometry signal suppression | 1. Matrix effects from complex samples can suppress the ionization of the analyte. 2. Optimize the sample preparation method to remove interfering substances. Solid-phase extraction (SPE) can be an effective technique.[7] |
| Incorrect interpretation of NMR spectra | 1. The acidic proton of the carboxylic acid may have a broad signal or be exchanged with residual water in the NMR solvent, leading to its disappearance.[8] 2. Compare the obtained spectrum with a reference spectrum if available. |
Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (B52724).
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and water.
Protocol 2: Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol outlines a general procedure for confirming the molecular weight of this compound.
-
Instrumentation: LC-MS system with an electrospray ionization (ESI) source.
-
LC Method: Utilize the HPLC method described in Protocol 1.
-
MS Parameters (Positive Ion Mode):
-
Ionization Mode: ESI+
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Scan Range: m/z 100-1000
-
-
Expected Ion: The expected protonated molecule [M+H]⁺ for this compound (C₂₀H₁₇ClN₄O₃) is approximately m/z 397.1.
Protocol 3: Structural Confirmation by ¹H NMR Spectroscopy
This protocol provides general guidance for acquiring a ¹H NMR spectrum.
-
Instrumentation: NMR spectrometer (300 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of DMSO-d₆.
-
Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Interpretation: The spectrum should be consistent with the known chemical structure of this compound. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift (typically >10 ppm).[8]
Quality Control Workflow
The following diagram illustrates a typical quality control workflow for a small molecule therapeutic candidate like this compound.
Caption: Quality control workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Recent trends in the impurity profile of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC-MS/MS assay coupled with carboxylic acid magnetic bead affinity capture to quantitatively measure cationic host defense peptides (HDPs) in complex matrices with application to preclinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Addressing Poor Cell Permeability of (R)-I-BET762 Carboxylic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (R)-I-BET762 carboxylic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to its poor cell permeability.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its cell permeability a concern?
This compound is the active metabolite of the BET inhibitor, Molibresib (I-BET762, GSK525762A). It functions as a potent inhibitor of the bromodomain and extra-terminal domain (BET) family of proteins, particularly BRD4, by binding to the acetyl-lysine binding pockets.[1][2][3] The carboxylic acid moiety is crucial for its inhibitory activity.
However, like many acidic compounds, this compound is expected to exhibit poor cell permeability . At physiological pH (around 7.4), the carboxylic acid group is predominantly ionized (deprotonated), leading to a negative charge.[4] This charge significantly hinders its ability to passively diffuse across the lipophilic cell membrane.
Q2: What are the expected physicochemical properties of this compound that contribute to its low permeability?
Based on its structure, the following physicochemical properties are anticipated:
-
Low Lipophilicity: The computed XLogP3 for I-BET762 carboxylic acid is 1.6, indicating relatively low lipophilicity.[5] Generally, compounds with low logP values have difficulty partitioning into the lipid bilayer of cell membranes.
-
Ionization at Physiological pH: Carboxylic acids typically have a pKa in the range of 3.5-4.5.[4] At a physiological pH of 7.4, the molecule will be mostly in its ionized, less permeable form.
These properties combined suggest that the apparent permeability coefficient (Papp) for this compound is likely to be low. Based on data for other small molecule carboxylic acids with similar properties, the Papp value is estimated to be in the low range (< 1 x 10⁻⁶ cm/s) in a Caco-2 permeability assay.
Q3: How does poor cell permeability of the carboxylic acid metabolite affect my in vitro experiments?
Poor cell permeability of the active carboxylic acid form can lead to a discrepancy between its potent enzymatic inhibition and its cellular activity. You might observe high potency in a cell-free assay (e.g., FRET-based binding assay) but significantly weaker effects in cell-based assays that require the compound to cross the cell membrane to reach its intracellular target. This can lead to an underestimation of the compound's potential efficacy.
Q4: What are the primary strategies to overcome the poor cell permeability of this compound?
The two main strategies to enhance the cellular uptake of this compound are:
-
Prodrug Approach: This involves masking the polar carboxylic acid group with a lipophilic moiety, most commonly by forming an ester. This ester prodrug is more lipophilic and can more readily cross the cell membrane. Once inside the cell, endogenous esterases cleave the ester bond, releasing the active carboxylic acid.
-
Formulation Strategies: This approach involves co-administering the compound with permeation enhancers or using advanced formulation techniques like nanoformulations (e.g., solid lipid nanoparticles) to improve its transport across the cell membrane.
II. Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with this compound and its derivatives.
| Problem | Possible Cause | Recommended Solution |
| High potency in biochemical assays, but weak or no activity in cell-based assays. | Poor cell permeability of the carboxylic acid form. The compound is not reaching its intracellular target (BET proteins in the nucleus) in sufficient concentrations. | 1. Synthesize and test an ester prodrug: A simple methyl or ethyl ester of this compound can significantly improve cell permeability. See the experimental protocols section for a general synthesis approach. 2. Use a commercially available ester prodrug: If available, obtain a more cell-permeable version of the inhibitor. 3. Increase incubation time and/or concentration: While not ideal, using higher concentrations or longer incubation times in your cell-based assays may help to achieve a sufficient intracellular concentration. However, be cautious of potential off-target effects and cytotoxicity. |
| Inconsistent results in cell-based assays across different experiments. | Variability in the rate of prodrug conversion to the active carboxylic acid due to differences in cellular esterase activity. | 1. Use a stable and well-characterized cell line: Ensure consistent cell passage number and culture conditions. 2. Pre-incubate the prodrug: Allow sufficient time for the prodrug to be internalized and converted to the active form. A time-course experiment can help determine the optimal pre-incubation time. |
| Low apparent permeability (Papp) value in PAMPA or Caco-2 assays. | The inherent physicochemical properties of the carboxylic acid (low lipophilicity, ionization). | 1. Test an ester prodrug: This is the most direct way to demonstrate the impact of masking the carboxylic acid on permeability. 2. Incorporate permeation enhancers in the assay buffer: For Caco-2 assays, the inclusion of certain excipients can improve paracellular transport, though this may not be representative of the intended mechanism of action. |
| Compound precipitates in the assay medium. | Low aqueous solubility of the compound, which can be a problem for more lipophilic prodrugs. | 1. Use a co-solvent: A small percentage of DMSO (typically <1%) is often used to aid solubility. Ensure the final DMSO concentration is consistent across all experiments and does not affect cell viability. 2. Prepare fresh solutions: Do not use old stock solutions where the compound may have precipitated. |
III. Data Presentation
The following table summarizes the expected permeability of this compound and a hypothetical ester prodrug, based on general principles and data for similar compounds.
| Compound | Structure | Expected LogP | Expected Permeability Classification | Estimated Papp (Caco-2) (x 10⁻⁶ cm/s) |
| This compound | (Structure with -COOH) | ~1.6 | Low | < 1.0 |
| (R)-I-BET762 ethyl ester | (Structure with -COOEt) | > 2.5 | Moderate to High | 1.0 - 10.0 |
IV. Experimental Protocols
A. General Protocol for Ester Prodrug Synthesis
This protocol describes a general method for the synthesis of an ethyl ester prodrug of this compound.
-
Dissolution: Dissolve this compound in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or N,N-dimethylformamide).
-
Activation: Add a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).
-
Esterification: Add an excess of anhydrous ethanol (B145695) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature until completion, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Filter the reaction mixture to remove any precipitated urea (B33335) byproduct (if DCC is used). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
-
Characterization: Confirm the structure and purity of the final ester prodrug by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
B. Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method to predict passive membrane permeability.
-
Plate Preparation: Use a 96-well filter plate (donor plate) and a 96-well acceptor plate.
-
Membrane Formation: Coat the filter membrane of the donor plate with a lipid solution (e.g., 2% w/v phosphatidylcholine in dodecane).
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Dilute the stock solution in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to the final desired concentration (e.g., 100 µM).
-
Assay Setup: Add the compound solution to the donor wells. Add fresh buffer to the acceptor wells.
-
Incubation: Assemble the donor and acceptor plates and incubate at room temperature for a defined period (e.g., 4-18 hours).
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Calculation of Papp: Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca(t) / Ceq))
Where:
-
Vd = volume of the donor well
-
Va = volume of the acceptor well
-
A = area of the membrane
-
t = incubation time
-
Ca(t) = concentration in the acceptor well at time t
-
Ceq = equilibrium concentration
-
C. Caco-2 Permeability Assay
The Caco-2 assay is a cell-based model that mimics the human intestinal epithelium and can assess both passive and active transport.
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. A TEER value >250 Ω·cm² is generally considered acceptable.
-
Compound Preparation: Prepare a dosing solution of the test compound in a transport buffer (e.g., Hank's Balanced Salt Solution, HBSS, at pH 7.4) at the desired concentration.
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
Add the compound dosing solution to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.
-
-
Sample Analysis: Analyze the concentration of the compound in the collected samples using LC-MS/MS.
-
Calculation of Papp: The apparent permeability coefficient (Papp) is calculated using the formula:
Papp = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt = the rate of appearance of the compound in the receiver chamber
-
A = the surface area of the filter membrane
-
C₀ = the initial concentration of the compound in the donor chamber
-
V. Visualizations
Signaling Pathway
Caption: Mechanism of BET inhibition by this compound.
Experimental Workflow
References
- 1. Increasing membrane permeability of carboxylic acid-containing drugs using synthetic transmembrane anion transporters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. peerj.com [peerj.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Linker Length for (R)-I-BET762 Carboxylic Acid PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the linker length of (R)-I-BET762 carboxylic acid-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the linker in a PROTAC?
A PROTAC molecule consists of three components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] The linker is not just a spacer but an active component that influences the PROTAC's biological activity.[1] Its main role is to facilitate the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for the subsequent ubiquitination and degradation of the target protein.[1][2] The linker's length, rigidity, and chemical composition determine the relative orientation and proximity of the POI and the E3 ligase within this complex.[1]
Q2: What is the optimal linker length for an (R)-I-BET762 PROTAC?
There is no universal optimal linker length; it must be empirically determined for each specific POI and E3 ligase pair.[1][3] However, most successful PROTACs feature linkers ranging from 7 to 29 atoms in length.[3][4] For some systems, a minimum linker length is necessary to observe any degradation.[3][4] The optimal length allows for maximal interaction between the POI (e.g., BRD4 for I-BET762) and the recruited E3 ligase, leading to efficient ubiquitination and degradation.[][6]
Q3: What are the common types of linkers used in PROTAC design?
The most common linker motifs are polyethylene (B3416737) glycol (PEG) and alkyl chains of varying lengths.[4]
-
Alkyl Linkers: These provide stable connectivity and a degree of flexibility.[]
-
PEG Linkers: Known for their excellent water solubility, PEG linkers can enhance the solubility and cell permeability of the PROTAC molecule.[][8]
-
Rigid Linkers: Motifs like piperazine/piperidine rings or alkynes can be incorporated to reduce the flexibility of the linker.[1][4] This can pre-organize the PROTAC into a favorable conformation for ternary complex formation and improve selectivity.[1]
Q4: How does linker composition affect the physicochemical properties of a PROTAC?
The chemical makeup of the linker significantly impacts a PROTAC's drug-like properties.[1][]
-
Solubility: Incorporating polar functional groups, such as the ether oxygens in PEG linkers, can improve aqueous solubility.[1][3]
-
Cell Permeability: Balancing hydrophilicity and lipophilicity is crucial for cell permeability.[1][3] While PROTACs are large molecules, modulating the linker's properties can improve their ability to cross the cell membrane.[3]
-
Metabolic Stability: Linkers should be designed to avoid structural motifs that are easily metabolized by enzymes to prolong their half-life in vivo.[]
Q5: What is the "hook effect" in PROTAC experiments?
The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the degradation efficiency decreases at very high concentrations of the PROTAC.[1] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-POI or PROTAC-E3 ligase) rather than the productive ternary complex.[1] To mitigate this, it is essential to perform a full dose-response curve to identify the optimal concentration range for degradation.[9][10]
Troubleshooting Guide
This guide addresses specific issues that may arise during the optimization of this compound PROTACs.
Problem 1: No or weak degradation of the target protein (e.g., BRD4) is observed.
This is a common challenge in PROTAC development. The lack of degradation can stem from several factors related to the linker and the overall experimental setup.
-
Possible Cause 1: Suboptimal Linker Length.
-
Explanation: The linker may be too short, causing steric hindrance and preventing the formation of the ternary complex, or too long, leading to unproductive binding.[1][11]
-
Solution: Synthesize a library of PROTACs with systematically varied linker lengths (e.g., by adding or removing PEG or alkyl units) to find the optimal distance for ternary complex formation.[3]
-
-
Possible Cause 2: Poor Cell Permeability.
-
Explanation: Due to their size, PROTACs may not efficiently cross the cell membrane to reach their intracellular target.[3][12]
-
Solution: Modify the linker's composition to achieve a better balance of hydrophilicity and lipophilicity.[3] For instance, incorporating PEG units can enhance solubility.[] Confirm target engagement inside the cell using assays like the Cellular Thermal Shift Assay (CETSA).[3][13]
-
-
Possible Cause 3: Inefficient Ternary Complex Formation.
-
Explanation: The linker's flexibility and chemical nature may not support a stable ternary complex.[3][]
-
Solution: Experiment with linkers of varying rigidity.[3] Directly measure the formation and stability of the ternary complex using biophysical techniques such as Surface Plasmon Resonance (SPR) or NanoBRET assays.[3][14]
-
-
Possible Cause 4: Low E3 Ligase Expression.
-
Explanation: The chosen cell line may not express sufficient levels of the E3 ligase being recruited (e.g., VHL or Cereblon).[15]
-
Solution: Verify the expression level of the E3 ligase in your cell model via Western blot or qPCR.[12] Select a cell line known to have high expression of the relevant E3 ligase.[15]
-
Problem 2: The observed Dmax (maximum degradation) is low.
-
Possible Cause 1: Inefficient Ubiquitination.
-
Explanation: Even if a ternary complex forms, the orientation of the E3 ligase relative to the target protein may not be optimal for the transfer of ubiquitin.
-
Solution: Further optimize the linker's length and attachment points to improve the geometry of the ternary complex.[] Perform an in-cell ubiquitination assay to confirm that the target protein is being ubiquitinated upon PROTAC treatment.[15][16]
-
-
Possible Cause 2: Rapid Target Protein Synthesis.
-
Explanation: The rate of protein degradation is being outpaced by the rate of new protein synthesis.
-
Solution: Perform a time-course experiment to determine the optimal treatment duration for observing maximum degradation.[12][17] It's possible that maximum degradation occurs at an earlier or later time point.[18]
-
Problem 3: The observed DC50 (half-maximal degradation concentration) is high.
-
Possible Cause 1: Low Ternary Complex Cooperativity.
-
Explanation: Cooperativity is the extent to which the binding of one protein partner to the PROTAC influences the binding of the other. Positive cooperativity, where the formation of a binary complex enhances the binding of the third partner, leads to more potent degradation. The linker is key to achieving this.[1]
-
Solution: Systematically modify the linker to enhance favorable protein-protein interactions between the target and the E3 ligase.[3] Use biophysical assays to quantify the cooperativity of your PROTACs.[3]
-
-
Possible Cause 2: Suboptimal Linker Attachment Points.
-
Explanation: The position where the linker is attached to the (R)-I-BET762 warhead and the E3 ligase ligand is crucial for maintaining their binding affinities and for the correct orientation within the ternary complex.[3][]
-
Solution: Analyze the solvent-exposed regions of the ligand-protein interaction interfaces to identify optimal attachment points that minimize disruption of binding.[]
-
Quantitative Data Presentation
The following table provides an example of how to present quantitative data when comparing (R)-I-BET762-based PROTACs with varying PEG linker lengths for the degradation of BRD4.
| PROTAC Compound | Linker Composition | Linker Length (atoms) | BRD4 DC50 (nM) | BRD4 Dmax (%) |
| I-BET762-PEG2-VHL | 2x PEG units | 8 | >1000 | <10 |
| I-BET762-PEG3-VHL | 3x PEG units | 11 | 250 | 65 |
| I-BET762-PEG4-VHL | 4x PEG units | 14 | 50 | 92 |
| I-BET762-PEG5-VHL | 5x PEG units | 17 | 85 | 88 |
| I-BET762-PEG6-VHL | 6x PEG units | 20 | 150 | 75 |
This is example data. Actual results will vary depending on the specific constructs and experimental conditions.
Visualizations of Workflows and Pathways
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: Experimental workflow for optimizing PROTAC linker length.
Caption: A decision tree for troubleshooting lack of target degradation.
Detailed Experimental Protocols
Protocol 1: Western Blot Analysis of BRD4 Degradation
This protocol outlines the steps for treating cells with an (R)-I-BET762-based PROTAC and analyzing BRD4 protein levels via Western blot.[19]
-
Cell Seeding and Treatment:
-
Seed cells (e.g., THP-1, MDA-MB-231) in 6-well plates to achieve 70-80% confluency at the time of harvest.[19]
-
Allow cells to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 16-24 hours).[19] Include a vehicle control (e.g., DMSO).[19]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells once with ice-cold PBS.[19]
-
Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[20]
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.[19]
-
Collect the supernatant and determine the protein concentration using a BCA assay.[19]
-
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer and Immunoblotting:
-
Transfer proteins to a PVDF membrane.[19]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[19]
-
Incubate the membrane overnight at 4°C with a primary antibody against BRD4.[19] Also, probe a separate membrane or the same one (after stripping) for a loading control (e.g., GAPDH, α-Tubulin).[15]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
-
Detection and Analysis:
-
Apply an ECL substrate and capture the chemiluminescent signal using an imaging system.[19]
-
Quantify band intensities using densitometry software.[20]
-
Normalize the BRD4 band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[15][20]
-
Protocol 2: In-Cell Ubiquitination Assay (via Immunoprecipitation)
This protocol confirms that the PROTAC-mediated degradation of BRD4 is dependent on ubiquitination.[15][21]
-
Cell Treatment:
-
Immunoprecipitation (IP):
-
Lyse cells as described in the Western blot protocol.
-
Pre-clear the lysate with Protein A/G agarose (B213101) beads.[20]
-
Add a primary antibody against BRD4 to the supernatant and incubate overnight at 4°C.[20]
-
Add fresh Protein A/G beads to pull down the antibody-antigen complexes.[20]
-
Wash the beads extensively to remove non-specific binders.[20]
-
-
Elution and Western Blot:
-
Elute the immunoprecipitated proteins by boiling in Laemmli sample buffer.[20]
-
Perform a Western blot on the eluted samples as described above.
-
Probe the membrane with an anti-ubiquitin antibody.[15][20] A high molecular weight smear or laddering pattern in the PROTAC-treated lane indicates poly-ubiquitinated BRD4.[15]
-
References
- 1. chempep.com [chempep.com]
- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 12. benchchem.com [benchchem.com]
- 13. The Quest for Oral PROTAC drugs: Evaluating the Weaknesses of the Screening Pipeline - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. benchchem.com [benchchem.com]
- 16. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - US [thermofisher.com]
- 17. benchchem.com [benchchem.com]
- 18. youtube.com [youtube.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (R)-I-BET762 Carboxylic Acid Stability and Degradation
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying potential degradation byproducts of (R)-I-BET762 carboxylic acid. Given the limited publicly available data on the specific degradation pathways of this molecule, this guide focuses on a systematic approach to identifying and characterizing degradation products through forced degradation studies and modern analytical techniques.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound, also known as (R)-Molibresib carboxylic acid, is a derivative of the potent BET bromodomain inhibitor I-BET762 (GSK525762). The carboxylic acid form is often utilized as a warhead ligand for conjugation in Proteolysis Targeting Chimeras (PROTACs) to induce the degradation of BET proteins like BRD4.[][2][3] Understanding its chemical stability is crucial for ensuring the quality, efficacy, and safety of experimental results and any potential therapeutic applications. Degradation can lead to a loss of potency, altered biological activity, or the formation of potentially toxic byproducts.
Q2: What are the likely degradation pathways for this compound?
While specific degradation byproducts for this compound are not extensively documented in public literature, based on its chemical structure—a complex heterocyclic system containing amide-like functionalities (within the triazolobenzodiazepine core)—potential degradation pathways include:
-
Hydrolysis: The benzodiazepine (B76468) ring system, particularly the lactam-like structures, could be susceptible to hydrolysis under acidic or basic conditions. Hydrolysis of amide bonds is a common degradation pathway for many pharmaceuticals.[4][5][6]
-
Oxidation: The molecule may be susceptible to oxidation at various positions, particularly if exposed to oxidative stress (e.g., peroxides, light, atmospheric oxygen).
-
Photodegradation: Exposure to light, especially UV radiation, can induce degradation of complex organic molecules.
Q3: How can I identify the degradation byproducts of this compound in my experiments?
A systematic approach using forced degradation (or stress testing) studies is the standard method for identifying potential degradation products. This involves subjecting a solution of the compound to various stress conditions to accelerate degradation and then analyzing the resulting mixture to identify the newly formed impurities.[7]
Troubleshooting Guide: Investigating Degradation Byproducts
Issue: I suspect my sample of this compound is degrading.
Solution: Perform a systematic analysis to confirm degradation and identify the byproducts.
Step 1: Conduct Forced Degradation Studies
The goal of forced degradation is to generate potential degradation products that might form under various storage and handling conditions.
Experimental Protocol: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol) at a known concentration (e.g., 1 mg/mL).[8]
-
Stress Conditions: Aliquot the stock solution and subject it to the following stress conditions. Include a control sample stored under ideal conditions (e.g., -20°C, protected from light).
Stress Condition Typical Protocol Acidic Hydrolysis Mix with 0.1 M HCl and incubate at 60°C for 24-48 hours. Basic Hydrolysis Mix with 0.1 M NaOH and incubate at 60°C for 24-48 hours. Oxidative Degradation Mix with 3% H₂O₂ and store at room temperature for 24-48 hours. Thermal Degradation Incubate the solid compound or a solution at elevated temperatures (e.g., 80°C) for 48-72 hours. Photodegradation Expose a solution to UV light (e.g., 254 nm) and visible light for an extended period. -
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, including the control, using a suitable analytical method (see Step 2).
Step 2: Analytical Method for Impurity Profiling
A stability-indicating analytical method is required to separate the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) coupled with a UV detector is the most common technique.[9][10]
Experimental Protocol: HPLC Method Development for Impurity Profiling
-
Column Selection: A C18 reverse-phase column is a good starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically effective.
-
Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths to ensure all impurities are detected.
-
Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and sensitivity according to ICH guidelines.[11]
Step 3: Identification and Characterization of Byproducts
Once degradation products are separated by HPLC/UPLC, their structures need to be elucidated.
Techniques for Structural Elucidation:
| Analytical Technique | Information Provided |
| LC-Mass Spectrometry (LC-MS) | Provides the molecular weight of the degradation products and fragmentation patterns, which are crucial for structural identification.[7][12] |
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, allowing for the determination of the elemental composition of the byproducts.[10] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | After isolation of the impurity (e.g., by preparative HPLC), NMR provides detailed structural information to confirm the exact chemical structure.[7][9] |
Visualizing the Workflow
Workflow for Identifying Degradation Byproducts
A generalized workflow for the identification of degradation byproducts.
Logical Relationship for Forced Degradation Studies
Logical flow from the parent compound to potential degradation products under various stress conditions.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. google.com [google.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. tribioscience.com [tribioscience.com]
- 9. biotech-spain.com [biotech-spain.com]
- 10. ijprajournal.com [ijprajournal.com]
- 11. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biomedres.us [biomedres.us]
dealing with batch-to-batch variability of (R)-I-BET762 carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential batch-to-batch variability of (R)-I-BET762 carboxylic acid.
Troubleshooting Guide: Investigating Batch-to-Batch Variability
Batch-to-batch variability in small molecules like this compound can arise from inconsistencies in manufacturing, raw materials, or handling.[1][2][3][4] This guide provides a structured approach to identifying and resolving common issues.
Table 1: Troubleshooting Common Issues
| Observed Issue | Potential Root Cause(s) | Recommended Action(s) & Analytical Protocol(s) |
| Inconsistent Biological Activity (e.g., variable IC50 values) | Purity differences, presence of active/inactive impurities, degradation of the compound, incorrect concentration of the solution. | 1. Confirm Identity and Purity: Use LC-MS and ¹H NMR to verify the chemical structure and HPLC to determine the purity of each batch.2. Quantify Compound: Use a validated analytical method like quantitative NMR (qNMR) or HPLC with a certified reference standard to accurately determine the concentration of your stock solutions.3. Assess for Degradation: Re-run purity analysis on older batches to check for degradation products. |
| Poor Solubility or Different Dissolution Rates | Different polymorphic forms (crystallinity), presence of insoluble impurities, variations in particle size. | 1. Solid-State Analysis: Perform X-Ray Powder Diffraction (XRPD) to identify the crystalline form of each batch.2. Microscopic Examination: Visually inspect the material under a microscope to assess particle size and morphology.3. Purity Analysis: Use HPLC to check for insoluble impurities that may be present. |
| Variations in Physical Appearance (e.g., color, texture) | Presence of colored impurities, different solvent content, variations in crystalline form. | 1. Purity Analysis: Use HPLC-UV/Vis to detect and identify potential colored impurities.2. Residual Solvent Analysis: Use Gas Chromatography (GC) or ¹H NMR to quantify residual solvents from the synthesis.3. Solid-State Analysis: Perform XRPD to check for differences in crystallinity. |
| Unexpected Peaks in Analytical Data (HPLC, LC-MS, NMR) | Impurities from starting materials, side-products from synthesis, degradation products, or residual solvents. | 1. Impurity Identification: Use high-resolution LC-MS/MS to obtain the mass and fragmentation pattern of the unknown peak for structural elucidation.2. NMR Analysis: Use 2D NMR techniques (e.g., COSY, HSQC) to help identify the structure of the impurity.3. Review Synthesis Route: Examine the synthesis and purification steps for potential sources of the observed impurity.[5][6][7] |
Frequently Asked Questions (FAQs)
Q1: What is batch-to-batch variability and why is it a concern?
Q2: How can I proactively manage potential variability when receiving a new batch of this compound?
A2: It is crucial to characterize each new batch upon receipt. We recommend performing a set of baseline analytical tests to confirm the identity, purity, and solid-state form of the compound. This data should be compared to the Certificate of Analysis (CoA) provided by the supplier and to data from previous batches. A data-centric approach to tracking batch performance is a key component of robust research.[4]
Q3: The IC50 of my compound varies between experiments. How do I know if this is due to the compound batch or my assay?
A3: First, verify the integrity and concentration of your current batch of this compound using the protocols outlined in the Troubleshooting Guide. If the compound's quality is confirmed, then investigate the experimental conditions. Factors such as cell line passage number, reagent variability, and incubation times can all contribute to shifts in IC50 values. Running a reference compound in parallel can help distinguish between compound-specific and assay-specific variability.
Q4: What is polymorphism and how can it affect my experiments?
A4: Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs can have different physical properties, including solubility and dissolution rate. This can affect the bioavailability of the compound in cell-based assays and in vivo studies, leading to variable results even if the purity of the compound is high. XRPD is the primary technique used to identify the polymorphic form.
Q5: The supplier's Certificate of Analysis (CoA) shows high purity. Is that sufficient?
A5: While the CoA is an important document, it is good practice to perform in-house verification of critical parameters like identity and purity. The CoA may not include information on all potential variables, such as the specific polymorphic form or the presence of trace impurities that might be biologically active.
Data Presentation for Batch Comparison
To effectively manage batch-to-batch variability, it is essential to maintain a detailed record of the analytical data for each batch used in your research.
Table 2: Comparative Data Log for this compound Batches
| Parameter | Batch A (Lot #XXXXX) | Batch B (Lot #YYYYY) | Batch C (Lot #ZZZZZ) | Acceptance Criteria |
| Appearance | White to off-white solid | White to off-white solid | White to off-white solid | Conforms to description |
| Purity by HPLC (%) | 99.5 | 99.2 | 99.6 | ≥ 98.0% |
| Identity by ¹H NMR | Conforms to structure | Conforms to structure | Conforms to structure | Conforms to reference |
| Identity by LC-MS (m/z) | [M+H]⁺ = Expected Value | [M+H]⁺ = Expected Value | [M+H]⁺ = Expected Value | Matches theoretical mass |
| Polymorphic Form (XRPD) | Form I | Form I | Form I | Consistent with reference |
| Residual Solvents (%) | < 0.1 | < 0.1 | < 0.1 | < 0.5% total |
| Biological Activity (IC50) | 250 nM | 265 nM | 245 nM | Within 2-fold of reference |
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Objective: To determine the purity of this compound and detect any impurities.
-
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of Mobile Phase A and B.
-
Injection Volume: 10 µL.
-
Analysis: Integrate all peaks and calculate the area percent of the main peak relative to the total peak area.
-
2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
-
Objective: To confirm the molecular weight of this compound.
-
Methodology:
-
Use the same HPLC conditions as described above.
-
The outlet of the HPLC is connected to a mass spectrometer (e.g., a quadrupole or ion trap).[12][13]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Range: m/z 100-1000.
-
Analysis: Confirm the presence of the expected [M+H]⁺ ion for this compound.
-
3. ¹H NMR for Structural Confirmation
-
Objective: To confirm the chemical structure of this compound.
-
Methodology:
-
Sample Preparation: Dissolve 2-5 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Experiment: Run a standard proton NMR experiment.
-
Analysis: Compare the resulting spectrum to a reference spectrum or the expected chemical shifts, integrations, and coupling patterns for the molecule.
-
4. X-Ray Powder Diffraction (XRPD) for Solid-State Analysis
-
Objective: To characterize the crystalline form of the solid material.
-
Methodology:
-
Sample Preparation: Lightly grind the sample to a fine powder.
-
Instrument: A powder X-ray diffractometer.
-
Scan Range: Typically 2θ from 2° to 40°.
-
Analysis: Compare the diffraction pattern (peak positions and relative intensities) to those of known polymorphic forms or previous batches to identify any differences.
-
Visualizations
Caption: Troubleshooting workflow for batch variability.
Caption: I-BET762 signaling pathway.[14][15][16]
Caption: Analytical workflow for new batch qualification.
References
- 1. youtube.com [youtube.com]
- 2. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 3. agilent.com [agilent.com]
- 4. zaether.com [zaether.com]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, and fungicidal activity of novel carboxylic acid amides represented by N-benzhydryl valinamode carbamates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Batch-to-Batch and Within-Subject Variability: What Do We Know and How Do These Variabilities Affect Clinical Pharmacology and Bioequivalence? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of the carboxylic acid functionality by using electrospray ionization and ion-molecule reactions in a modified linear quadrupole ion trap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chemoprevention of preclinical breast and lung cancer with the bromodomain inhibitor I-BET 762 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
assay interference with (R)-I-BET762 carboxylic acid
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using the BET bromodomain inhibitor (R)-I-BET762 and its active carboxylic acid metabolite.
Frequently Asked Questions (FAQs)
Q1: Why is the IC50 value of my I-BET762 much higher in my cell-based assay compared to my biochemical assay (e.g., TR-FRET)?
A: This is a common and expected observation. I-BET762 is typically supplied as an ethyl ester, which acts as a prodrug. This ester form has higher membrane permeability, allowing it to enter cells effectively. Once inside the cell, endogenous enzymes called esterases hydrolyze the ester to produce the active (R)-I-BET762 carboxylic acid, which is the species that binds to the BET bromodomain target.[1]
The carboxylic acid metabolite itself has poor cell permeability.[2][3] Therefore, a discrepancy can arise due to:
-
Biochemical Assays: These assays (like TR-FRET or AlphaScreen) are cell-free. If your compound has already been hydrolyzed to the carboxylic acid, it will show high potency. The parent ester may show lower potency as it needs to be converted to the acid first, or if the assay buffer conditions cause slow hydrolysis.
-
Cell-Based Assays: The efficiency of the conversion from the ester prodrug to the active acid can vary depending on the cell line's metabolic activity and the incubation time.[4] Inefficient conversion will result in a lower intracellular concentration of the active inhibitor, leading to a higher apparent IC50.
Q2: I'm observing high background noise or a weak signal in my proximity-based assay (TR-FRET/AlphaScreen). Could my compound be interfering?
A: Yes, assay interference is possible. While (R)-I-BET762 and its carboxylic acid are not commonly reported as Pan-Assay Interference Compounds (PAINS), the carboxylic acid moiety or impurities could potentially interfere.[5][6]
For TR-FRET Assays:
-
Compound Fluorescence: The compound itself might be fluorescent at the excitation or emission wavelengths of the donor (e.g., Europium, 320 nm excitation) or acceptor (e.g., APC, 665 nm emission), leading to high background.[7]
-
Light Scattering: Compound precipitation at high concentrations can scatter light and interfere with signal reading. I-BET762 and its acid metabolite may have limited aqueous solubility.[8]
For AlphaScreen Assays:
-
Technology-Specific Interference: AlphaScreen technology is sensitive to compounds that can quench singlet oxygen, are colored, or act as biotin (B1667282) mimetics.[9][10]
-
Promiscuous Inhibition: Some compounds, particularly those with reactive functional groups, can promiscuously inhibit assay components.[5] A counterscreen using just the donor and acceptor beads (e.g., streptavidin donor and biotinylated acceptor) can help identify this type of interference.[9]
Q3: The potency of my I-BET762 solution seems to decrease over time, especially when diluted in aqueous assay buffer. What is happening?
A: The parent I-BET762 ester is susceptible to hydrolysis, a chemical reaction with water that converts it into the carboxylic acid.[11][12] The rate of this hydrolysis is dependent on:
-
pH: Hydrolysis can be catalyzed by acidic or basic conditions.[12] Ensure your assay buffer pH is stable and ideally near neutral (pH 7.4).
-
Temperature: Higher temperatures can accelerate the rate of hydrolysis.[8]
-
Storage: Prepare fresh dilutions of the compound from a frozen, anhydrous DMSO stock for each experiment.[13] Avoid repeated freeze-thaw cycles of aqueous solutions. Storing stock solutions at -80°C is recommended.[13]
Q4: How can I verify the integrity of my I-BET762 compound and check for the presence of the carboxylic acid metabolite?
A: The most reliable method is Liquid Chromatography-Mass Spectrometry (LC-MS). This analytical technique can separate the parent ester from the more polar carboxylic acid metabolite and confirm the identity and purity of each species by their mass-to-charge ratio. This is a crucial quality control step if you suspect compound degradation or if you are observing inconsistent results.
Data & Physicochemical Properties
The conversion of the I-BET762 ester to its carboxylic acid metabolite significantly alters its properties, which can explain differences in assay performance.
| Property | (R)-I-BET762 (Ester Prodrug) | (R)-I-BET762 (Carboxylic Acid) | Rationale for Assay Interference |
| Target Affinity (BRD4) | Lower (Indirect) | High (Direct binder)[13][] | Biochemical assays directly measuring binding will be most sensitive to the acid form. |
| Cell Permeability | High | Low[2][3] | Leads to potency discrepancies between biochemical and cell-based assays. |
| Aqueous Solubility | Low | Higher (as a salt) | Precipitation in aqueous buffers can cause light scattering and assay artifacts.[8] |
| Hydrolytic Stability | Labile (hydrolyzes to acid)[1][11] | Stable | Inconsistent results if ester hydrolysis occurs during the experiment. |
| Potential for Interference | Low | Moderate | The carboxylic acid group is more polar and could potentially interact non-specifically with assay reagents.[2] |
Troubleshooting & Experimental Protocols
Diagram: BET Inhibition Signaling Pathway
The following diagram illustrates the mechanism of action for BET inhibitors.
Caption: Mechanism of BET inhibition by this compound.
Diagram: Troubleshooting Workflow for Discrepant Results
Use this workflow if you observe a significant difference between biochemical and cellular assay results.
Caption: Logical workflow for troubleshooting I-BET762 assay discrepancies.
Protocol 1: General TR-FRET Bromodomain Binding Assay
This protocol provides a template for a competitive binding assay to measure a compound's ability to disrupt the interaction between a BET bromodomain (e.g., BRD4) and an acetylated histone peptide.
-
Reagents & Setup:
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 1 mM TCEP, 0.05% Tween-20, pH 7.5.[15]
-
Proteins: His-tagged BRD4 protein and a biotinylated acetylated histone H4 peptide (e.g., H4K5acK8acK12acK16ac).
-
Detection Reagents: Europium-conjugated anti-His antibody (Donor) and Streptavidin-conjugated Allophycocyanin (APC) (Acceptor).[7]
-
Plate: Low-volume 384-well white plate.
-
-
Procedure:
-
Prepare a serial dilution of the test compound (I-BET762 or its carboxylic acid) in DMSO, then dilute into assay buffer. Keep the final DMSO concentration below 0.5%.[8]
-
Add 5 µL of the compound dilution to the assay plate wells. Include "no inhibitor" (DMSO vehicle) and "maximum inhibition" controls.
-
Add 5 µL of a mix containing His-BRD4 and the biotinylated histone peptide to the wells.
-
Incubate for 30-60 minutes at room temperature.[16]
-
Add 10 µL of a mix containing the Eu-anti-His and SA-APC detection reagents.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET enabled plate reader. Excite at ~320-340 nm and measure emission at 615 nm (Europium) and 665 nm (APC).[17]
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm) * 10,000.
-
Normalize the data to controls and plot the dose-response curve to determine the IC50 value.
-
Protocol 2: General AlphaScreen Interference Counterscreen
This protocol helps determine if a compound directly interferes with the AlphaScreen bead technology.
-
Reagents & Setup:
-
Procedure:
-
Prepare a serial dilution of the test compound in assay buffer.
-
Add 5 µL of the compound dilution to the wells.
-
Add 5 µL of a solution containing the Streptavidin Donor beads.
-
Incubate for 30 minutes at room temperature.
-
Add 5 µL of a solution containing the biotinylated Acceptor beads.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read on an AlphaScreen-capable plate reader.
-
-
Data Analysis:
-
A dose-dependent decrease in the AlphaScreen signal indicates that the compound is interfering with the bead technology itself (e.g., by quenching singlet oxygen or mimicking biotin) and is a potential false positive.[10]
-
Protocol 3: General Cell-Based Proliferation Assay (ATP Measurement)
This protocol measures cell viability by quantifying ATP levels, an indicator of metabolically active cells.
-
Reagents & Setup:
-
Cell Line: A cancer cell line known to be sensitive to BET inhibition (e.g., MOLM-13, MV4-11).[19]
-
Culture Medium: Appropriate medium supplemented with serum.
-
Reagent: An ATP detection reagent such as CellTiter-Glo®.
-
Plate: 96-well or 384-well solid white, clear-bottom tissue culture plate.
-
-
Procedure:
-
Seed cells at an appropriate density and allow them to adhere or stabilize for 24 hours.
-
Treat cells with a serial dilution of I-BET762 (the ester form). Ensure the final DMSO concentration is consistent across all wells and is typically ≤0.5%.[8] Include a vehicle-only control.
-
Incubate for 72 hours (or a period appropriate for the cell line's doubling time).[16]
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add the ATP detection reagent according to the manufacturer's instructions (this will lyse the cells).
-
Incubate for 10-15 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescent signal to the vehicle control wells.
-
Plot the dose-response curve and calculate the GI50 (concentration for 50% growth inhibition).
-
Diagram: Prodrug Activation and Property Changes
This diagram illustrates the relationship between the prodrug form and the active acid.
Caption: Conversion of I-BET762 ester prodrug to its active acid form.
References
- 1. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure Property Relationships of Carboxylic Acid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bromodomain inhibitors, JQ1 and I-BET 762, as potential therapies for pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. columbiabiosciences.com [columbiabiosciences.com]
- 8. benchchem.com [benchchem.com]
- 9. High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. carbodiimide.com [carbodiimide.com]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. benchchem.com [benchchem.com]
- 17. A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. AlphaScreen HTS and Live Cell Bioluminescence Resonance Energy Transfer (BRET) Assays for Identification of Tau–Fyn SH3 Interaction Inhibitors for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. BET Inhibitors Reduce Cell Size and Induce Reversible Cell Cycle Arrest in AML - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to BET Inhibitors: Profiling (R)-I-BET762 Carboxylic Acid Against Key Competitors
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of epigenetic research, Bromodomain and Extra-Terminal (BET) inhibitors have emerged as a promising class of therapeutic agents, particularly in oncology. This guide provides an objective comparison of the efficacy of (R)-I-BET762 carboxylic acid and its parent compound, I-BET762 (molibresib, GSK525762A), against other widely studied BET inhibitors, including JQ1, OTX015 (birabresib), and RVX-208 (apabetalone). We present a comprehensive analysis supported by experimental data to aid researchers in selecting the appropriate tool for their specific scientific inquiries.
Mechanism of Action: Disrupting Transcriptional Activation
BET proteins (BRD2, BRD3, BRD4, and the testis-specific BRDT) are epigenetic "readers" that recognize and bind to acetylated lysine (B10760008) residues on histone tails.[1] This interaction is crucial for recruiting transcriptional machinery to promoters and enhancers, thereby activating the expression of key oncogenes such as MYC.[1] BET inhibitors function by competitively binding to the acetyl-lysine binding pockets of BET proteins, displacing them from chromatin and consequently downregulating the transcription of target genes.[2] This leads to cell cycle arrest, senescence, and apoptosis in cancer cells.[1][3]
While most BET inhibitors, including I-BET762, JQ1, and OTX015, are pan-inhibitors that target all BET family members, some newer agents exhibit selectivity.[4] RVX-208, for instance, shows a preferential affinity for the second bromodomain (BD2) of BET proteins.[5]
Quantitative Comparison of In Vitro Efficacy
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values of I-BET762, JQ1, and OTX015 in various cancer cell lines, providing a snapshot of their comparative anti-proliferative activities.
Table 1: IC50 Values of BET Inhibitors in Hematological Malignancies
| Cell Line | Cancer Type | I-BET762 (nM) | JQ1 (nM) | OTX015 (nM) |
| RS4;11 | Acute Lymphoblastic Leukemia | - | - | 34[6] |
| JURKAT | Acute Lymphoblastic Leukemia | - | - | 249[6] |
| OCI-AML3 | Acute Myeloid Leukemia | - | - | 60[6] |
| NOMO-1 | Acute Myeloid Leukemia | - | - | 229[6] |
| NB4 | Acute Myeloid Leukemia | - | - | 233[6] |
| KASUMI-1 | Acute Myeloid Leukemia | - | - | 17[6] |
Table 2: IC50 Values of BET Inhibitors in Solid Tumors
| Cell Line | Cancer Type | I-BET762 (µM) | JQ1 (µM) | OTX015 (µM) |
| 494H (murine) | Osteosarcoma | ~0.5[3] | ~0.2[3] | - |
| 148I (murine) | Osteosarcoma | ~0.4[3] | ~0.2[3] | - |
| OS17 (human) | Osteosarcoma | ~0.3[3] | ~0.15[3] | - |
| LNCaP | Prostate Cancer | - | - | ~0.25[7] |
| DU145 | Prostate Cancer | - | - | >5[7] |
| PC3 | Prostate Cancer | - | - | >5[7] |
Note: IC50 values can vary depending on the specific assay conditions and experimental setup.
This compound: A Tool for PROTAC Development
This compound is the R-enantiomer of a derivative of I-BET762.[8] While it retains inhibitory activity against BRD4 with a reported pIC50 of 5.1, its primary utility in recent research has been as a "warhead" ligand for the development of Proteolysis Targeting Chimeras (PROTACs).[8][9] PROTACs are bifunctional molecules that induce the degradation of a target protein rather than just inhibiting it.
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms and methodologies discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Mechanism of BET inhibitor action on MYC signaling.
Caption: Experimental workflow for cell viability (IC50) assay.
Detailed Experimental Protocols
Cell Viability Assay (MTT or CellTiter-Glo®)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 2,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Inhibitor Treatment: Prepare serial dilutions of the BET inhibitors (e.g., I-BET762, JQ1, OTX015) in the appropriate cell culture medium. Remove the old medium from the plates and add the medium containing the inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours.
-
Viability Assessment:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) and read the absorbance at 570 nm.
-
For CellTiter-Glo® assay: Add CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes at room temperature. Measure the luminescence using a plate reader.[2]
-
-
Data Analysis: Normalize the absorbance or luminescence values to the vehicle control to determine the percentage of cell viability. Plot the viability against the inhibitor concentration and calculate the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of BET inhibitors for 24-72 hours.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Staining: Resuspend the cell pellet in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group compared to the control.
Concluding Remarks
The choice of a BET inhibitor for research purposes depends on the specific experimental context. JQ1, as a pioneering and well-characterized tool compound, remains a valuable reagent for in vitro studies.[1] I-BET762 and OTX015 offer the advantage of oral bioavailability, making them suitable for in vivo animal studies and translational research.[4][10] RVX-208 presents an interesting case with its potential BD2 selectivity, which may offer a different therapeutic window and side-effect profile.[5] this compound, while an active inhibitor, is now more prominently featured as a component for constructing PROTACs, a next-generation approach to targeted protein degradation.
This guide provides a foundational comparison to assist researchers in navigating the growing field of BET inhibition. Further investigation into the specific cellular context and desired experimental outcomes is crucial for making an informed decision.
References
- 1. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. BET inhibitors induce apoptosis through a MYC independent mechanism and synergise with CDK inhibitors to kill osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. selleckchem.com [selleckchem.com]
- 6. oncotarget.com [oncotarget.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating BRD4 Engagement: A Comparative Guide to (R)-I-BET762 Carboxylic Acid and Alternative Probes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the engagement of (R)-I-BET762 carboxylic acid with its target, the bromodomain-containing protein 4 (BRD4). This compound serves as a key warhead for Proteolysis Targeting Chimeras (PROTACs) designed to induce the degradation of BRD4, a critical epigenetic reader and transcriptional regulator implicated in various cancers and inflammatory diseases.
While specific quantitative data for the direct binding of this compound to BRD4 is limited in publicly available literature, its inhibitory activity is established with a pIC50 of 5.1.[1][][3] To provide a thorough comparative analysis, this guide will focus on the well-characterized parent compound, I-BET762 (Molibresib), and the widely studied BRD4 inhibitor, JQ1, along with its carboxylic acid derivative. This comparison offers a valuable proxy for understanding the engagement characteristics of these critical PROTAC components.
Quantitative Data Comparison
The following tables summarize the binding affinities and inhibitory concentrations of I-BET762 and JQ1 for BRD4, as determined by various established assays. This data is essential for comparing the potency and cellular efficacy of these compounds.
Table 1: Biochemical Assay Data for BRD4 Engagement
| Compound | Assay Type | Target | IC50 / Kd (nM) |
| I-BET762 (Molibresib) | AlphaScreen | BRD4(1) | 17 |
| TR-FRET | BRD4(1) | 25 | |
| Isothermal Titration Calorimetry (ITC) | BRD4(1) | 45.6 | |
| (+)-JQ1 | AlphaScreen | BRD4(1) | 77 |
| AlphaScreen | BRD4(2) | 33 | |
| Isothermal Titration Calorimetry (ITC) | BRD4(1) | ~50 | |
| Isothermal Titration Calorimetry (ITC) | BRD4(2) | ~90 | |
| Surface Plasmon Resonance (SPR) | BRD4(1) | 13.7 | |
| JQ1 carboxylic acid | N/A | BRD4 | Potent BET bromodomain inhibitor[4] |
Note: IC50 and Kd values can vary depending on specific assay conditions and experimental setup.
Table 2: Cellular Assay Data for BRD4 Engagement
| Compound | Assay Type | Cell Line | Endpoint | IC50 (nM) |
| I-BET762 (Molibresib) | Cellular Thermal Shift Assay (CETSA) | MM.1S | BRD4 Stabilization | >3 |
| (+)-JQ1 | NanoBRET | HEK293 | BRD4 Target Engagement | Reported as a potent inhibitor |
| FRAP | U2OS | BRD4 Displacement from Chromatin | 500 |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are protocols for three widely used assays to determine BRD4 target engagement.
NanoBRET™ Target Engagement Assay
This assay measures the binding of a compound to a target protein in living cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged BRD4 and a fluorescent tracer that binds to the same target. A test compound will compete with the tracer, leading to a decrease in the BRET signal.
Protocol Outline:
-
Cell Preparation: Transiently transfect HEK293 cells with a vector expressing a NanoLuc®-BRD4 fusion protein.
-
Cell Plating: Seed the transfected cells into 384-well plates.
-
Compound and Tracer Addition: Pre-treat the cells with the NanoBRET™ BRD Tracer, followed by the addition of various concentrations of the test compound (e.g., this compound).
-
Signal Measurement: Add the NanoBRET™ Nano-Glo® Substrate and measure the BRET signal using a plate reader equipped with appropriate filters.
-
Data Analysis: Calculate the IC50 value from the dose-response curve to determine the compound's affinity for BRD4 in a cellular context.
AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is a bead-based proximity assay used to measure the displacement of a biotinylated ligand from a tagged BRD4 protein. Inhibition of this interaction by a test compound results in a decreased signal.
Protocol Outline:
-
Reagent Preparation: Prepare assay buffer and dilute GST-tagged BRD4, a biotinylated histone H4 peptide (or a biotinylated small molecule probe like Bio-JQ1), Streptavidin-coated Donor beads, and anti-GST Acceptor beads.
-
Compound Plating: Serially dilute the test compound in DMSO and add it to a 384-well plate.
-
Reaction Mixture: Add the GST-BRD4 and the biotinylated peptide to the wells and incubate.
-
Bead Addition: Add the Glutathione Acceptor beads and incubate, followed by the addition of Streptavidin Donor beads and a final incubation in the dark.
-
Signal Detection: Read the plate on an AlphaScreen-compatible plate reader.
-
Data Analysis: Normalize the data and plot the inhibition curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA®)
CETSA validates target engagement by measuring the thermal stabilization of a protein upon ligand binding in intact cells or cell lysates.[5][6]
Protocol Outline:
-
Cell Treatment: Treat cultured cells (e.g., A549 or MM.1S) with the test compound or vehicle control.
-
Heating: Heat the cell suspensions or lysates at various temperatures to induce protein denaturation and aggregation.
-
Cell Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Protein Quantification: Quantify the amount of soluble BRD4 in the supernatant using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble BRD4 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Visualizing Pathways and Workflows
Diagrams are essential for understanding complex biological processes and experimental designs. The following visualizations were created using the DOT language for Graphviz.
Caption: BRD4 Signaling and Inhibition by this compound.
Caption: Workflow for Validating BRD4 Target Engagement.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (R)- and (S)-I-BET762 Carboxylic Acid: Unveiling Stereospecificity in BET Bromodomain Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the (R) and (S) enantiomers of I-BET762 carboxylic acid, a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. I-BET762, also known as GSK525762A or Molibresib, is a well-characterized therapeutic agent, and its carboxylic acid derivative serves as a crucial warhead for developing Proteolysis Targeting Chimeras (PROTACs). Understanding the stereochemical requirements for target engagement is paramount for the rational design of effective therapeutics. This guide synthesizes available experimental data to highlight the profound impact of stereochemistry on the biological activity of this compound class.
Introduction to I-BET762 and Stereoisomerism
I-BET762 is a small molecule that competitively binds to the acetyl-lysine recognition pockets of BET bromodomains, particularly BRD4.[1][2] This interaction displaces BET proteins from chromatin, leading to the downregulation of key oncogenes such as MYC and a subsequent reduction in cancer cell proliferation.[3] The structure of I-BET762 contains a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)-I-BET762 and (S)-I-BET762. While these enantiomers have identical physical and chemical properties in an achiral environment, their interactions with chiral biological macromolecules like proteins can differ significantly. This guide focuses on the carboxylic acid derivative of I-BET762, a common modification for PROTAC development, where the fundamental stereospecific interactions with the target protein are expected to be conserved.
Comparative Biological Activity
While direct comparative studies on the carboxylic acid derivatives are not extensively published, the seminal work on the parent compound, I-BET762, provides compelling evidence of high stereospecificity. Research leading to the development of I-BET762 demonstrated a significant difference in the binding affinity of the enantiomers of a closely related analog to the BRD4 bromodomain.[1] The (R)-enantiomer was found to be substantially more potent than the (S)-enantiomer.[1] This finding strongly suggests that the (R)-enantiomer of I-BET762 carboxylic acid is the biologically active form, known as the eutomer, while the (S)-enantiomer is the less active distomer.
Table 1: Comparative Potency of I-BET762 Analog Enantiomers against BRD4
| Enantiomer | Relative Potency vs. (S)-enantiomer | Target | Reference |
| (R)-enantiomer | 251-fold more potent | BRD4 | [1] |
| (S)-enantiomer | Baseline | BRD4 | [1] |
This dramatic difference in potency underscores the critical importance of chirality in the interaction between the inhibitor and the acetyl-lysine binding pocket of BRD4. The specific three-dimensional arrangement of the atoms in the (R)-enantiomer allows for optimal interactions with the amino acid residues within the binding site, leading to high-affinity binding and potent inhibition.
Signaling Pathway and Mechanism of Action
I-BET762 exerts its effects by disrupting the normal function of BET proteins in transcriptional regulation. BET proteins act as "readers" of epigenetic marks, specifically acetylated lysine (B10760008) residues on histone tails. By binding to these marks, they recruit the transcriptional machinery to promoters and enhancers of target genes, including the proto-oncogene MYC. Inhibition by the active (R)-enantiomer of I-BET762 displaces BRD4 from chromatin, preventing the recruitment of the positive transcription elongation factor complex (P-TEFb) and subsequent transcription of MYC and other target genes. This leads to cell cycle arrest and apoptosis in susceptible cancer cells.
Caption: Mechanism of Action of (R)-I-BET762 on the BRD4-MYC signaling axis.
Experimental Protocols
The determination of the potency and selectivity of BET bromodomain inhibitors involves a series of in vitro and cellular assays. Below are outlines of key experimental protocols.
In Vitro Binding Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
This assay quantitatively measures the binding affinity of the enantiomers to isolated bromodomain proteins.
-
Principle: The assay measures the proximity between a terbium-labeled donor molecule (e.g., an antibody against a tagged bromodomain protein) and a fluorescently labeled acceptor (e.g., a biotinylated histone peptide bound to streptavidin-dye). Inhibition of the bromodomain-histone interaction by the compound disrupts FRET.
-
Methodology:
-
Recombinant, tagged BRD4 bromodomain protein is incubated with a biotinylated, acetylated histone H4 peptide.
-
Serial dilutions of the (R)- and (S)-enantiomers of I-BET762 carboxylic acid are added to the wells of a microplate.
-
A terbium-labeled anti-tag antibody and a streptavidin-conjugated fluorophore are added.
-
After incubation, the plate is read on a TR-FRET-capable plate reader, and the signal is used to calculate the IC50 value for each enantiomer.
-
Caption: Workflow for determining inhibitor potency using a TR-FRET assay.
Cellular Target Engagement: NanoBRET™ Assay
This assay confirms that the inhibitors can enter cells and bind to their target in a cellular environment.
-
Principle: The assay measures the binding of a test compound to a NanoLuc® luciferase-tagged bromodomain protein within intact cells. A fluorescent tracer that also binds to the bromodomain is displaced by the inhibitor, leading to a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal.
-
Methodology:
-
HEK293 cells are transiently transfected with a plasmid encoding a NanoLuc®-BRD4 fusion protein.
-
Transfected cells are plated and treated with serial dilutions of the (R)- and (S)-enantiomers.
-
The fluorescent NanoBRET™ tracer is added to the cells.
-
After incubation, the NanoBRET™ substrate is added, and the BRET signal is measured on a luminometer.
-
The data is used to determine the cellular IC50 for each enantiomer.
-
Downstream Effect Analysis: RT-qPCR for MYC Expression
This assay measures the functional consequence of BET inhibition by quantifying the expression of a key target gene.
-
Principle: Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to measure the amount of MYC mRNA in cells following treatment with the inhibitors.
-
Methodology:
-
A cancer cell line known to be sensitive to BET inhibition (e.g., MV4-11) is treated with the IC50 concentration of the (R)- and (S)-enantiomers for a defined period (e.g., 6 hours).
-
Total RNA is isolated from the cells.
-
cDNA is synthesized from the RNA via reverse transcription.
-
qPCR is performed using primers specific for MYC and a housekeeping gene for normalization (e.g., GAPDH).
-
The relative expression of MYC is calculated using the ΔΔCt method.
-
Synthesis of Enantiomers
The enantiomerically pure forms of I-BET762 and its derivatives are typically obtained through stereoselective synthesis. This often involves the use of a chiral auxiliary or a chiral catalyst to control the stereochemistry at the key chiral center. Alternatively, a racemic mixture can be synthesized and then separated into its constituent enantiomers using chiral chromatography. The development of efficient and scalable stereoselective synthetic routes is a critical aspect of the drug development process for such compounds.[3][4]
Conclusion
The available evidence strongly indicates that the biological activity of I-BET762 carboxylic acid is highly dependent on its stereochemistry. The (R)-enantiomer is the potent inhibitor of BET bromodomains, while the (S)-enantiomer is significantly less active. This stereospecificity has profound implications for drug design and development. For researchers developing PROTACs or other therapeutics based on the I-BET762 scaffold, the use of the enantiomerically pure (R)-isomer is crucial to ensure maximal potency and to avoid potential off-target effects or an unnecessary therapeutic load from the inactive (S)-enantiomer. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of stereospecific BET bromodomain inhibitors.
References
Navigating the Selectivity Landscape of BET Bromodomain Inhibitors: A Comparative Guide Focused on I-BET762
Disclaimer: Publicly available, detailed cross-reactivity studies specifically for the metabolite (R)-I-BET762 carboxylic acid are limited. This guide provides a comprehensive comparison based on the well-characterized parent compound, I-BET762 (molibresib, GSK525762) , and places its activity within the broader context of other prominent Bromodomain and Extra-Terminal (BET) family inhibitors. The active metabolites of I-BET762 are reported to be equipotent to the parent molecule.[1]
I-BET762 is a potent pan-BET inhibitor, demonstrating high affinity for the bromodomains of BRD2, BRD3, and BRD4.[2][3][4] These proteins are crucial epigenetic readers that recognize acetylated lysine (B10760008) residues on histones, thereby recruiting transcriptional machinery to drive the expression of key genes involved in cell proliferation and cancer, such as the MYC oncogene.[5][6] By competitively binding to the acetyl-lysine binding pocket of BET bromodomains, I-BET762 effectively displaces them from chromatin, leading to transcriptional repression.
The therapeutic potential of BET inhibitors is significant; however, their broad impact on transcription raises concerns about cross-reactivity and potential off-target effects.[7] While I-BET762 is highly selective for the BET family over other bromodomain-containing proteins, the development of next-generation inhibitors aims to achieve even greater specificity, for instance, by selectively targeting individual bromodomains (BD1 vs. BD2) within the BET proteins to potentially improve the therapeutic window and reduce toxicity.[1][8][9][10]
Comparative Analysis of BET Inhibitor Selectivity
To understand the cross-reactivity profile of I-BET762, it is essential to compare its binding affinities with those of other BET inhibitors across the BET family bromodomains. The following table summarizes key quantitative data for I-BET762 and other representative compounds.
| Compound | Target Bromodomain | Assay Type | Affinity (IC50/Kd in nM) | Selectivity Profile | Reference |
| I-BET762 (Molibresib) | BRD2, BRD3, BRD4 | TR-FRET | IC50: ~35 | Pan-BET | [2][4] |
| BRD2, BRD3, BRD4 | Binding Assay | Kd: 50.5 - 61.3 | Pan-BET | [3] | |
| (+)-JQ1 | BRD4 (N-terminal) | Binding Assay | Kd: 49 | Pan-BET | |
| BRD2 (N-terminal) | AlphaScreen | IC50: 17.7 | Pan-BET | [5] | |
| BRD4 (N-terminal) | AlphaScreen | IC50: 76.9 | Pan-BET | [5] | |
| CREBBP | AlphaScreen | IC50: >10,000 | Selective against non-BET | [11] | |
| OTX015 (Birabresib) | BRD2, BRD3, BRD4 | Cell-free Assay | EC50: 10 - 19 | Pan-BET | [12][13] |
| BRD2, BRD3, BRD4 | Binding Assay | IC50: 92 - 112 | Pan-BET | [13] | |
| iBET-BD1 (GSK778) | BRD4-BD1 | Binding Assay | Kd: 15 | BD1-Selective | [14] |
| BRD4-BD2 | Binding Assay | >500-fold weaker affinity | BD1-Selective | [14] | |
| iBET-BD2 (GSK046) | BRD4-BD2 | Binding Assay | - | BD2-Selective |
Experimental Protocols
Assessing the cross-reactivity of a BET inhibitor requires a multi-step approach, from initial potency testing to broad selectivity screening.
Protocol 1: In Vitro Potency Assessment using AlphaScreen
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific BET bromodomain.
Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology measures the interaction between a biotinylated histone peptide and a GST-tagged bromodomain protein.[15][16][17] When in close proximity, Donor and Acceptor beads generate a luminescent signal. An inhibitor that disrupts this interaction will reduce the signal.
Materials:
-
GST-tagged BET bromodomain protein (e.g., BRD4-BD1)
-
Biotinylated histone H4 peptide (acetylated)
-
Streptavidin-coated Donor beads and anti-GST Acceptor beads
-
Test inhibitor (e.g., I-BET762)
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)
-
384-well microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO, then dilute in assay buffer to the final desired concentrations.
-
Reaction Setup: In a 384-well plate, add the BET bromodomain protein, the biotinylated histone peptide, and the diluted test inhibitor. Include controls with DMSO vehicle only (maximum signal) and a no-protein control (background).
-
Incubation: Incubate the mixture for 30-60 minutes at room temperature to allow the components to reach binding equilibrium.
-
Bead Addition: Add the anti-GST Acceptor beads and incubate in the dark for 60 minutes. Subsequently, add the Streptavidin-coated Donor beads and incubate for another 60-120 minutes in the dark.
-
Signal Detection: Read the plate using an AlphaScreen-compatible plate reader.
-
Data Analysis: Normalize the data to controls and plot the signal intensity against the logarithm of the inhibitor concentration. Fit the data using a sigmoidal dose-response curve to calculate the IC50 value.[18]
Protocol 2: Comprehensive Cross-Reactivity Profiling
To establish a comprehensive selectivity profile, the inhibitor should be screened against a broad panel of human bromodomains.
Principle: Services like Eurofins Discovery's BROMOscan™ utilize a competitive binding assay where test compounds compete against an immobilized ligand for binding to a panel of DNA-tagged bromodomains.[7][19] The amount of bromodomain captured on a solid support is measured by quantitative PCR (qPCR). A lower amount of captured protein indicates stronger binding by the test compound.
Procedure:
-
Compound Submission: Provide the test compound (e.g., I-BET762) to the screening service.
-
Screening: The compound is typically tested at a fixed concentration (e.g., 1 µM) against a large panel of bromodomains (e.g., the bromoMAX panel covering over 30 bromodomains).
-
Hit Identification: "Hits" are identified as compound-bromodomain interactions that result in a signal reduction below a certain threshold (e.g., >90% inhibition).
-
Quantitative Analysis (Kd Determination): For identified hits, a dissociation constant (Kd) is determined by running the assay with an 11-point dose-response curve of the test compound.
-
Selectivity Profile Generation: The results are often visualized in a "TREEspot" interaction map, which graphically represents the binding affinities across the bromodomain family tree, providing a clear picture of the compound's selectivity and identifying potential off-targets.[20]
Visualizing Pathways and Workflows
Caption: Mechanism of I-BET762 action in blocking BET protein function.
Caption: Workflow for assessing BET inhibitor selectivity and cross-reactivity.
References
- 1. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. (+)-JQ1 | Bromodomains | Tocris Bioscience [tocris.com]
- 6. Chemoprevention of preclinical breast and lung cancer with the bromodomain inhibitor I-BET 762 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Bromodomain-selective BET inhibitors are potent antitumor agents against MYC-driven pediatric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sapphire Bioscience [sapphirebioscience.com]
- 13. selleckchem.com [selleckchem.com]
- 14. RECENT PROGRESS AND STRUCTURAL ANALYSES OF DOMAIN-SELECTIVE BET INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bmglabtech.com [bmglabtech.com]
- 16. A Minireview on BET Inhibitors: Beyond Bromodomain Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bmglabtech.com [bmglabtech.com]
- 18. benchchem.com [benchchem.com]
- 19. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Downstream Effects of (R)-I-BET762 Carboxylic Acid and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (R)-I-BET762 carboxylic acid, its parent BET inhibitor I-BET762 (Molibresib), the widely-used alternative JQ1, and next-generation BET-targeting PROTACs. We present supporting experimental data, detailed protocols for key validation assays, and visualizations of the underlying biological pathways and experimental workflows.
Introduction to this compound and BET Inhibition
This compound is the R-enantiomer of I-BET762 carboxylic acid and serves as a crucial component, or "warhead," for the synthesis of Proteolysis Targeting Chimeras (PROTACs) that target the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) for degradation.[1][2] While it possesses intrinsic BRD4 inhibitory activity with a pIC50 of 5.1, its primary utility is in the development of BET-degrading PROTACs.[1][2]
The parent compound, I-BET762 (also known as Molibresib or GSK525762A), is a potent and selective BET inhibitor.[3] Like other inhibitors in its class, such as JQ1, I-BET762 functions by competitively binding to the acetyl-lysine binding pockets of BET bromodomains. This prevents their association with acetylated histones on chromatin, thereby disrupting the transcription of key oncogenes and inflammatory genes.[3][4] A primary and well-documented downstream effect of BET inhibition is the potent downregulation of the MYC oncogene.[3][5][6][7]
This guide will focus on the downstream effects of BET modulation, comparing the inhibitory action of I-BET762 and JQ1 with the degradation-based mechanism of PROTACs derived from this compound.
Mechanism of Action: Inhibition vs. Degradation
BET inhibitors like I-BET762 and JQ1 act as competitive antagonists, displacing BET proteins from chromatin. This leads to a reduction in the transcription of target genes. In contrast, BET-PROTACs utilize the ubiquitin-proteasome system to induce the degradation of BET proteins, offering a potentially more profound and sustained therapeutic effect.
Comparative Performance Data
The following tables summarize the quantitative data comparing the in vitro activity of I-BET762, JQ1, and a representative BET-PROTAC.
Table 1: Comparative Potency of BET Inhibitors
| Compound | Target | Assay Type | IC50 / pIC50 | Cell Line | Reference |
| I-BET762 (Molibresib) | Pan-BET | Proliferation | IC50: ~231 nM | AsPC-1 (Pancreatic) | [7] |
| Pan-BET | Proliferation | IC50: ~990 nM | Capan-1 (Pancreatic) | [7] | |
| Pan-BET | Proliferation | IC50: ~2550 nM | PANC-1 (Pancreatic) | [7] | |
| JQ1 | Pan-BET | Proliferation | IC50: ~37 nM | AsPC-1 (Pancreatic) | [7] |
| Pan-BET | Proliferation | IC50: ~190 nM | Capan-1 (Pancreatic) | [7] | |
| Pan-BET | Proliferation | IC50: ~720 nM | PANC-1 (Pancreatic) | [7] | |
| This compound | BRD4 | Inhibition | pIC50: 5.1 | N/A | [1][2] |
Table 2: Downstream Effects on c-Myc Expression
| Compound | Treatment | Effect on c-Myc Protein | Effect on MYC mRNA | Cell Line | Reference |
| I-BET762 | 0.5 µM, 24h | Potent Decrease | Significant Downregulation | LNCaP (Prostate) | [3][5] |
| JQ1 | 500 nM, 24h | Decrease | Significant Downregulation | MM.1S (Multiple Myeloma) | [6] |
| BET-PROTAC (ARV-771) | <1 nM | Depletion | Downregulation | CRPC cells | [8] |
Key Downstream Signaling Pathways
Inhibition or degradation of BET proteins leads to the modulation of several critical signaling pathways, primarily through the suppression of MYC transcription.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of the test compound (e.g., I-BET762, JQ1) and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[9]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan (B1609692) crystals.[9]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Western Blot for c-Myc Protein Expression
This technique is used to detect and quantify the levels of c-Myc protein.
-
Cell Lysis: Treat cells with the compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against c-Myc overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
Quantitative Real-Time PCR (RT-qPCR) for MYC mRNA Expression
RT-qPCR is used to measure the relative abundance of MYC mRNA transcripts.
-
RNA Extraction: Treat cells with the compound, then extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers specific for MYC and a housekeeping gene (e.g., GAPDH). A typical primer set for human c-Myc is:
-
Data Analysis: Calculate the relative expression of MYC mRNA using the ΔΔCt method, normalizing to the housekeeping gene.
Experimental Workflow
The following diagram illustrates a typical workflow for validating the downstream effects of a BET modulator.
Conclusion
This compound is a key reagent for the development of BET-targeting PROTACs, which represent a novel and potent approach to modulating BET protein function. While its parent compound, I-BET762, is an effective BET inhibitor that downregulates c-Myc, PROTACs offer the potential for more profound and sustained downstream effects through protein degradation. The choice between a small molecule inhibitor like I-BET762 or JQ1 and a PROTAC will depend on the specific research question and therapeutic goals. The experimental protocols and comparative data provided in this guide offer a framework for researchers to validate the downstream effects of these important epigenetic modulators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bromodomain inhibitors, JQ1 and I-BET 762, as potential therapies for pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. protocols.io [protocols.io]
- 11. neoplasiaresearch.com [neoplasiaresearch.com]
Inhibition vs. Degradation: A Head-to-Head Comparison of the BET Inhibitor (R)-I-BET762 and BET-Targeting PROTACs
For researchers, scientists, and drug development professionals, this guide provides an objective comparison between the BET inhibitor (R)-I-BET762 (Molibresib, GSK525762) and two prominent BET-targeting Proteolysis Targeting Chimeras (PROTACs), ARV-771 and dBET1. This analysis, supported by experimental data, delves into their mechanisms of action, performance metrics, and the downstream consequences of BET protein modulation versus degradation.
The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4) are epigenetic readers that play a crucial role in regulating the transcription of key oncogenes, most notably c-Myc. Their involvement in cancer cell proliferation and survival has made them attractive targets for therapeutic intervention. While small molecule inhibitors like I-BET762 effectively block the function of BET proteins, the advent of PROTAC technology offers an alternative strategy: targeted protein degradation. This guide will compare these two approaches head-to-head.
Performance Comparison: Inhibition vs. Degradation
The efficacy of a BET inhibitor is typically measured by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the biological process by 50%. In contrast, the performance of a PROTAC is assessed by its half-maximal degradation concentration (DC50) and the maximum percentage of protein degradation (Dmax).
| Compound | Type | Target(s) | Cell Line | IC50 | DC50 | Dmax | Reference |
| (R)-I-BET762 | Inhibitor | BRD2, BRD3, BRD4 | Osteosarcoma cell lines | Nanomolar range | N/A | N/A | [1] |
| Pancreatic cancer cell lines (Aspc-1, CAPAN-1, PANC-1) | 231 nM, 990 nM, 2550 nM | N/A | N/A | [2] | |||
| ARV-771 | PROTAC (VHL E3 ligase) | BRD2, BRD3, BRD4 | Castration-Resistant Prostate Cancer (CRPC) cell lines (22Rv1, VCaP, LnCaP95) | < 1 nM (c-Myc suppression) | < 5 nM | >80% (BRD4 in vivo) | [3][4][5] |
| dBET1 | PROTAC (Cereblon E3 ligase) | BRD2, BRD3, BRD4 | Acute Myeloid Leukemia (AML) cell lines (Kasumi, MV4-11, NB4, THP-1) | 0.14 µM (MV4;11 cell proliferation) | 430 nM (EC50 in breast cancer cells) | >85% (BRD4 in MV4;11 cells) | [6][7][8] |
Mechanism of Action: A Tale of Two Strategies
(R)-I-BET762 functions by competitively binding to the acetyl-lysine binding pockets of BET bromodomains, thereby displacing them from chromatin and preventing the recruitment of transcriptional machinery.[1] This leads to the downregulation of target genes like c-Myc.[9]
In contrast, PROTACs such as ARV-771 and dBET1 induce the degradation of BET proteins. These heterobifunctional molecules consist of a ligand that binds to the BET protein, a linker, and a ligand that recruits an E3 ubiquitin ligase (Von Hippel-Lindau for ARV-771 and Cereblon for dBET1). This proximity leads to the ubiquitination of the BET protein and its subsequent degradation by the proteasome.[3][10]
Signaling Pathway: BET Protein Action and Downstream Effects of Inhibition/Degradation
References
- 1. BET inhibitors induce apoptosis through a MYC independent mechanism and synergise with CDK inhibitors to kill osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. dBET1 | Active Degraders | Tocris Bioscience [tocris.com]
- 8. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel BRD Family PROTAC Inhibitor dBET1 Exerts Great Anti-Cancer Effects by Targeting c-MYC in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of (R)-I-BET762 Carboxylic Acid for BET Bromodomains
For Researchers, Scientists, and Drug Development Professionals
In the landscape of epigenetic research, the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4) has emerged as a critical target for therapeutic intervention in oncology and inflammatory diseases. Small molecule inhibitors targeting the acetyl-lysine binding pockets of BET bromodomains have shown significant promise. This guide provides a comparative analysis of the specificity of (R)-I-BET762 carboxylic acid, a key warhead for Proteolysis Targeting Chimeras (PROTACs), against other well-characterized BET inhibitors. This objective comparison is supported by available experimental data and detailed methodologies for validating inhibitor specificity.
Introduction to this compound
Quantitative Comparison of BET Inhibitors
A direct comparison of the binding affinities of this compound with other BET inhibitors is hampered by the limited availability of specific data for this enantiomer. The following tables summarize the reported binding affinities (IC50 and Kd values) for the well-characterized pan-BET inhibitors, (+)-JQ1 and OTX015. This data serves as a benchmark for the kind of comprehensive profiling required to ascertain the specificity of this compound.
Table 1: Biochemical Potency of Selected BET Inhibitors
| Compound | Target Bromodomain | IC50 (nM) | Kd (nM) | Assay Method |
| This compound | BRD4 | ~7940 (pIC50 = 5.1) | Not Reported | Not Specified |
| BRD2 (BD1/BD2) | Not Reported | Not Reported | ||
| BRD3 (BD1/BD2) | Not Reported | Not Reported | ||
| BRD4 (BD1/BD2) | Not Reported | Not Reported | ||
| (+)-JQ1 | BRD2 (N-terminal) | 17.7 | 128 | TR-FRET / ITC |
| BRD3 (N-terminal) | Not Reported | 59.5 | ITC | |
| BRD3 (C-terminal) | Not Reported | 82 | ITC | |
| BRD4 (N-terminal, BD1) | 76.9 | 49 | TR-FRET / ITC | |
| BRD4 (C-terminal, BD2) | 32.6 | 90.1 | TR-FRET / ITC | |
| OTX015 (Birabresib) | BRD2 | 112[6] | Not Reported | TR-FRET[6] |
| BRD3 | 100[6] | Not Reported | TR-FRET[6] | |
| BRD4 | 92[6] | Not Reported | TR-FRET[6] |
Note: The pIC50 of 5.1 for I-BET762 carboxylic acid corresponds to an IC50 of approximately 7.94 µM. The specific enantiomer was not detailed in the source. Data for this compound across all bromodomains is currently unavailable and would require experimental determination.
Table 2: Cellular Activity of Selected BET Inhibitors
| Compound | Cell Line | GI50 / IC50 (nM) | Assay Method |
| I-BET762 (Molibresib) | Prostate Cancer Cell Lines (subset) | 25 - 150 (gIC50)[7] | Growth Assay[7] |
| Pancreatic Cancer Cell Lines (AsPC-1, PANC-1, CAPAN-1) | 231, 2550, 990[8] | Not Specified | |
| (+)-JQ1 | NUT Midline Carcinoma (11060 cells) | 4[9] | Viability Assay[9] |
| Pancreatic Cancer (BxPC3) | 3500[10] | Viability Assay[10] | |
| Lung Adenocarcinoma (subset) | 420 - 4190[11] | Alamar Blue[11] | |
| OTX015 (Birabresib) | B-cell Lymphoid Tumors (median) | 240[12] | Not Specified |
| Pediatric Ependymoma (median) | 193[13] | Cell Viability Assay[13] | |
| Triple-Negative Breast Cancer (MDA-MB-231) | 55.9 (EC50)[14] | Cell Counting[14] |
Signaling Pathways and Experimental Workflows
To validate the specificity of a BET inhibitor like this compound, a series of biochemical and cellular assays are essential. The following diagrams illustrate the key signaling pathway affected by BET inhibition and a typical experimental workflow for inhibitor validation.
References
- 1. Discovery of epigenetic regulator I-BET762: lead optimization to afford a clinical candidate inhibitor of the BET bromodomains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 6. Inhibiting BET Bromodomain Proteins with OTX015: A Promising Therapeutic Approach for Cancer Treatment [synapse.patsnap.com]
- 7. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The BET bromodomain inhibitor JQ1 suppresses growth of pancreatic ductal adenocarcinoma in patient-derived xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sensitivity of human lung adenocarcinoma cell lines to targeted inhibition of BET epigenetic signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The BET Bromodomain Inhibitor OTX015 Affects Pathogenetic Pathways in Preclinical B-cell Tumor Models and Synergizes with Targeted Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The BET Inhibitor OTX015 Exhibits In Vitro and In Vivo Antitumor Activity in Pediatric Ependymoma Stem Cell Models [mdpi.com]
- 14. oncotarget.com [oncotarget.com]
A Comparative Guide to the Structure-Activity Relationship of (R)-I-BET762 Carboxylic Acid Analogs
For researchers and professionals in drug development, understanding the nuanced relationships between a compound's structure and its biological activity is paramount. This guide provides a comparative analysis of (R)-I-BET762 carboxylic acid analogs, focusing on their performance as inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins. The data presented herein is synthesized from publicly available research to facilitate informed decisions in the design of novel therapeutics.
Introduction to I-BET762 and its Carboxylic Acid Analogs
I-BET762 (Molibresib, GSK525762A) is a potent, orally bioavailable pan-BET inhibitor that targets BRD2, BRD3, and BRD4.[1] It functions by competitively binding to the acetyl-lysine recognition pockets of bromodomains, thereby displacing them from chromatin and downregulating the transcription of key oncogenes such as c-Myc.[2] The ethyl ester form, I-BET762, is readily hydrolyzed in vivo to its active carboxylic acid metabolite. This carboxylic acid moiety is crucial for its activity and serves as a primary point for modification in analog design, including its use as a warhead for Proteolysis Targeting Chimeras (PROTACs).[2]
Quantitative Comparison of Inhibitor Potency
The following table summarizes the inhibitory activities of I-BET762 and its primary carboxylic acid metabolite. While extensive public data on a wide range of this compound analogs is limited, the available information provides a foundational understanding of their potency.
| Compound/Analog | Target | Assay Type | pIC50 | IC50 (nM) | Binding Affinity (Kd, nM) | Reference(s) |
| I-BET762 (Molibresib) | Pan-BET | Cell-free | ~7.5 | ~35 | 50.5 - 61.3 (for tandem bromodomains) | [3][4] |
| I-BET762 Carboxylic Acid | BRD4 | Not Specified | 5.1 | Not Specified | Not Specified | [2] |
| I-BET762 Carboxylic Acid | PBMC | Not Specified | <4 | Not Specified | Not Specified | [2] |
Note: The pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency. The data for I-BET762 and its carboxylic acid are from different sources and assays, which should be considered when making direct comparisons.
Structure-Activity Relationship (SAR) Insights
The lead optimization that resulted in I-BET762 provides valuable insights into the SAR of this benzodiazepine (B76468) class of BET inhibitors.
-
Stereochemistry: The (R)-enantiomer of the benzodiazepine core is significantly more potent than the (S)-enantiomer, highlighting a highly stereospecific interaction with the BET bromodomain.
-
Triazolo Ring: The 1-methyl triazolo ring system is a key feature for high-affinity binding to BET bromodomains.
-
Phenyl Group Substitutions: Modifications to the pendant chlorophenyl ring can modulate potency. The para-chloro substitution is a common feature in potent analogs.
-
Carboxylic Acid Moiety: The carboxylic acid is essential for the inhibitory activity of the active metabolite. While direct comparisons of various carboxylic acid bioisosteres for this specific scaffold are not widely published, in other contexts, replacing the carboxylic acid with isosteres like tetrazoles or acylsulfonamides has been explored to improve pharmacokinetic properties.[5][6]
Signaling Pathway and Mechanism of Action
I-BET762 and its analogs exert their anti-cancer effects by inhibiting BET proteins, which are critical readers of the epigenetic code. This inhibition leads to the downregulation of key oncogenic transcriptional programs, most notably those driven by c-Myc.
References
- 1. researchgate.net [researchgate.net]
- 2. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and SAR of heterocyclic carboxylic acid isosteres based on 2-biarylethylimidazole as bombesin receptor subtype-3 (BRS-3) agonists for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, stereochemistry and SAR of a series of minodronate analogues as RGGT inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Properties of BET Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Bromodomain and Extra-Terminal (BET) inhibitors have emerged as a promising class of epigenetic modulators for the treatment of various cancers and inflammatory diseases. These small molecules target the BET family of proteins (BRD2, BRD3, BRD4, and BRDT), which are critical readers of histone acetylation marks, thereby regulating the transcription of key oncogenes such as c-Myc. As numerous BET inhibitors advance through clinical development, a thorough understanding of their pharmacokinetic (PK) profiles is essential for optimizing dosing strategies and predicting clinical outcomes. This guide provides a comparative analysis of the pharmacokinetic properties of several notable BET inhibitors, supported by experimental data from clinical trials.
Pharmacokinetic Parameters of Selected BET Inhibitors
The following table summarizes key pharmacokinetic parameters for several BET inhibitors that have been evaluated in clinical studies. These parameters provide insights into the absorption, distribution, metabolism, and excretion (ADME) of these compounds in humans.
| BET Inhibitor | Generic Name (Code) | Tmax (hours) | Cmax (ng/mL) | Half-life (t½) (hours) | Clearance (CL) (L/h) | Volume of Distribution (Vd) (L) | Patient Population |
| Molibresib (GSK525762) | molibresib | ~2 | Varies with dose | 3-7[1][2][3] | Varies with dose | - | Solid tumors[1][2][3] |
| INCB054329 | - | - | - | 2.24 (mean)[4][5] | 95.5 (mean) | - | Advanced malignancies[4][5] |
| INCB057643 | - | - | - | 11.1 (mean)[5] | 11.1 (mean) | - | Advanced malignancies[4][6][5] |
| Mivebresib (ABBV-075) | mivebresib | - | Varies with dose | - | - | - | Solid tumors, AML[7] |
| Birabresib (OTX015) | birabresib | - | Varies with dose | ~5.7 | 8.47 | 71.4 | Hematologic malignancies[8][9] |
Note: Pharmacokinetic parameters can vary significantly based on the dose administered, patient population, and study design. The data presented here are intended for comparative purposes and are derived from various clinical trials. For detailed information, please refer to the cited publications.
Experimental Protocols
The pharmacokinetic data presented in this guide were primarily obtained from Phase 1, first-in-human, open-label, dose-escalation studies. A generalized experimental protocol for determining the pharmacokinetic properties of a novel oral BET inhibitor is outlined below.
Study Design and Patient Population
-
Study Design: A typical study follows a 3+3 dose-escalation design to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[2][3]
-
Patient Population: Patients with advanced, relapsed, or refractory malignancies who have exhausted standard treatment options are typically enrolled. Eligibility criteria include adequate organ function and performance status.
Dosing and Administration
-
Administration: The BET inhibitor is administered orally, typically as a once-daily or twice-daily dose.[2][3]
-
Dose Escalation: Successive cohorts of 3-6 patients receive escalating doses of the drug until dose-limiting toxicities (DLTs) are observed.
Pharmacokinetic Blood Sampling
-
Sampling Schedule: Blood samples for PK analysis are collected at pre-defined time points. A typical schedule includes pre-dose (0 hour) and multiple post-dose time points (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after the first dose and at steady-state.[10]
-
Sample Collection: Venous blood is collected into tubes containing an anticoagulant (e.g., EDTA).
-
Sample Processing: Plasma is separated by centrifugation and stored frozen (e.g., at -80°C) until analysis.
Bioanalytical Method
-
Method: The concentration of the BET inhibitor in plasma samples is quantified using a validated bioanalytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[8] This method offers high sensitivity and specificity.
-
Validation: The bioanalytical method is validated according to regulatory guidelines to ensure accuracy, precision, selectivity, and stability.
Pharmacokinetic Analysis
-
Software: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.
-
Parameters: Key parameters determined include Cmax, Tmax, area under the plasma concentration-time curve (AUC), half-life (t½), clearance (CL), and volume of distribution (Vd).
Visualizing the Mechanism and Process
To further aid in the understanding of BET inhibitors, the following diagrams illustrate their signaling pathway and a typical experimental workflow for pharmacokinetic analysis.
References
- 1. Population pharmacokinetic modeling of molibresib and its active metabolites in patients with solid tumors: A semimechanistic autoinduction model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Phase 1 Study of Molibresib (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Development of 2 Bromodomain and Extraterminal Inhibitors With Distinct Pharmacokinetic and Pharmacodynamic Profiles for the Treatment of Advanced Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Phase I Population Pharmacokinetic Assessment of the Oral Bromodomain Inhibitor OTX015 in Patients with Haematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
Independent Validation of (R)-I-BET762 Carboxylic Acid: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (R)-I-BET762 carboxylic acid with other prominent BET (Bromodomain and Extra-Terminal) inhibitors. The information presented is collated from publicly available data to assist in the independent validation and assessment of this compound for research and development purposes.
Introduction to BET Inhibition and I-BET762
The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) are crucial epigenetic readers that recognize acetylated lysine (B10760008) residues on histones and other proteins.[1] This recognition is a key step in the transcriptional activation of genes involved in cell proliferation, apoptosis, and inflammation.[1][2] Consequently, BET proteins have emerged as significant therapeutic targets in oncology and inflammatory diseases.[1]
I-BET762 (also known as Molibresib or GSK525762A) is a potent and selective inhibitor of the BET family.[3] It functions by mimicking acetylated histones, thereby competitively binding to the acetyl-lysine binding pockets of BET bromodomains and disrupting their interaction with chromatin.[3][4] This leads to the downregulation of key oncogenes like MYC and pro-inflammatory genes.[2][3] The carboxylic acid derivative of I-BET762 is often utilized as a warhead ligand in the development of Proteolysis Targeting Chimeras (PROTACs).[2][][6] The parent compound, I-BET762, exhibits stereospecific binding, with the (R)-enantiomer being significantly more potent.[7]
Comparative Analysis of BET Inhibitors
To provide a comprehensive overview, this section presents a comparative analysis of this compound and its parent compound against other well-established BET inhibitors.
Biochemical Potency
| Compound | Target | Assay Type | pIC50 | IC50 (nM) | Reference |
| I-BET762 Carboxylic Acid | BRD4 | Biochemical | 5.1 | ~7940 | [2][][8] |
| This compound | BRD4 | Biochemical | 5.1 | ~7940 | [7][9] |
| I-BET762 (Molibresib) | BET family | FRET | - | 32.5 - 42.5 | [3][4] |
| (+)-JQ1 | BRD4(1) | AlphaScreen | - | 77 | |
| BRD4(2) | AlphaScreen | - | 33 |
*Note: The pIC50 value for this compound is sourced from vendor websites and may not be from independent, peer-reviewed publications. It is identical to the value provided for the unspecified enantiomer of I-BET762 carboxylic acid and should be validated independently.
Cellular Activity of Parent Compounds
The cellular potency of the parent BET inhibitors provides a broader context for their biological activity. The following table includes growth inhibition (gIC50) and half-maximal effective concentration (EC50) values in various cancer cell lines.
| Compound | Cell Line | Assay Type | IC50 / gIC50 (nM) | Reference |
| I-BET762 (GSK525762A) | Prostate Cancer Cell Lines | Growth Assay | 25 - 150 | |
| Common B-ALL | Proliferation | 256.25 (median) | [8] | |
| (+)-JQ1 | NMC 797 | Proliferation | 69 | [6] |
| MV4;11 | Proliferation | 72 | [6] | |
| OTX015 | Acute Leukemia Cell Lines | Proliferation | Submicromolar | [] |
Signaling Pathways and Experimental Workflows
Mechanism of BET Inhibition
BET inhibitors competitively bind to the bromodomains of BET proteins, displacing them from acetylated histones on chromatin. This prevents the recruitment of the transcriptional machinery, including RNA Polymerase II, leading to the downregulation of target gene expression, such as the oncogene MYC.
Caption: Mechanism of action of BET inhibitors on MYC transcription.
General Experimental Workflow for Inhibitor Validation
A typical workflow for validating a novel BET inhibitor involves a series of biochemical and cellular assays to determine its potency, selectivity, and cellular effects.
Caption: A generalized workflow for the validation of BET inhibitors.
Experimental Protocols
Biochemical Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantitatively measures the ability of an inhibitor to disrupt the interaction between a BET bromodomain and an acetylated histone peptide.
Principle: The assay relies on the transfer of energy between a donor fluorophore (e.g., Europium-labeled antibody) and an acceptor fluorophore (e.g., APC-labeled streptavidin) when brought into proximity by the binding of a His-tagged BET protein to a biotinylated acetylated histone peptide. Inhibition of this interaction by a compound like this compound leads to a decrease in the FRET signal.
Methodology:
-
Reagent Preparation: Recombinant His-tagged BRD4 protein, biotinylated H4 tetra-acetylated peptide, Europium-labeled anti-His antibody, and APC-labeled streptavidin are prepared in an appropriate assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.1% BSA, pH 7.4).
-
Compound Preparation: A serial dilution of the test compound is prepared in DMSO and then further diluted in the assay buffer.
-
Assay Plate Setup: The BRD4 protein, biotinylated peptide, and test compound are added to a 384-well plate and incubated at room temperature.
-
Detection: The detection reagents (Europium-labeled antibody and APC-labeled streptavidin) are added, and the plate is incubated to allow for binding.
-
Data Acquisition: The TR-FRET signal is read on a plate reader with an excitation wavelength of 320 nm and emission wavelengths of 615 nm (Europium) and 665 nm (APC).
-
Data Analysis: The ratio of the acceptor to donor fluorescence is calculated. The data is then normalized to controls (no inhibitor for 0% inhibition and a saturating concentration of a known inhibitor for 100% inhibition) and plotted against the compound concentration. The IC50 value is determined using a non-linear regression curve fit.
Cellular Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the effect of the BET inhibitor on the viability and proliferation of cancer cell lines.
Principle: The CellTiter-Glo® assay quantifies the amount of ATP present, which is an indicator of metabolically active cells. A decrease in ATP levels correlates with a reduction in cell viability.
Methodology:
-
Cell Seeding: Cancer cells (e.g., MV4;11, a human leukemia cell line) are seeded into 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The following day, cells are treated with a serial dilution of the BET inhibitor. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Assay Reagent Addition: The plate and the CellTiter-Glo® reagent are equilibrated to room temperature. The reagent is then added to each well, and the plate is mixed on an orbital shaker to induce cell lysis.
-
Data Acquisition: The luminescent signal is measured using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the number of viable cells. The data is normalized to the vehicle-treated control cells, and the gIC50 (half-maximal growth inhibition) is calculated by plotting the percentage of growth inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Gene Expression Analysis (Quantitative Real-Time PCR - qRT-PCR)
This method is used to measure the change in mRNA levels of BET target genes, such as MYC, following inhibitor treatment.
Methodology:
-
Cell Treatment and RNA Isolation: Cells are treated with the BET inhibitor at various concentrations for a defined period (e.g., 6-24 hours). Total RNA is then isolated using a commercial kit.
-
cDNA Synthesis: The quality and quantity of the isolated RNA are assessed. First-strand complementary DNA (cDNA) is synthesized from the RNA using a reverse transcription kit.
-
Quantitative PCR: The qPCR reaction is prepared with the cDNA template, primers for the target gene (MYC) and a housekeeping gene (e.g., GAPDH), and a SYBR Green master mix. The reaction is run on a real-time PCR system.
-
Data Analysis: The relative expression of the target gene is calculated using the comparative Ct (ΔΔCt) method. The expression of MYC is normalized to the housekeeping gene and compared to the vehicle-treated control to determine the fold change in expression.
Conclusion
This compound is a relevant tool for the study of BET protein function and the development of novel therapeutics such as PROTACs. While public data on its specific biochemical potency is limited and requires independent verification, the information available for its parent compound, I-BET762, and other BET inhibitors provides a strong rationale for its use in research. The experimental protocols outlined in this guide offer a framework for researchers to independently validate the activity of this compound and compare its performance against other BET inhibitors in a rigorous and standardized manner.
References
- 1. researchgate.net [researchgate.net]
- 2. I-BET762 carboxylic acid - MedChem Express [bioscience.co.uk]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. I-BET762 carboxylic acid | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
Assessing the Therapeutic Index of (R)-I-BET762 Carboxylic Acid: A Comparative Guide for Researchers
In the landscape of epigenetic drug discovery, Bromodomain and Extra-Terminal (BET) domain inhibitors have emerged as a promising class of therapeutics for various malignancies. This guide provides a comparative assessment of the therapeutic index of (R)-I-BET762 carboxylic acid and its parent compound, I-BET762 (molibresib), alongside other notable BET inhibitors: JQ1, OTX015 (birabresib), and ABBV-744. The therapeutic index, a critical measure of a drug's safety, is evaluated by comparing its effective dose against its toxic dose.
Executive Summary
This compound is the R-enantiomer of I-BET762 carboxylic acid, a derivative of the potent pan-BET inhibitor I-BET762 (molibresib). While specific therapeutic index data for the carboxylic acid enantiomer is limited, extensive preclinical data on I-BET762 suggests a favorable safety profile. Across multiple studies, I-BET762 has demonstrated significant anti-tumor efficacy in various cancer models at doses that are well-tolerated in mice.[1][2] Comparatively, while JQ1 is a potent and widely studied BET inhibitor, its utility is often limited to preclinical settings due to a short half-life.[2] OTX015 and the BD2-selective inhibitor ABBV-744 are in clinical development, with ABBV-744 showing an improved therapeutic index over pan-BET inhibitors by potentially mitigating some on-target toxicities like thrombocytopenia and gastrointestinal issues.[3][4]
Data Presentation
In Vitro Efficacy: IC50/GI50 Values in Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values of the compared BET inhibitors across a panel of cancer cell lines. Lower values indicate higher potency.
| Cell Line | Cancer Type | I-BET762 (molibresib) | JQ1 | OTX015 (birabresib) | ABBV-744 |
| Prostate Cancer | |||||
| LNCaP | Prostate Adenocarcinoma | 25-150 nM (gIC50)[1] | - | - | Potent antiproliferative activity |
| VCaP | Prostate Adenocarcinoma | 25-150 nM (gIC50)[1] | - | - | - |
| Breast Cancer | |||||
| MDA-MB-231 | Triple Negative Breast Cancer | 0.46 ± 0.4 µM (IC50)[2] | - | - | - |
| Pancreatic Cancer | |||||
| BxPC3 | Pancreatic Adenocarcinoma | - | 3.5 µM (IC50)[5] | - | - |
| Lung Cancer | |||||
| A549 | Non-Small Cell Lung Cancer | - | >10 µM (IC50)[6] | >6 µM (GI50) | - |
| HOP62 | Non-Small Cell Lung Cancer | - | <5 µM (IC50)[6] | <0.5 µM (GI50)[7] | - |
| HOP92 | Non-Small Cell Lung Cancer | - | <5 µM (IC50)[6] | <0.5 µM (GI50)[7] | - |
| Hematological Malignancies | |||||
| Multiple Myeloma Cell Lines | Multiple Myeloma | - | - | 60-200 nM (GI50)[8] | - |
| Acute Myeloid Leukemia Cell Lines | Acute Myeloid Leukemia | - | - | - | <100 nM (IC50) in 27 cell lines[3] |
Note: this compound is a BRD4 inhibitor with a reported pIC50 of 5.1, which indicates its binding affinity rather than cellular growth inhibition.
In Vivo Toxicity and Efficacy
A direct comparison of the therapeutic index requires quantitative toxicity data (e.g., LD50, MTD) and effective dose (e.g., ED50). While precise, directly comparable data is not available across all compounds in the same models, the following table summarizes the available preclinical in vivo data.
| Compound | Animal Model | Efficacious Dose | Observed Toxicity/Tolerability |
| I-BET762 (molibresib) | Mouse (Prostate Cancer Xenograft) | 8-25 mg/kg/day (oral) | Well-tolerated at all tested doses.[1] |
| Mouse (Breast and Lung Cancer Prevention) | 40-60 mg/kg in diet | Well-tolerated with no significant weight differences or adverse effects.[2] | |
| JQ1 | Mouse (NMC Xenograft) | 50 mg/kg/day (i.p.) | Well-tolerated without overt signs of toxicity or weight loss.[9] |
| Mouse (Huntington's Disease Model) | 50 mg/kg/day (i.p.) | Well-tolerated in wild-type mice, but caused weight loss and lethargy in R6/2 HD mice.[10] | |
| OTX015 (birabresib) | Mouse (NSCLC Xenograft) | 50 mg/kg BID (oral) | Generally well-tolerated with no significant weight loss or overt signs of toxicity.[7] |
| Human (Phase I, Hematologic Malignancies) | 80-120 mg/day | Dose-limiting toxicities included thrombocytopenia and gastrointestinal events.[11] | |
| ABBV-744 | Mouse (Prostate Cancer Xenograft) | 4.7 mg/kg (oral) | Showed equivalent or better antitumor activity compared to a pan-BET inhibitor at its MTD, with reduced toxicity.[12] |
| Preclinical Models | - | Fewer platelet and gastrointestinal toxicities compared to a dual BD1/2-targeting compound.[4] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the concentration of a BET inhibitor that inhibits cell growth by 50% (GI50).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
BET inhibitor stock solution (e.g., in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the BET inhibitor in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the GI50 value using a dose-response curve fitting software.
In Vivo Toxicity Assessment of BET Inhibitors in Mice
Objective: To evaluate the systemic toxicity of a BET inhibitor in a murine model.
Materials:
-
6-8 week old immunocompromised mice (for xenograft studies) or wild-type mice.
-
BET inhibitor formulated for in vivo administration (e.g., in a solution for oral gavage or intraperitoneal injection).
-
Vehicle control solution.
-
Animal balance.
-
Calipers for tumor measurement (if applicable).
-
Blood collection supplies (for hematological analysis).
-
Tissue collection and fixation supplies (for histopathology).
Procedure:
-
Acclimatization: Allow mice to acclimate to the facility for at least one week before the start of the experiment.
-
Dosing: Administer the BET inhibitor and vehicle control to respective groups of mice daily (or as per the desired schedule) via the intended route of administration.
-
Monitoring:
-
Body Weight: Record the body weight of each mouse daily or every other day. Significant weight loss (>15-20%) is a key indicator of toxicity.
-
Clinical Signs: Observe the mice daily for any clinical signs of toxicity, such as changes in posture, activity, grooming, and signs of gastrointestinal distress (e.g., diarrhea).
-
Tumor Growth (for efficacy studies): Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.
-
-
Hematological Analysis: At the end of the study (or at specified time points), collect blood samples via cardiac puncture or another approved method for a complete blood count (CBC) to assess for hematological toxicities like thrombocytopenia and neutropenia.
-
Histopathology: At the end of the study, euthanize the mice and perform a necropsy. Collect major organs (liver, spleen, kidney, intestine, etc.) and fix them in 10% neutral buffered formalin for histopathological examination to identify any tissue damage.
Mandatory Visualization
Caption: BET inhibitor mechanism of action leading to anti-cancer effects.
Caption: Workflow for assessing the therapeutic index of BET inhibitors.
References
- 1. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemoprevention of preclinical breast and lung cancer with the bromodomain inhibitor I-BET 762 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ABBV-744 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. The BET bromodomain inhibitor JQ1 suppresses growth of pancreatic ductal adenocarcinoma in patient-derived xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sensitivity of human lung adenocarcinoma cell lines to targeted inhibition of BET epigenetic signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. OTX015 (MK-8628), a novel BET inhibitor, exhibits antitumor activity in non-small cell and small cell lung cancer models harboring different oncogenic mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibiting BET Bromodomain Proteins with OTX015: A Promising Therapeutic Approach for Cancer Treatment [synapse.patsnap.com]
- 9. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Treatment with JQ1, a BET bromodomain inhibitor, is selectively detrimental to R6/2 Huntington’s disease mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
A Researcher's Guide to Validating Off-Target Predictions for (R)-I-BET762 Carboxylic Acid and Other BET Inhibitors
For researchers and drug development professionals, understanding the complete target profile of a small molecule inhibitor is paramount. This guide provides a comparative framework for validating potential off-target interactions of (R)-I-BET762 carboxylic acid, a likely metabolite of the clinical-stage BET inhibitor I-BET762 (also known as Molibresib or GSK525762A), alongside other prominent BET inhibitors. We will delve into their on-target potencies, discuss strategies for identifying and validating off-targets, and provide detailed experimental protocols.
On-Target Activity: A Comparative Overview
This compound is expected to retain activity against the Bromodomain and Extra-Terminal (BET) family of proteins—BRD2, BRD3, and BRD4—which are its primary targets. These proteins are epigenetic "readers" that play a crucial role in regulating gene expression, including key oncogenes like MYC.[1] Below is a comparison of the on-target activity of I-BET762 and other well-characterized BET inhibitors: JQ1, OTX015 (Birabresib), and AZD5153.
| Compound | Target | IC50 (nM) | Kd (nM) |
| I-BET762 (Molibresib) | BRD2, BRD3, BRD4 | ~35 | 50.5 - 61.3 |
| JQ1 | BRD4 (BD1) | 77 | 49 |
| BRD4 (BD2) | 33 | 90.1 | |
| BRD2 | - | 128 | |
| BRD3 | - | 59.5 | |
| OTX015 (Birabresib) | BRD2, BRD3, BRD4 | 92 - 112 | - |
| AZD5153 | BRD4 | - | - |
-
IC50 values represent the concentration of the inhibitor required to reduce the binding of a fluorescently labeled peptide to the target protein by 50%. Kd (dissociation constant) values represent the affinity of the inhibitor for the target protein. Lower values indicate higher potency/affinity.
The Challenge of Off-Target Prediction and the Imperative for Experimental Validation
While computational methods for predicting off-target interactions are advancing, obtaining a definitive in silico-generated list of potential off-targets for specific compounds like I-BET762 can be challenging.[2][3] Often, off-target effects are first suggested by unexpected phenotypes or toxicities observed in preclinical or clinical studies. For instance, thrombocytopenia (low platelet count) is a known side effect of several BET inhibitors, suggesting potential off-target interactions with proteins involved in hematopoiesis.[4]
Given the limitations of predictive models, experimental validation becomes a critical step. The following table outlines a conceptual framework for approaching off-target validation, using a known off-target of JQ1 as an example and proposing avenues for investigating I-BET762.
| Compound | Predicted/Potential Off-Target | Rationale for Investigation | Recommended Validation Methods |
| JQ1 | Pregnane X Receptor (PXR) | Previously identified as a bromodomain-independent direct target.[5] | Cellular Thermal Shift Assay (CETSA), Immunoprecipitation-Mass Spectrometry (IP-MS) |
| I-BET762 | Kinases involved in platelet signaling | Thrombocytopenia is a noted adverse event in clinical trials. | Kinome Scanning, CETSA |
| Other bromodomain-containing proteins (non-BET) | To confirm selectivity across the broader bromodomain family. | Broad panel biochemical assays, CETSA with specific antibodies | |
| OTX015 | Proteins in NF-κB, TLR, JAK/STAT pathways | Known to affect these signaling pathways.[6] | IP-MS, CETSA |
| AZD5153 | Components of the mTOR pathway | Modulation of the mTOR pathway is associated with sensitivity to this drug. | IP-MS, Phospho-proteomics |
Experimental Protocols for Off-Target Validation
To rigorously validate predicted or suspected off-targets, a multi-pronged experimental approach is recommended. Below are detailed protocols for three powerful techniques: Cellular Thermal Shift Assay (CETSA), Kinome Scanning, and Immunoprecipitation-Mass Spectrometry (IP-MS).
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method to assess target engagement in a cellular context. It relies on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells of interest (e.g., a relevant cancer cell line or primary cells) to 70-80% confluency.
-
Treat cells with the BET inhibitor at various concentrations (e.g., 0.1, 1, 10 µM) or with a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heat Shock:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Protein Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample.
-
Analyze the samples by Western blot using an antibody specific to the predicted off-target protein.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble protein against the temperature for both the vehicle- and inhibitor-treated samples. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.
-
Kinome Scanning
To broadly screen for off-target kinase interactions, a competitive binding assay like KINOMEscan™ can be employed. This method quantifies the ability of a compound to compete with an immobilized ligand for binding to a large panel of kinases.
Protocol Overview (based on commercial service providers):
-
Compound Submission: The test compound (e.g., I-BET762) is submitted to the service provider.
-
Assay Principle:
-
A DNA-tagged kinase is incubated with the test compound and an immobilized, active-site directed ligand.
-
The amount of kinase that binds to the immobilized ligand is measured via qPCR of the DNA tag.
-
If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand, resulting in a lower qPCR signal.
-
-
Data Analysis:
-
The results are typically reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound, compared to a DMSO control.
-
A lower percentage indicates a stronger interaction between the compound and the kinase.
-
Follow-up dose-response experiments can be performed to determine the dissociation constant (Kd) for any identified hits.
-
Immunoprecipitation-Mass Spectrometry (IP-MS)
IP-MS is a powerful technique to identify the protein interaction partners of a target protein or, in this context, to pull down proteins that bind to a modified version of the drug.
Protocol for Drug Pulldown (Affinity Purification-Mass Spectrometry):
-
Immobilization of the Inhibitor:
-
Synthesize an analog of the BET inhibitor with a linker arm that can be coupled to a solid support (e.g., NHS-activated sepharose beads).
-
Incubate the beads with the inhibitor to achieve covalent coupling.
-
Block any remaining active sites on the beads.
-
-
Cell Lysis and Incubation:
-
Prepare a protein lysate from the cells of interest.
-
Incubate the lysate with the inhibitor-coupled beads to allow for binding of target and off-target proteins. As a control, incubate a separate aliquot of the lysate with beads that have been blocked but not coupled to the inhibitor.
-
For a competition control, pre-incubate the lysate with an excess of the free, unmodified inhibitor before adding the inhibitor-coupled beads.
-
-
Washing and Elution:
-
Wash the beads extensively with a series of buffers to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads, for example, by boiling in SDS-PAGE sample buffer.
-
-
Protein Separation and Digestion:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands and perform in-gel digestion with trypsin.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use a protein database search engine to identify the proteins.
-
Proteins that are significantly enriched in the inhibitor-coupled pulldown compared to the control pulldowns are considered potential binding partners.
-
Visualizing the Concepts
To better understand the context and workflows, the following diagrams have been generated.
Caption: BET protein signaling and inhibition.
Caption: Experimental workflow for off-target validation.
Caption: Logic for comparing BET inhibitors.
Conclusion
Validating the off-target profile of this compound and other BET inhibitors is a complex but essential undertaking. While computational predictions provide a starting point, they are often incomplete. A robust experimental strategy employing techniques such as CETSA, kinome scanning, and IP-MS is crucial to build a comprehensive understanding of a compound's selectivity. This knowledge is not only vital for interpreting biological data and predicting potential toxicities but also for uncovering new therapeutic opportunities. By systematically comparing on- and off-target activities, researchers can make more informed decisions in the drug development process.
References
- 1. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Predictive in silico off-target profiling in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. First-in-human Study of AZD5153, A Small-molecule Inhibitor of Bromodomain Protein 4, in Patients with Relapsed/Refractory Malignant Solid Tumors and Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Proper Disposal Procedures for (R)-I-BET762 Carboxylic Acid: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
(R)-I-BET762 carboxylic acid, a key component in the development of Proteolysis Targeting Chimeras (PROTACs) for BET bromodomain inhibition, requires meticulous handling and disposal to ensure laboratory safety and environmental compliance.[1][2] This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this research-grade chemical compound. Adherence to these procedures is critical for minimizing risks and establishing a secure and sustainable research environment.
Compound Identification and Hazard Profile
Proper identification is the first step in safe chemical management. This compound is the R-enantiomer of I-BET762 carboxylic acid.[1][2] The safety data for the racemic mixture, I-BET762 carboxylic acid, provides the currently available hazard information.
| Identifier | Value |
| Compound Name | This compound |
| Synonyms | (R)-Molibresib carboxylic acid, (R)-GSK525762A carboxylic acid, (R)-PROTAC BRD4-binding moiety 2[2] |
| CAS Number | 1786401-70-4[1][2][3][4][5] |
| Racemic Mixture | I-BET762 carboxylic acid |
| Racemic CAS Number | 1300019-38-8[6][7][][9] |
| Molecular Formula | C₂₀H₁₇ClN₄O₃ |
| Molecular Weight | 396.83 g/mol [9] |
The Safety Data Sheet (SDS) for I-BET762 carboxylic acid classifies it with the following hazards:
| Hazard Class | GHS Classification | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
Operational Plan for Safe Handling and Disposal
The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste stream in accordance with local, state, and federal regulations.[10] Under no circumstances should this compound be disposed of down the drain or in regular trash.
Step 1: Personal Protective Equipment (PPE)
Before handling the compound, all personnel must be equipped with the appropriate PPE to prevent exposure.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Eye/Face Protection: Use safety glasses with side shields or goggles.
-
Skin and Body Protection: A lab coat is mandatory.
Step 2: Waste Segregation and Collection
Proper segregation is crucial to prevent dangerous chemical reactions and to ensure compliant disposal.
-
Solid Waste:
-
Collect unused or expired this compound powder, as well as any grossly contaminated items (e.g., weigh boats, contaminated gloves, absorbent pads from a spill), in a designated, compatible, and clearly labeled hazardous waste container.
-
The container should be made of a material that will not react with the chemical and must have a secure, tight-fitting lid.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, sealed, and clearly labeled liquid hazardous waste container.
-
Do not mix this waste stream with other incompatible chemical wastes. For example, keep it separate from strong oxidizing agents, acids, and bases.[11]
-
-
"Empty" Containers:
-
Containers that have held this compound should be managed as hazardous waste unless they are "RCRA empty." For non-acutely hazardous chemicals, this means all possible material has been removed. However, given the compound's use in sensitive biological assays, it is best practice to treat the empty containers as hazardous waste.
-
Step 3: Labeling and Storage of Waste
Accurate and clear labeling is a regulatory requirement and essential for safety.
-
All waste containers must be labeled with the words "Hazardous Waste."
-
The label must clearly identify the contents, including the full chemical name: "this compound."
-
Indicate the approximate concentration and quantity of the waste.
-
Keep waste containers closed at all times, except when adding waste.[10]
-
Store the waste in a designated satellite accumulation area that is at or near the point of generation and under the control of laboratory personnel.[12]
Step 4: Disposal Procedure
-
Once the waste container is full or has been in accumulation for the maximum allowable time per institutional guidelines (typically several months to a year), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[13]
-
Do not attempt to treat or neutralize the chemical waste in the lab without a specific, validated, and approved protocol.
Experimental Protocol: In-Vitro BET Protein Degradation Assay
To provide context for the generation of waste containing this compound, the following is a generalized protocol for its use in a Western Blot assay to measure BET protein degradation as part of a PROTAC.
-
Cell Culture and Treatment:
-
Plate a relevant cancer cell line (e.g., 22Rv1 for prostate cancer) at a suitable density and allow for overnight adherence.
-
Prepare a stock solution of the PROTAC synthesized with this compound in DMSO.
-
Treat the cells with a range of concentrations of the PROTAC for a predetermined time (e.g., 2 to 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies for BRD4 and a loading control (e.g., GAPDH).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14]
-
All materials that come into contact with the PROTAC, including pipette tips, microcentrifuge tubes, and cell culture plates, should be disposed of as solid hazardous waste. The collected cell lysates and antibody solutions should be disposed of as liquid hazardous waste.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - CAS:1786401-70-4 - 阿镁生物 [amaybio.com]
- 6. I-BET762 carboxylic acid | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 9. I-BET762 carboxylic acid - MedChem Express [bioscience.co.uk]
- 10. vumc.org [vumc.org]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. danielshealth.com [danielshealth.com]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. benchchem.com [benchchem.com]
Safeguarding Researchers: A Comprehensive Guide to Handling (R)-I-BET762 Carboxylic Acid
(R)-I-BET762 carboxylic acid, a potent BRD4 inhibitor used in targeted protein degradation research, requires careful handling to ensure the safety of laboratory personnel. [1][2][] This document provides essential safety protocols, personal protective equipment (PPE) guidelines, and disposal procedures for researchers, scientists, and drug development professionals. Adherence to these measures is critical to mitigate risks associated with the handling of this compound.
The safety data sheet (SDS) for the racemic mixture, I-BET762 carboxylic acid, indicates that the compound is harmful if swallowed, causes skin irritation, and can result in serious eye irritation.[4][5] Therefore, stringent safety precautions are necessary.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles | Tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[4] |
| Hand Protection | Chemical-resistant gloves | Nitrile or other suitable material. Gloves must be inspected before use and disposed of after contact with the substance.[4] Double gloving is recommended.[6] |
| Body Protection | Laboratory Coat/Gown | A long-sleeved lab coat or gown should be worn to protect the skin.[4][7] |
| Respiratory Protection | N95 or higher respirator | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation.[6] |
Operational Plan for Safe Handling
A systematic approach is crucial for maintaining a safe laboratory environment when working with this compound.
| Step | Procedure |
| 1. Preparation | Before handling, ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[8] Verify that all necessary PPE is readily available and in good condition. Locate the nearest emergency eyewash station and safety shower.[8] |
| 2. Donning PPE | Put on PPE in the following order: gown, respirator (if needed), safety goggles, and then gloves.[8] |
| 3. Handling the Compound | All handling of the solid compound should be performed in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[4] Avoid the formation of dust and aerosols.[4] |
| 4. After Handling | Decontaminate the work surface with an appropriate cleaning agent. Remove PPE in a manner that prevents cross-contamination: gloves, goggles, gown, and then respirator.[8] |
| 5. Personal Hygiene | Wash hands thoroughly with soap and water after handling the compound and removing PPE.[4] Do not eat, drink, or smoke in the laboratory.[4] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of contents/container in accordance with local, state, and federal regulations.[4] This typically involves an approved waste disposal plant. |
| Contaminated Materials | All disposable items that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, should be considered contaminated waste.[8] These materials should be placed in a designated, sealed, and clearly labeled waste container.[8] |
Experimental Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
